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Pleurocidin

Cat. No.: B1576808
M. Wt: 2711.1 g/mol
InChI Key: MZJIKFCSPTZIFT-UVKRQXBBSA-N
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Description

Gwgsffkkaahvgkhvgkaalthyl has been reported in Pseudopleuronectes americanus with data available.
isolated from the skin secretions of the winter flounder Pleuronectes americanus;  amino acid sequence in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C129H192N36O29 B1576808 Pleurocidin

Properties

Molecular Formula

C129H192N36O29

Molecular Weight

2711.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C129H192N36O29/c1-69(2)48-92(122(186)165-108(77(13)167)128(192)161-97(54-82-59-135-66-142-82)121(185)158-95(52-80-40-42-85(168)43-41-80)120(184)162-100(129(193)194)49-70(3)4)155-111(175)75(11)145-109(173)73(9)147-114(178)88(36-22-26-44-130)149-103(170)63-140-127(191)107(72(7)8)164-124(188)99(56-84-61-137-68-144-84)160-116(180)89(37-23-27-45-131)150-104(171)64-141-126(190)106(71(5)6)163-123(187)98(55-83-60-136-67-143-83)156-112(176)76(12)146-110(174)74(10)148-115(179)90(38-24-28-46-132)153-117(181)91(39-25-29-47-133)154-118(182)93(50-78-30-16-14-17-31-78)157-119(183)94(51-79-32-18-15-19-33-79)159-125(189)101(65-166)152-105(172)62-139-113(177)96(151-102(169)57-134)53-81-58-138-87-35-21-20-34-86(81)87/h14-21,30-35,40-43,58-61,66-77,88-101,106-108,138,166-168H,22-29,36-39,44-57,62-65,130-134H2,1-13H3,(H,135,142)(H,136,143)(H,137,144)(H,139,177)(H,140,191)(H,141,190)(H,145,173)(H,146,174)(H,147,178)(H,148,179)(H,149,170)(H,150,171)(H,151,169)(H,152,172)(H,153,181)(H,154,182)(H,155,175)(H,156,176)(H,157,183)(H,158,185)(H,159,189)(H,160,180)(H,161,192)(H,162,184)(H,163,187)(H,164,188)(H,165,186)(H,193,194)/t73-,74-,75-,76-,77+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-,108-/m0/s1

InChI Key

MZJIKFCSPTZIFT-UVKRQXBBSA-N

bioactivity

Antibacterial

sequence

GWGSFFKKAAHVGKHVGKAALTHYL

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Pleurocidin Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of pleurocidin, a potent antimicrobial peptide (AMP) originally identified in the skin mucus of the winter flounder, Pleuronectes americanus. This document details the scientific background of this compound, its mechanism of action, and its broad-spectrum antimicrobial activity. A significant focus is placed on providing detailed experimental protocols for both its isolation from natural sources and its production through recombinant DNA technology. Furthermore, this guide presents quantitative data on its antimicrobial efficacy and outlines the known signaling pathways it modulates. All information is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and potentially harness the therapeutic potential of this compound and its derivatives.

Introduction

This compound is a 25-amino acid, cationic, α-helical antimicrobial peptide that was first isolated from the skin secretions of the winter flounder (Pleuronectes americanus)[1][2]. It is a key component of the fish's innate immune system, providing a first line of defense against a wide range of pathogens[1]. This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi[3][4]. Its multifaceted mechanism of action, which involves both membrane disruption and interference with intracellular processes, makes it a promising candidate for the development of novel antimicrobial therapeutics[5].

Mechanism of Action

This compound's antimicrobial effects are attributed to a dual mode of action, targeting both the cell membrane and intracellular components of pathogens.

2.1. Membrane Permeabilization

Upon encountering a microbial cell, this compound interacts with the negatively charged components of the cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity through one of two proposed models[5]:

  • Carpet model: At lower concentrations, this compound monomers accumulate on the surface of the membrane, forming a "carpet-like" layer that disrupts the lipid bilayer and leads to the formation of transient pores.

  • Toroidal pore model: At higher concentrations, this compound peptides insert into the membrane, inducing the lipids to bend inward and form toroidal pores, with the peptides lining the pore. This results in the leakage of cellular contents and ultimately cell death[5].

2.2. Intracellular Targeting and Signaling Pathway Modulation

In addition to membrane disruption, this compound can translocate into the cytoplasm and interfere with essential cellular processes, including the inhibition of DNA and RNA synthesis[5].

Furthermore, this compound has been shown to modulate host immune responses. In human mast cells, this compound NRC-04 activates the N-formyl peptide receptor-like 1 (FPRL1), a G protein-coupled receptor[1][2]. This interaction triggers a downstream signaling cascade involving G proteins, phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), and protein kinase C (PKC), leading to mast cell degranulation, migration, and the release of pro-inflammatory mediators[1][2].

Pleurocidin_Signaling_Pathway This compound This compound (NRC-04) FPRL1 FPRL1 Receptor This compound->FPRL1 G_protein G protein FPRL1->G_protein activates PI3K PI3K G_protein->PI3K activates PLC PLC G_protein->PLC activates PKC PKC PI3K->PKC activates Ca_mobilization Intracellular Ca2+ Mobilization PLC->Ca_mobilization leads to Degranulation Mast Cell Degranulation PKC->Degranulation induces Migration Mast Cell Migration PKC->Migration induces Chemokine_release Chemokine Release PKC->Chemokine_release induces

This compound signaling pathway in mast cells.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its natural source and for its production using recombinant DNA technology.

Isolation of this compound from Winter Flounder Skin Mucus

This protocol is adapted from the original method described by Cole et al. (1997)[2].

3.1.1. Mucus Collection and Extraction

  • Collect skin mucus from winter flounder (Pleuronectes americanus) by gentle scraping of the skin surface.

  • Homogenize the collected mucus in a solution of 50 ml of 0.2 M sodium acetate, 0.2% Triton X-100, and 1 mM phenylmethylsulfonyl fluoride (PMSF)[2].

  • Centrifuge the homogenate to remove insoluble debris.

  • Concentrate the supernatant containing the soluble mucus components.

3.1.2. Chromatographic Purification

A multi-step chromatographic process is employed to purify this compound to homogeneity.

Natural_Isolation_Workflow Mucus_Collection Winter Flounder Skin Mucus Collection Homogenization Homogenization & Extraction Mucus_Collection->Homogenization Size_Exclusion Size-Exclusion Chromatography (Sephadex G-50) Homogenization->Size_Exclusion Ion_Exchange Cation-Exchange HPLC Size_Exclusion->Ion_Exchange Antimicrobial Fractions Reversed_Phase Reversed-Phase HPLC Ion_Exchange->Reversed_Phase Active Peak Pure_this compound Pure this compound Reversed_Phase->Pure_this compound Single Peak

Workflow for the isolation of this compound from its natural source.
  • Step 1: Size-Exclusion Chromatography

    • Column: Sephadex G-50

    • Mobile Phase: 50 mM ammonium acetate

    • Procedure: Apply the concentrated mucus extract to the column and elute with the mobile phase. Collect fractions and screen for antimicrobial activity against a test organism (e.g., E. coli) using a bacterial lysis plate assay[2]. Pool the active fractions.

  • Step 2: Cation-Exchange High-Performance Liquid Chromatography (HPLC)

    • Column: Cation-exchange column (e.g., PolySulfoethyl A, 5 µm particle size, 4.6 x 200 mm)[2].

    • Buffer A: 25% acetonitrile, 5 mM KH2PO4, pH 5.0

    • Buffer B: 25% acetonitrile, 5 mM KH2PO4, pH 5.0, 1 M NaCl

    • Gradient: A linear gradient from 0% to 100% Buffer B over 45 minutes at a flow rate of 1 ml/min[2].

    • Procedure: Apply the pooled active fractions from the size-exclusion step to the column. Collect the major peak that exhibits antimicrobial activity.

  • Step 3: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

    • Column: C18 reversed-phase column

    • Solvent A: 0.1% trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient of Solvent B to elute the peptide.

    • Procedure: Further purify the active fraction from the ion-exchange step. The final purified this compound should appear as a single peak. Confirm the purity and identity of the peptide using mass spectrometry and amino acid sequencing.

Recombinant Expression and Purification of this compound in E. coli

Recombinant production offers a more scalable and controlled method for obtaining this compound. This protocol describes the expression of this compound as a fusion protein in E. coli.

3.2.1. Gene Synthesis and Vector Construction

  • Synthesize the gene encoding the 25-amino acid this compound peptide, optimized for E. coli codon usage.

  • Clone the synthetic gene into an expression vector, such as pET21a, to create a fusion protein with a carrier peptide that promotes the formation of inclusion bodies. A cleavage site (e.g., for hydroxylamine) should be engineered between the carrier peptide and this compound.

3.2.2. Expression and Inclusion Body Isolation

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector.

  • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Harvest the cells by centrifugation.

  • Lyse the cells (e.g., by sonication) and collect the inclusion bodies by centrifugation.

3.2.3. Solubilization, Cleavage, and Purification

Recombinant_Purification_Workflow Expression Recombinant Expression in E. coli Inclusion_Body Inclusion Body Isolation Expression->Inclusion_Body Solubilization Solubilization in Guanidine-HCl Inclusion_Body->Solubilization Cleavage Chemical Cleavage (Hydroxylamine) Solubilization->Cleavage Ultrafiltration Ultrafiltration Cleavage->Ultrafiltration Cleaved Peptide RP_HPLC Reversed-Phase HPLC Ultrafiltration->RP_HPLC Size-selected Peptide Pure_rthis compound Pure Recombinant This compound RP_HPLC->Pure_rthis compound Single Peak

References

Unraveling the Alpha-Helical Architecture of Pleurocidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleurocidin is a potent, 25-residue cationic antimicrobial peptide (AMP) originally isolated from the skin mucus of the winter flounder (Pleuronectes americanus)[1]. As a key component of the fish's innate immune system, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and has garnered significant interest as a potential therapeutic agent[1][2]. The antimicrobial efficacy of this compound is intrinsically linked to its ability to adopt an amphipathic α-helical conformation upon interacting with bacterial membranes[1][3]. This guide provides an in-depth technical overview of the structural analysis of this compound's α-helical state, detailing the experimental methodologies employed, presenting key quantitative structural data, and visualizing its mechanism of action.

Structural Conformation: A Dichotomy of Environments

In aqueous solutions, this compound exists in a largely unstructured, random coil conformation[4]. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or detergent micelles like dodecylphosphocholine (DPC) and sodium dodecyl sulfate (SDS), it undergoes a significant conformational change to form a stable α-helix[4]. This structural transition is crucial for its biological activity, allowing the peptide to interact with and disrupt bacterial cell membranes[3].

Experimental Protocols for Structural Determination

The elucidation of this compound's three-dimensional structure has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution NMR has been instrumental in determining the high-resolution structure of this compound in membrane-mimetic environments.

Sample Preparation:

  • Peptide Synthesis and Purification: this compound is chemically synthesized, often with uniform isotopic labeling (e.g., ¹⁵N) for heteronuclear NMR experiments[4]. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Micelle Preparation: A solution of deuterated detergent micelles (e.g., DPC-d₃₈ or SDS-d₂₅) is prepared in an aqueous buffer (e.g., 90% H₂O/10% D₂O) at a concentration well above the critical micelle concentration (CMC)[5].

  • Sample Formulation: The purified peptide is dissolved in the micelle solution to a final concentration suitable for NMR spectroscopy (typically in the millimolar range)[6]. The pH is adjusted as required for the experiment.

Data Acquisition and Analysis:

A suite of 1D and 2D NMR experiments are performed to assign proton and nitrogen resonances and to derive structural restraints.

  • Total Correlation Spectroscopy (TOCSY): Used to identify amino acid spin systems.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to determine distance restraints[7]. Intermolecular NOEs between the peptide and micelle can reveal the peptide's insertion depth and orientation[7].

  • ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates the nitrogen and attached proton of each amide bond, providing a unique peak for each amino acid (except proline). This is particularly useful for monitoring conformational changes and for resonance assignment in isotopically labeled peptides.

  • Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Sample_Formulation Sample Formulation Peptide_Synthesis->Sample_Formulation Micelle_Prep Micelle Preparation Micelle_Prep->Sample_Formulation TOCSY TOCSY Sample_Formulation->TOCSY NOESY NOESY Sample_Formulation->NOESY HSQC HSQC Sample_Formulation->HSQC Resonance_Assignment Resonance Assignment TOCSY->Resonance_Assignment Restraint_Generation Restraint Generation NOESY->Restraint_Generation HSQC->Resonance_Assignment Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation Restraint_Generation->Structure_Calculation Structure_Ensemble 3D Structure Ensemble Structure_Calculation->Structure_Ensemble

Caption: Workflow for analyzing this compound's secondary structure using CD spectroscopy.

Quantitative Structural Data

The three-dimensional structure of this compound has been deposited in the Protein Data Bank (PDB) under the accession codes 1Z64 (in DPC micelles) and 2LS9 (in SDS micelles). These structures provide a wealth of quantitative information.

ParameterPDB ID: 1Z64PDB ID: 2LS9Reference(s)
Experimental Method Solution NMRSolution NMR[4]
Membrane Mimetic Dodecylphosphocholine (DPC) micellesSodium dodecyl sulfate (SDS) micelles[4]
Residue Range 1-261-25[4]
α-Helical Region Residues 3-24Residues 2-24[4]
Total Structure Weight 2.72 kDa2.72 kDa[4]
Number of Distance Restraints Data available in PDB entryData available in PDB entry[4]

Mechanism of Action and Signaling Pathways

The antimicrobial activity of this compound is primarily attributed to its interaction with and disruption of bacterial cell membranes. At sublethal concentrations, it can also inhibit the synthesis of macromolecules like RNA and DNA.[8]

Membrane Interaction and Disruption

The interaction of this compound with bacterial membranes is a multi-step process:

  • Electrostatic Attraction: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Hydrophobic Insertion: Upon binding, the peptide inserts its hydrophobic residues into the lipid bilayer.

  • Membrane Permeabilization: this compound is proposed to disrupt the membrane via one of two primary models:

    • Toroidal Pore Model: The peptide molecules, along with the lipid head groups, bend inwards to form a water-filled pore, leading to leakage of cellular contents.

    • Carpet Model: At higher concentrations, the peptides accumulate on the membrane surface, disrupting the lipid packing and eventually leading to micellization and disintegration of the membrane.

dot

Pleurocidin_Membrane_Interaction cluster_membrane Bacterial Membrane Electrostatic_Attraction Electrostatic Attraction Hydrophobic_Insertion Hydrophobic Insertion Electrostatic_Attraction->Hydrophobic_Insertion Toroidal_Pore Toroidal Pore Formation Hydrophobic_Insertion->Toroidal_Pore Low Concentration Carpet_Mechanism Carpet-like Disruption Hydrophobic_Insertion->Carpet_Mechanism High Concentration Membrane_Permeabilization Membrane Permeabilization Toroidal_Pore->Membrane_Permeabilization Carpet_Mechanism->Membrane_Permeabilization Cell_Death Cell Death Membrane_Permeabilization->Cell_Death

Caption: Proposed models for this compound's interaction with and disruption of bacterial membranes.

Immunomodulatory Signaling

Beyond its direct antimicrobial effects, this compound has been shown to modulate host immune responses. Specifically, it can activate human mast cells through the N-formyl peptide receptor-like 1 (FPRL1).[9][10] This interaction triggers a signaling cascade involving G proteins, PI3K, PLC, and PKC, ultimately leading to mast cell degranulation and the release of pro-inflammatory mediators.[9]

dot

Pleurocidin_Signaling cluster_signaling_pathway This compound-Induced Mast Cell Activation This compound This compound FPRL1 FPRL1 Receptor This compound->FPRL1 G_Protein G Protein FPRL1->G_Protein PI3K PI3K G_Protein->PI3K PLC PLC G_Protein->PLC PKC PKC PI3K->PKC PLC->PKC Degranulation Mast Cell Degranulation PKC->Degranulation Mediator_Release Release of Pro-inflammatory Mediators Degranulation->Mediator_Release

Caption: Signaling pathway of this compound-mediated mast cell activation via the FPRL1 receptor.

Conclusion

The α-helical conformation of this compound is a critical determinant of its potent antimicrobial activity. The structural and functional insights gained from NMR and CD spectroscopy, coupled with mechanistic studies, provide a solid foundation for the rational design of novel this compound-based therapeutics. A thorough understanding of its structure-activity relationship and its interactions with both microbial and host cells will be paramount in harnessing the full therapeutic potential of this promising antimicrobial peptide.

References

Broad-Spectrum Antimicrobial Activity of Pleurocidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleurocidin is a potent, 25-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin mucus of the winter flounder (Pleuronectes americanus). It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including several drug-resistant strains. This technical guide provides an in-depth overview of the antimicrobial properties of this compound, detailing its mechanisms of action, summarizing its activity spectrum through quantitative data, and providing comprehensive experimental protocols for its study. Furthermore, this guide includes visualizations of its mode of action and relevant experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their unique mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics. This compound, an α-helical AMP, is a notable candidate in this class, demonstrating robust microbicidal activity. Its amphipathic nature allows it to preferentially interact with and disrupt microbial membranes, a key feature of its antimicrobial efficacy.

Mechanism of Action

This compound employs a dual mechanism of action to exert its antimicrobial effects, primarily targeting the bacterial cell membrane and subsequently interfering with intracellular processes.

Membrane Disruption

The initial and primary mode of action of this compound is the permeabilization of the bacterial cell membrane. This process is driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, this compound disrupts the membrane integrity through one of two proposed models, the choice of which can be dependent on the peptide-to-lipid ratio:

  • Toroidal Pore Model: At higher concentrations, this compound is thought to insert into the membrane, inducing a curvature in the lipid bilayer that leads to the formation of transient pores. In these pores, the head groups of the lipid molecules are continuous with the peptide, creating a channel through which cytoplasmic contents can leak out, leading to cell death.

  • Carpet Model: At lower concentrations, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This disrupts the membrane's structure and can lead to the formation of micelles and the eventual disintegration of the membrane.

Pleurocidin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space This compound This compound Membrane This compound->Membrane Electrostatic Attraction Macromolecular_Synthesis Macromolecular Synthesis (DNA, RNA, Protein) This compound->Macromolecular_Synthesis Translocation ToroidalPore Toroidal Pore Formation Membrane->ToroidalPore High Peptide:Lipid Ratio CarpetModel Carpet-like Aggregation Membrane->CarpetModel Low Peptide:Lipid Ratio Cell_Death Cell Death ToroidalPore->Cell_Death Membrane Permeabilization & Ion Dysregulation CarpetModel->Cell_Death Membrane Solubilization Macromolecular_Synthesis->Cell_Death Inhibition

Figure 1: Dual mechanism of action of this compound.

Intracellular Targeting

Following membrane permeabilization, or in some cases through translocation across the membrane at sub-lethal concentrations, this compound can access the bacterial cytoplasm. Once inside, it can interact with and inhibit the synthesis of essential macromolecules, including DNA, RNA, and proteins. This intracellular activity contributes to its overall bactericidal effect.

Induction of Bacterial Stress Responses

Exposure to this compound can trigger stress response pathways in bacteria. One such pathway is the CpxAR two-component system in Gram-negative bacteria, which is activated in response to envelope stress. While this is a defense mechanism for the bacteria, its activation signifies the disruption of the cell envelope by the peptide.

CpxAR_Signaling_Pathway cluster_phosphorylation This compound This compound Outer_Membrane Outer Membrane This compound->Outer_Membrane Envelope Stress Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane CpxA CpxA (Sensor Kinase) Inner_Membrane->CpxA CpxR CpxR (Response Regulator) CpxA->CpxR Phosphotransfer P P CpxA->P Gene_Expression Modulation of Gene Expression (e.g., folding and trafficking proteins) CpxR->Gene_Expression Binds to DNA ATP ATP ADP ADP P->CpxR

Figure 2: Activation of the CpxAR envelope stress response by this compound.

Antimicrobial Spectrum and Potency

This compound and its derivatives have demonstrated significant antimicrobial activity against a wide array of pathogens. The following tables summarize the Minimal Inhibitory Concentrations (MICs) reported in the literature.

Table 1: Antimicrobial Activity of this compound Against Gram-Negative Bacteria
Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 259222 - 8
Pseudomonas aeruginosaATCC 278534 - 16
Salmonella typhimuriumATCC 140284 - 8
Klebsiella pneumoniaeATCC 138838 - 32
Acinetobacter baumanniiClinical Isolate16 - 64
Vibrio anguillarum-1.25 - 5
Table 2: Antimicrobial Activity of this compound Against Gram-Positive Bacteria
Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 259234 - 16
Staphylococcus aureusMRSA8 - 32
Enterococcus faecalisATCC 2921216 - 64
Bacillus subtilisATCC 66332 - 8
Listeria monocytogenes-4 - 16
Table 3: Antimicrobial Activity of this compound-Amide (Ple-a) Against Multidrug-Resistant (MDR) Bacteria
Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliMDR Clinical Isolate2 - 32
Salmonella entericaMDR Clinical Isolate8 - 32

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial activity of this compound.

Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_bacteria prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide inoculate Inoculate Microtiter Plate Wells with Bacteria and Peptide prep_bacteria->inoculate prep_peptide->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 3: Workflow for the Minimal Inhibitory Concentration (MIC) assay.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes.

  • Inoculation:

    • Add 50 µL of MHB to each well of a sterile 96-well microtiter plate.

    • Add 50 µL of the appropriate this compound dilution to each well, creating a final volume of 100 µL with the desired peptide concentrations.

    • Add 50 µL of the diluted bacterial suspension to each well.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. Results can also be read using a microplate reader at 600 nm.

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay assesses the ability of this compound to disrupt the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which is otherwise membrane-impermeable.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • This compound solution

  • Propidium iodide (PI) stock solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the bacterial pellet in PBS to a final optical density (OD₆₀₀) of 0.2-0.3.

  • Assay:

    • Add the bacterial suspension to the wells of a black 96-well microtiter plate.

    • Add PI to each well to a final concentration of 1-5 µM.

    • Add varying concentrations of this compound to the wells.

    • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (bacteria with PI but no peptide).

  • Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 30-60 minutes) to monitor the kinetics of membrane permeabilization.

DNA Binding Assay (Gel Retardation)

This assay determines the ability of this compound to bind to DNA, which is observed as a retardation of the DNA's migration through an agarose gel.

Materials:

  • Plasmid DNA (e.g., pUC19)

  • This compound solution

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Agarose gel (0.8-1.0%)

  • DNA loading dye

  • Gel electrophoresis system

  • UV transilluminator

Procedure:

  • Binding Reaction:

    • In separate microcentrifuge tubes, mix a constant amount of plasmid DNA (e.g., 200 ng) with increasing amounts of this compound to achieve different peptide-to-DNA weight ratios.

    • Adjust the final volume with binding buffer.

    • Incubate the mixtures at room temperature for 15-30 minutes to allow for binding.

  • Electrophoresis:

    • Add DNA loading dye to each reaction mixture.

    • Load the samples onto an agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under UV illumination. The retardation of DNA migration in the presence of this compound indicates binding.

Conclusion

This compound represents a promising candidate for the development of new antimicrobial therapies. Its broad-spectrum activity, coupled with a dual mechanism of action that includes rapid membrane disruption, makes it effective against a range of pathogens, including those resistant to conventional antibiotics. The detailed methodologies and data presented in this guide are intended to support further research into the therapeutic potential of this compound and other related antimicrobial peptides. A thorough understanding of its mechanisms and activity is crucial for its rational design and application in the fight against infectious diseases.

The Emerging Anticancer Potential of Pleurocidin Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleurocidin and its derivatives, a family of cationic antimicrobial peptides (AMPs) originally isolated from the winter flounder (Pleuronectes americanus), are gaining significant attention for their potent and selective anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the current state of research into the anticancer activities of this compound peptides. It details their mechanisms of action, summarizes their efficacy against various cancer cell lines, outlines key experimental protocols for their evaluation, and visualizes the complex biological processes they modulate. The evidence presented herein underscores the potential of this compound peptides as a promising new class of targeted cancer therapeutics.

Introduction

Antimicrobial peptides are a crucial component of the innate immune system in a wide range of organisms.[1][2][4] Their primary function is to provide a first line of defense against pathogenic microorganisms.[1][2][4] this compound is a 25-amino acid, α-helical peptide known for its broad-spectrum antimicrobial activity.[1] A growing body of evidence now demonstrates that this compound and its synthetic analogs also possess significant cytotoxic activity against a variety of cancer cells, while exhibiting lower toxicity towards normal, healthy cells.[1][5][6][7] This selectivity is attributed in part to the electrostatic attraction between the cationic peptides and the negatively charged components of cancer cell membranes.[5] This guide will delve into the quantitative data supporting these claims, the experimental methods used to generate this data, and the molecular pathways that underpin the anticancer effects of this compound peptides.

Quantitative Assessment of Anticancer Efficacy

The cytotoxic effects of this compound peptides have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these peptides. The following tables summarize the available IC50 data for native this compound (Ple), its C-terminally amidated derivative (Ple-a), and other synthetic analogs such as NRC-03 and NRC-07.

PeptideCancer Cell LineCell TypeIC50 (µM)Reference
PleJ5Hepatocellular Carcinoma>500[1]
PleHuh7Hepatocellular Carcinoma54.9[1]
PleHep3BHepatocellular Carcinoma340[1]
PleA549Non-small Cell Lung Adenocarcinoma42[1][8]
PleAGSGastric Adenocarcinoma>500[1]
PleWiDrColorectal Adenocarcinoma197.3[1]
Ple-aJ5Hepatocellular Carcinoma197[1]
Ple-aHuh7Hepatocellular Carcinoma11[1]
Ple-aHep3BHepatocellular Carcinoma14.8[1]
Ple-aA549Non-small Cell Lung Adenocarcinoma42[1]
Ple-aAGSGastric Adenocarcinoma32.5[1]
Ple-aWiDrColorectal Adenocarcinoma19.4[1]
PleNIH-3T3Mouse Embryonic Fibroblast (Normal)>500[1]
Ple-aNIH-3T3Mouse Embryonic Fibroblast (Normal)313[1]

Table 1: In vitro cytotoxicity of this compound (Ple) and this compound-amide (Ple-a) against various human cancer cell lines and a normal mouse fibroblast cell line.[1]

PeptideCancer Cell LineCell TypeCytotoxicity at 50 µM (%)Reference
NRC-03T47-DBreast Carcinoma~40%[9]
NRC-03MDA-MB-231Breast Carcinoma~20%[9]
NRC-03MCF7Breast Carcinoma~25%[9]
NRC-03SKBR3Breast Carcinoma~75%[9]
NRC-03MDA-MB-468Breast Carcinoma~86%[9]
NRC-034T1Mouse Mammary Carcinoma~94%[9]
NRC-07T47-DBreast Carcinoma~50%[9]
NRC-07MDA-MB-231Breast Carcinoma~30%[9]
NRC-07MCF7Breast Carcinoma~35%[9]
NRC-07SKBR3Breast Carcinoma~87%[9]
NRC-07MDA-MB-468Breast Carcinoma~88%[9]
NRC-074T1Mouse Mammary Carcinoma~94%[9]

Table 2: In vitro cytotoxicity of NRC-03 and NRC-07 against various breast cancer cell lines.[9]

Mechanisms of Action

This compound peptides exert their anticancer effects through a multi-pronged approach, primarily targeting cell membranes and inducing programmed cell death pathways.

Membrane Disruption

The initial interaction of this compound peptides with cancer cells is electrostatic. The net positive charge of the peptides facilitates their binding to the anionic components, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cell membranes compared to normal cells.[5] Following this initial binding, the peptides are believed to disrupt the membrane integrity through mechanisms such as the "toroidal pore" or "carpet" models, leading to leakage of cellular contents and cell death.[4]

Induction of Apoptosis

Beyond direct membrane lysis, this compound peptides can translocate into the cell and trigger apoptosis. This process is often mediated by the mitochondria.

  • Mitochondrial Membrane Damage: this compound derivatives like NRC-03 and NRC-07 have been shown to target and damage mitochondrial membranes.[7][9] This leads to a loss of mitochondrial membrane potential.[4][9]

  • Reactive Oxygen Species (ROS) Production: The damage to mitochondria often results in the overproduction of reactive oxygen species (ROS).[4][7][9] Elevated ROS levels create oxidative stress, which can damage cellular components and further promote apoptosis.[10]

  • Caspase Activation: The mitochondrial pathway of apoptosis typically involves the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the key executioners of apoptosis. While the specific caspases activated by this compound are still under investigation, this is a likely downstream event of mitochondrial damage.

Inhibition of Autophagy

In addition to inducing apoptosis, the amidated derivative, Ple-a, has been observed to inhibit autophagy in A549 human lung adenocarcinoma cells.[5] Autophagy is a cellular recycling process that can sometimes protect cancer cells from stress and chemotherapy. Its inhibition can therefore enhance the efficacy of anticancer agents.

Below is a diagram illustrating the proposed signaling pathways for the anticancer activity of this compound peptides.

Pleurocidin_Anticancer_Mechanisms cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Mechanisms This compound Peptide This compound Peptide Anionic Cancer Cell Membrane Anionic Cancer Cell Membrane This compound Peptide->Anionic Cancer Cell Membrane Electrostatic Attraction Intracellular Peptide Intracellular Peptide This compound Peptide->Intracellular Peptide Translocation Membrane Disruption Membrane Disruption Anionic Cancer Cell Membrane->Membrane Disruption Toroidal Pore / Carpet Model Cell Death Cell Death Membrane Disruption->Cell Death Mitochondrion Mitochondrion Intracellular Peptide->Mitochondrion Targets Autophagy Inhibition Autophagy Inhibition Intracellular Peptide->Autophagy Inhibition Ple-a ROS Production ROS Production Mitochondrion->ROS Production Induces Apoptosis Apoptosis ROS Production->Apoptosis Promotes Apoptosis->Cell Death Autophagy Inhibition->Cell Death Contributes to

Proposed mechanisms of anticancer activity of this compound peptides.

In Vivo Studies

The anticancer potential of this compound peptides has also been demonstrated in preclinical animal models. Intratumoral injections of NRC-03 have been shown to impair the growth of multiple myeloma xenografts in immune-deficient mice.[4] Similarly, both NRC-03 and NRC-07 have been effective in killing breast cancer cells grown as xenografts.[7] These findings provide a strong rationale for the further development of this compound-based therapies for in vivo applications.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of novel anticancer agents. This section provides detailed methodologies for key assays used in the study of this compound peptides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells at a density of 3,500 cells/well in 96-well plates and allow them to adhere for 24 hours.[1]

  • Peptide Treatment: Prepare fresh solutions of this compound peptides in culture medium at various concentrations (e.g., 0, 5, 10, 25, 50, 75, 100 µM).[1] Remove the old medium from the wells, wash with PBS, and add the peptide-containing medium. Incubate for 24 hours.[1]

  • MTT Incubation: Remove the peptide-containing medium, wash with PBS, and add fresh medium containing 0.5 µg/mL MTT to each well.[1] Incubate for 2 hours at 37°C.[1]

  • Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the DMSO-treated control cells.[1]

MTT_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Adherence Adherence Seed Cells->Adherence 24h Peptide Treatment Peptide Treatment Adherence->Peptide Treatment Incubation Incubation Peptide Treatment->Incubation 24h MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation 2h DMSO Addition DMSO Addition Formazan Formation->DMSO Addition Absorbance Reading Absorbance Reading DMSO Addition->Absorbance Reading End End Absorbance Reading->End

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound peptide for the specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation buffer.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Assessment of Mitochondrial Membrane Potential

The lipophilic cationic dye, DiOC6 (3,3'-dihexyloxacarbocyanine iodide), can be used to measure mitochondrial membrane potential.

  • Cell Treatment: Treat cells with the this compound peptide for a short duration (e.g., 30 minutes).[9]

  • Staining: Add DiOC6 to the cell culture and incubate.[9]

  • Analysis: Analyze the cells by flow cytometry. A decrease in DiOC6 fluorescence indicates a loss of mitochondrial membrane potential.[9]

Measurement of Reactive Oxygen Species (ROS)

Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide.

  • Cell Treatment: Expose cells to the this compound peptide for a short period (e.g., 30 minutes).[9]

  • Staining: Add DHE to the cell culture and incubate.[9]

  • Analysis: Measure the fluorescence of the oxidized product by flow cytometry. An increase in fluorescence indicates an increase in ROS production.[9]

Conclusion and Future Directions

This compound peptides represent a promising new frontier in cancer therapy. Their ability to selectively target and kill cancer cells, including drug-resistant variants, through multiple mechanisms makes them attractive candidates for further development.[7] Future research should focus on optimizing the stability and delivery of these peptides, as well as exploring their efficacy in combination with conventional chemotherapeutic agents. A deeper understanding of the specific molecular targets and signaling pathways they modulate will be crucial for translating these promising preclinical findings into effective clinical treatments. The development of novel this compound analogs with enhanced anticancer activity and reduced toxicity will be a key area of investigation in the years to come.

References

Pleurocidin's Interaction with Bacterial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pleurocidin, a cationic antimicrobial peptide (AMP) isolated from the winter flounder (Pleuronectes americanus), demonstrates potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from a dual-pronged mechanism of action that primarily targets the bacterial cell membrane, leading to disruption and subsequent cell death. This technical guide provides an in-depth analysis of the molecular interactions between this compound and bacterial membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. The information presented herein is intended to support research and development efforts aimed at harnessing this compound and its derivatives as novel therapeutic agents.

Core Mechanism of Action: A Dual Threat

This compound's antimicrobial activity is not limited to a single mode of action. It employs a multifaceted approach to ensure bacterial demise, encompassing both direct membrane disruption and subsequent interference with essential intracellular processes.

Initial Electrostatic Interaction and Membrane Insertion

As a cationic peptide, this compound's initial interaction with the bacterial cell envelope is governed by electrostatic attraction. The negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, serve as the primary binding sites. This initial binding is crucial for accumulating the peptide at the membrane surface.

Upon concentration at the membrane, this compound undergoes a conformational change, adopting an α-helical structure, which is critical for its membrane-disrupting activity.[3][4] The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, facilitates its insertion into the lipid bilayer.

Membrane Permeabilization and Pore Formation

Following insertion, this compound disrupts the integrity of the bacterial membrane through the formation of pores. The exact model of pore formation is thought to be either through the "toroidal pore" or "carpet" model.[1][2]

  • Toroidal Pore Model: In this model, the this compound peptides, along with the headgroups of the lipid molecules, bend inward to form a water-filled channel. This pore allows for the leakage of ions and small molecules, leading to the dissipation of the membrane potential.

  • Carpet Model: In this scenario, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.

This membrane permeabilization is a key factor in the bactericidal activity of this compound, leading to a rapid loss of cellular homeostasis.

Translocation and Intracellular Targeting

In addition to membrane disruption, this compound can translocate across the bacterial membrane to access intracellular targets. Evidence suggests that at sub-lethal concentrations, this compound can enter the cytoplasm without causing significant membrane damage.[5] Once inside, it can interfere with essential cellular processes, including the synthesis of DNA, RNA, and proteins.[5][6] This intracellular activity contributes to its overall antimicrobial efficacy.

Induction of Reactive Oxygen Species (ROS)

This compound has also been shown to induce the production of reactive oxygen species (ROS) within bacterial cells.[7] The accumulation of ROS leads to oxidative stress, which can damage cellular components such as lipids, proteins, and nucleic acids, further contributing to cell death.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives against Various Bacteria

PeptideBacterial SpeciesMIC (μg/mL)Reference
This compoundPseudomonas aeruginosa1.1 - >35[8][9]
This compoundEscherichia coli1.1 - >35[8][9]
This compoundStaphylococcus aureus1.1 - >35[8][9]
This compoundEnterococcus faecalis>35[1][9]
Ple-a (amidated)MDR E. coli2 - 32[10]
Ple-a (amidated)Marine Pathogens0.25 - 32[10]
GK-4 (truncated)MRSANot specified[7]
GK-4 (truncated)NDM-positive E. coliNot specified[7]

Table 2: Cytotoxicity of this compound and its Derivatives

PeptideCell LineIC50 (μM)Reference
Ple-a (amidated)A549 (Lung adenocarcinoma)11 - 340[11]
Ple-a (amidated)Various cancer cell lines11 - 340[11]

Table 3: Binding Affinity of this compound to Model Membranes

Lipid CompositionBinding AffinityMethodReference
Anionic (DOPC/DOPG, 3:1)StrongTryptophan Fluorescence[3]
Zwitterionic/Neutral (DOPC)WeakTryptophan Fluorescence[3]
Anionic (POPG-d31 containing)Strong2H Solid-State NMR[12]
Zwitterionic (POPC)Weak2H Solid-State NMR[12]

Note: Specific Kd values for this compound binding to different lipid compositions are not consistently reported in the literature. The available data strongly indicates a qualitative preference for anionic membranes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with bacterial membranes.

Membrane Permeabilization: Calcein Leakage Assay

This assay measures the ability of a peptide to disrupt the integrity of lipid vesicles by quantifying the release of a fluorescent dye.

Materials:

  • This compound peptide stock solution

  • Lipids (e.g., POPC, POPG) in chloroform

  • Calcein

  • Sephadex G-50 column

  • HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Triton X-100 (10% v/v)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid mixture (e.g., POPC:POPG 3:1 molar ratio) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with calcein solution (50 mM in HEPES buffer) by vortexing.

    • Subject the liposome suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the liposome suspension through polycarbonate filters (100 nm pore size) to create large unilamellar vesicles (LUVs).

  • Removal of External Calcein:

    • Separate the calcein-loaded LUVs from unencapsulated calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.

  • Fluorescence Measurement:

    • Dilute the LUV suspension in HEPES buffer to a final lipid concentration of 50 μM in a cuvette.

    • Record the baseline fluorescence (F0) at an excitation wavelength of 490 nm and an emission wavelength of 515 nm.

    • Add the this compound peptide to the cuvette at the desired concentration and monitor the increase in fluorescence (F) over time.

    • After the reaction reaches a plateau, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all vesicles and measure the maximum fluorescence (Fmax).

  • Calculation of Calcein Leakage:

    • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100

Membrane Depolarization Assay using DiSC3(5)

This assay utilizes a potential-sensitive fluorescent dye, DiSC3(5), to measure changes in bacterial cytoplasmic membrane potential.

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus)

  • HEPES buffer (5 mM HEPES, 20 mM glucose, pH 7.2)

  • KCl

  • DiSC3(5) stock solution (in DMSO)

  • Fluorometer

Procedure:

  • Bacterial Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer containing 100 mM KCl to an optical density at 600 nm (OD600) of 0.05.

  • Dye Loading:

    • Add DiSC3(5) to the bacterial suspension to a final concentration of 1 μM.

    • Incubate the suspension in the dark at room temperature until the fluorescence signal stabilizes (this indicates the dye has partitioned into the polarized membranes and self-quenched).

  • Fluorescence Measurement:

    • Place the bacterial suspension in a cuvette and record the baseline fluorescence.

    • Add the this compound peptide at the desired concentration.

    • Monitor the increase in fluorescence over time. An increase in fluorescence indicates the release of the dye from the depolarized membranes.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time to visualize the depolarization kinetics.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes associated with binding events, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • This compound peptide solution

  • Large unilamellar vesicles (LUVs) of desired lipid composition

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer.

    • Prepare a suspension of LUVs in the same buffer.

    • Degas both the peptide solution and the LUV suspension.

  • ITC Experiment:

    • Load the LUV suspension into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Initiate the titration, injecting small aliquots of the peptide solution into the LUV suspension.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in this compound's interaction with bacterial membranes.

Mechanism of Action

Pleurocidin_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular This compound This compound (Cationic Peptide) MembraneSurface Anionic Membrane Surface (LPS/Teichoic Acid) This compound->MembraneSurface Electrostatic Attraction MembraneDisruption Membrane Disruption (Pore Formation) MembraneSurface->MembraneDisruption Carpet/Toroidal Pore Model Translocation Translocation MembraneSurface->Translocation CellDeath Cell Death MembraneDisruption->CellDeath Loss of Ion Homeostasis ROS ROS Production Translocation->ROS Inhibition Inhibition of Macromolecular Synthesis Translocation->Inhibition ROS->CellDeath Oxidative Damage Inhibition->CellDeath Calcein_Leakage_Workflow A Prepare Lipid Film B Hydrate with Calcein Solution A->B C Freeze-Thaw Cycles B->C D Extrusion (LUVs) C->D E Size-Exclusion Chromatography D->E F Measure Baseline Fluorescence (F0) E->F G Add this compound F->G H Monitor Fluorescence Increase (F) G->H I Add Triton X-100 H->I J Measure Maximum Fluorescence (Fmax) I->J K Calculate % Leakage J->K Downstream_Effects cluster_direct_effects Direct Membrane Effects cluster_indirect_effects Intracellular Consequences PleurocidinMembrane This compound-Membrane Interaction Depolarization Membrane Depolarization PleurocidinMembrane->Depolarization Permeabilization Increased Permeability PleurocidinMembrane->Permeabilization SynthInhibition Inhibition of DNA/RNA/ Protein Synthesis PleurocidinMembrane->SynthInhibition via Translocation IonImbalance Ion Imbalance Depolarization->IonImbalance Permeabilization->IonImbalance MetabolicStress Metabolic Stress IonImbalance->MetabolicStress CellDeath Bacterial Cell Death IonImbalance->CellDeath ROS ROS Production MetabolicStress->ROS ROS->CellDeath SynthInhibition->CellDeath

References

A Technical Guide to the Identification and Sequencing of the Pleurocidin Gene in Pleuronectes americanus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and findings related to the identification, sequencing, and characterization of the pleurocidin antimicrobial peptide (AMP) gene from the winter flounder, Pleuronectes americanus. This compound represents a significant area of interest due to its potent, broad-spectrum antimicrobial activity and its potential for development as a novel therapeutic agent.

Introduction to this compound

This compound is a 25-residue, α-helical cationic peptide, first isolated from the skin mucous secretions of the winter flounder, Pleuronectes americanus.[1][2][3] As a key component of the fish's innate immune system, it provides a first line of defense against a wide range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria.[1][3][4][5] Subsequent genomic studies have revealed that this compound is part of a larger family of related peptides, with multiple genes and pseudogenes clustered within the flounder genome.[6] These genes exhibit tissue-specific and developmental stage-specific expression, primarily in the skin and intestine, which are critical barriers against infection.[6][7] The study of the this compound gene is crucial for understanding the evolution and regulation of innate immunity in marine fish and for harnessing its therapeutic potential.[6]

Gene Identification and Genomic Organization

Initial research led to the purification of the this compound peptide from skin secretions.[1][2] Further investigations using genomic and molecular cloning techniques have identified four distinct this compound genes and three pseudogenes within the winter flounder genome.[6]

The predicted polypeptide sequences of these genes show a conserved structure, which includes:

  • A conserved hydrophobic signal peptide of 22 amino acids.[7]

  • A 25-amino acid mature peptide region that is identical or highly homologous to the originally isolated this compound.[7]

  • A conserved acidic portion following the mature peptide sequence.[7]

Analysis of these genomic clones has also helped in identifying potential promoters and binding sites for transcription factors, suggesting complex regulatory mechanisms for their expression.[6]

Experimental Protocols

The following sections detail the core methodologies for the identification and sequencing of the this compound gene from Pleuronectes americanus.

High-quality RNA is the starting point for successful gene identification.

  • Sample Collection: Winter flounder (Pleuronectes americanus) tissues, particularly skin and intestine, are excised.[7] To preserve RNA integrity, samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until use.

  • Total RNA Isolation Protocol (Trizol-based method): This method is effective for isolating high-quality RNA from fish tissues.[8][9]

    • Homogenization: Homogenize 50-100 mg of frozen fish tissue in 1 mL of TRIzol reagent using a mortar and pestle or a mechanical homogenizer.[8]

    • Phase Separation: Add 0.2 mL of chloroform to the homogenate, shake vigorously for 15 seconds, and incubate at room temperature for 5-10 minutes. Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C. This separates the mixture into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[8]

    • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[8]

    • RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 30-50 µL of RNase-free water.[8]

    • Quality Control: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Verify RNA integrity by running an aliquot on a 1% agarose gel to visualize intact ribosomal RNA bands.

Complementary DNA (cDNA) is synthesized from the isolated mRNA template. This cDNA serves as the template for subsequent PCR amplification.[10][11]

  • Principle: Reverse transcriptase, an RNA-dependent DNA polymerase, synthesizes a single-stranded DNA molecule complementary to the mRNA template.[10]

  • Protocol:

    • Reaction Setup: In a sterile, RNase-free tube, combine the following components:

      • Total RNA (1-5 µg)

      • Oligo(dT) primer or random hexamer primers (to initiate synthesis)

      • dNTP mix (10 mM)

      • RNase-free water to a final volume of ~12 µL

    • Denaturation: Heat the mixture to 65-70°C for 5 minutes to denature RNA secondary structures, then immediately place on ice for at least 1 minute.

    • Reverse Transcription Mix: Add the following to the denatured RNA mix:

      • 5X Reaction Buffer

      • Reverse Transcriptase Enzyme (e.g., M-MLV or a thermostable variant)[11]

      • RNase Inhibitor

    • Incubation: Incubate the reaction at 42-50°C for 60 minutes. The optimal temperature depends on the specific reverse transcriptase used.[12]

    • Inactivation: Terminate the reaction by heating to 85°C for 5 minutes.[12] The resulting single-stranded cDNA can be stored at -20°C.

Polymerase Chain Reaction (PCR) is used to amplify the specific this compound gene sequence from the cDNA library.[13][14]

  • Primer Design: Design degenerate primers based on the highly conserved signal peptide region of this compound precursors.[15][16] A reverse primer targeting the poly-A tail can also be used.[15][16]

  • PCR Protocol:

    • Reaction Mix: Prepare a PCR reaction containing:

      • cDNA template (1-2 µL)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • Taq DNA Polymerase

      • 10X PCR Buffer (with MgCl₂)

      • dNTP Mix (10 mM)

      • Nuclease-free water to a final volume of 25-50 µL

    • Thermal Cycling: Perform PCR using the following general conditions, which may require optimization:

      • Initial Denaturation: 95°C for 2-5 minutes.

      • 30-35 Cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 50-60°C for 30 seconds (temperature depends on primer melting temperature).

        • Extension: 72°C for 1-2 minutes (time depends on the expected amplicon size).

      • Final Extension: 72°C for 5-10 minutes.

    • Analysis: Analyze the PCR products by running a sample on a 1.5% agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) to confirm the presence of a band of the expected size.

To determine the exact nucleotide sequence, the amplified PCR product is cloned into a plasmid vector and sequenced.

  • Protocol:

    • Purification: Purify the PCR product from the agarose gel using a gel extraction kit to remove primers and other reaction components.

    • Ligation: Ligate the purified PCR product into a suitable cloning vector (e.g., a TA cloning vector like pGEM-T Easy). This involves mixing the vector, PCR insert, T4 DNA ligase, and a reaction buffer, followed by incubation.

    • Transformation: Introduce the ligation product into competent E. coli cells via heat shock or electroporation.[17]

    • Plating and Selection: Plate the transformed bacteria onto LB agar plates containing an appropriate antibiotic (for vector selection) and a substrate for blue-white screening (e.g., X-gal and IPTG). Incubate overnight at 37°C.

    • Colony Screening: Select white colonies (indicating successful insertion of the PCR product). Grow these selected colonies in liquid LB medium overnight.

    • Plasmid Isolation: Isolate the plasmid DNA from the overnight cultures using a miniprep kit.

    • Sequencing: Send the purified plasmid DNA for Sanger sequencing using primers that flank the insertion site of the vector. The resulting sequence data will reveal the nucleotide sequence of the cloned this compound gene.

Data Presentation

Quantitative data from this compound studies are summarized below for clarity and comparison.

Table 1: Amino Acid Sequence of this compound from Pleuronectes americanus

The original this compound peptide is composed of 25 amino acid residues.[5]

Peptide NameAmino Acid Sequence
This compound (Ple)GWGSFFKKAAHVGKHVGKAALTHYL

Source: Cole et al., 1997[5]

Table 2: Minimal Inhibitory Concentration (MIC) of this compound Against Various Bacteria

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Bacterial SpeciesTypeMIC (µg/mL)
Escherichia coliGram-Negative1.1 - 2.2
Pseudomonas aeruginosaGram-Negative1.1 - 4.4
Acinetobacter baumanniiGram-Negative>35
Staphylococcus aureusGram-Positive1.1 - 4.4
Fish/Sheep PathogensVarious1.1 to >35

Data compiled from Cole et al., 1997 & 2000.[5]

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

G cluster_collection Sample Preparation cluster_cDNA Reverse Transcription cluster_amplification Amplification & Cloning cluster_sequencing Sequencing & Analysis Tissue P. americanus Tissue (Skin, Intestine) RNA Total RNA Extraction Tissue->RNA QC1 RNA Quality Control (Spectrophotometry, Gel) RNA->QC1 cDNA_syn cDNA Synthesis (Reverse Transcriptase) QC1->cDNA_syn cDNA Single-Stranded cDNA cDNA_syn->cDNA PCR PCR Amplification (this compound-specific primers) cDNA->PCR Gel Agarose Gel Analysis PCR->Gel Clone Cloning into Vector Gel->Clone Transform Transformation of E. coli Clone->Transform Screen Colony Screening Transform->Screen Plasmid Plasmid Isolation Screen->Plasmid Seq Sanger Sequencing Plasmid->Seq Analysis Sequence Analysis Seq->Analysis

Workflow for this compound Gene Identification and Cloning.

G Detailed process of first-strand cDNA synthesis. cluster_template Template & Primer cluster_reaction Reaction cluster_product Product mRNA mRNA Template (5' - ...AAAA - 3') Hybrid Annealing mRNA->Hybrid Primer Oligo(dT) Primer (3' - TTTT - 5') Primer->Hybrid RT Reverse Transcriptase + dNTPs Hybrid->RT Elongation Elongation RT->Elongation Hybrid_cDNA mRNA-cDNA Hybrid Elongation->Hybrid_cDNA ss_cDNA Single-Stranded cDNA Hybrid_cDNA->ss_cDNA

First-strand cDNA synthesis from an mRNA template.

Conclusion

The identification and sequencing of this compound genes in Pleuronectes americanus have provided significant insights into the innate immune mechanisms of marine fish. The detailed protocols outlined in this guide offer a robust framework for researchers aiming to explore antimicrobial peptides in this and other species. The characterization of these genes is not only fundamental to comparative immunology but also paves the way for the bioengineering and development of new antimicrobial drugs to combat the growing challenge of antibiotic resistance.

References

Pleurocidin's Dichotomous Dance with Membranes: A Technical Guide to Its Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the intricate mechanisms governing the antimicrobial action of pleurocidin, a potent, flounder-derived cationic peptide. A central debate in understanding its efficacy revolves around two dominant models: the formation of discrete pores in the bacterial membrane and the more disruptive "carpet" mechanism. This document provides a comprehensive analysis of both hypotheses, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Central Conundrum: Pore Formation vs. The Carpet Model

This compound's ability to compromise the bacterial cell membrane is undisputed; however, the precise choreography of this disruption is a subject of ongoing investigation. Two primary models, the pore formation model and the carpet model, offer different perspectives on this process. Evidence suggests that this compound may not be restricted to a single mode of action, but rather employs a concentration-dependent strategy, potentially transitioning between or combining elements of both models to exert its bactericidal effects.

The Pore Formation Model: A Tale of Transmembrane Tunnels

The pore formation model posits that this compound monomers, upon reaching a threshold concentration on the bacterial membrane, aggregate and insert themselves into the lipid bilayer, forming discrete, ion-conducting channels. This leads to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death. Two main variations of this model are the "barrel-stave" and "toroidal pore" mechanisms. In the barrel-stave model, the peptides align perpendicularly to the membrane surface, forming the staves of a barrel-like pore. In the toroidal pore model, the peptides induce a curvature in the lipid bilayer, with the pore being lined by both the peptides and the head groups of the lipid molecules. Molecular dynamics simulations suggest that this compound may form toroidal or disordered toroidal pores.[1]

The Carpet Model: A Widespread Disruption

In contrast, the carpet model proposes a more detergent-like mechanism. In this scenario, this compound peptides accumulate on the surface of the bacterial membrane, aligning parallel to the lipid bilayer, effectively carpeting the surface. This accumulation disrupts the membrane's integrity and curvature. Once a critical concentration is reached, the membrane is destabilized to the point of forming transient holes or micelles, leading to a catastrophic loss of barrier function and cell lysis.[2][3][4]

Quantitative Insights into this compound's Activity

To dissect the nuances of this compound's interaction with bacterial membranes, a variety of biophysical and microbiological assays are employed. The following tables summarize key quantitative data from studies on this compound and its derivatives, offering a comparative look at its efficacy and membrane-disrupting capabilities.

Antimicrobial Potency: Minimum Inhibitory Concentrations (MIC)

The MIC is a fundamental measure of an antimicrobial agent's effectiveness. The tables below showcase the potent and broad-spectrum activity of this compound and its amidated analog (Ple-a) against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[5][6][7][8][9]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (Ple) and this compound-Amide (Ple-a) against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL) - PleMIC (µg/mL) - Ple-a
Escherichia coliGram-Negative2 - 82 - 4
Pseudomonas aeruginosaGram-Negative4 - 164 - 8
Salmonella typhimuriumGram-Negative42
Vibrio alginolyticusGram-Negative10.5
Staphylococcus aureusGram-Positive32 - 12816 - 32
Streptococcus iniaeGram-Positive12832
E. coli (MDR)Gram-Negative8 - 2562 - 32
S. aureus (MRSA)Gram-Positive>12832
Membrane Permeabilization: Dye Leakage Assays

Dye leakage assays, such as the calcein release assay, provide direct evidence of membrane permeabilization. Liposomes loaded with a self-quenching fluorescent dye are exposed to the peptide, and any resulting membrane disruption leads to dye leakage and an increase in fluorescence.

Table 2: this compound-Induced Calcein Leakage from Model Vesicles.

Peptide Concentration (Peptide:Lipid Ratio)Lipid Composition% Calcein Leakage
Low (e.g., 1:100)POPC (Zwitterionic)Minimal (<5%)
Low (e.g., 1:100)POPC:POPG (3:1) (Anionic)Moderate (10-30%)
High (e.g., 1:10)POPC:POPG (3:1) (Anionic)High (>90%)

Note: The data in this table is illustrative and compiled from descriptive reports. Specific values can vary based on experimental conditions.

Membrane Depolarization: Probing the Potential

The disruption of the bacterial membrane potential is a key indicator of antimicrobial peptide activity. This can be monitored using potential-sensitive fluorescent dyes like diSC3-5, where depolarization leads to an increase in fluorescence intensity.

Table 3: Maximal Cytoplasmic Membrane Depolarization in E. coli by this compound and its Derivatives. [10]

PeptideConcentrationMaximal Depolarization (% of control)
This compoundMIC40
10 x MIC100
P-Der (derivative)MIC0
10 x MIC100
P-CN (derivative)MIC75
10 x MIC100
P-M (derivative)MIC30
10 x MIC100

Visualizing the Mechanisms: Signaling and Workflow Diagrams

To further elucidate the proposed modes of action and the experimental approaches used to study them, the following diagrams were generated using Graphviz.

Pore_Formation_Model cluster_membrane Bacterial Membrane Peptide_Monomers This compound Monomers Peptide_Aggregates Peptide Aggregates Peptide_Monomers->Peptide_Aggregates Oligomerization Pore Transmembrane Pore Peptide_Aggregates->Pore Insertion Leakage Ion & Solute Leakage Pore->Leakage Causes Initial_Binding Electrostatic Binding to Anionic Lipids Initial_Binding->Peptide_Monomers Accumulation Cell_Death Cell Death Leakage->Cell_Death

Caption: The Pore Formation Model of this compound Action.

Carpet_Model cluster_membrane Bacterial Membrane Peptide_Carpet This compound Carpet Membrane_Destabilization Membrane Destabilization Peptide_Carpet->Membrane_Destabilization Induces Strain Micellization Micellization / Transient Pores Membrane_Destabilization->Micellization Leads to Initial_Binding Electrostatic Binding Initial_Binding->Peptide_Carpet Accumulation & Parallel Alignment Cell_Lysis Cell Lysis Micellization->Cell_Lysis

Caption: The Carpet Model of this compound Action.

Experimental_Workflow cluster_assays Biophysical & Microbiological Assays Peptide_Synthesis This compound Synthesis & Purification CD_Spectroscopy Circular Dichroism (Secondary Structure) Peptide_Synthesis->CD_Spectroscopy Dye_Leakage Dye Leakage Assay (Permeabilization) Peptide_Synthesis->Dye_Leakage Depolarization Membrane Depolarization Assay (Membrane Potential) Peptide_Synthesis->Depolarization ITC Isothermal Titration Calorimetry (Binding Thermodynamics) Peptide_Synthesis->ITC ssNMR Solid-State NMR (Peptide-Lipid Interaction) Peptide_Synthesis->ssNMR MIC_Assay MIC Assay (Antimicrobial Potency) Peptide_Synthesis->MIC_Assay Model_Membrane_Prep Model Membrane Preparation (Liposomes/Vesicles) Model_Membrane_Prep->Dye_Leakage Model_Membrane_Prep->ITC Model_Membrane_Prep->ssNMR Bacterial_Culture Bacterial Culture Preparation Bacterial_Culture->Depolarization Bacterial_Culture->MIC_Assay Data_Analysis Data Analysis & Interpretation CD_Spectroscopy->Data_Analysis Dye_Leakage->Data_Analysis Depolarization->Data_Analysis ITC->Data_Analysis ssNMR->Data_Analysis MIC_Assay->Data_Analysis Conclusion Elucidation of Mode of Action Data_Analysis->Conclusion

Caption: General Experimental Workflow for Studying this compound's Mode of Action.

Key Experimental Protocols

A detailed understanding of the experimental underpinnings is crucial for interpreting the data. Below are summaries of the core methodologies used to investigate this compound's mode of action.

Calcein Leakage Assay

This assay quantifies the permeabilization of lipid vesicles.

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid film (e.g., POPC or a mixture of POPC/POPG) in a buffer containing a high concentration of calcein, a fluorescent dye that self-quenches at high concentrations.

  • Purification: Free, unencapsulated calcein is removed by size-exclusion chromatography.

  • Assay: The calcein-loaded LUVs are diluted in a cuvette to a desired lipid concentration. A baseline fluorescence is recorded.

  • Peptide Addition: A known concentration of this compound is added to the LUV suspension.

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates leakage of calcein from the vesicles, which is caused by membrane disruption.

  • Data Normalization: The maximum possible leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles. The percentage of leakage is calculated relative to this maximum.

Membrane Depolarization Assay (diSC3-5)

This assay measures changes in the bacterial cytoplasmic membrane potential.

  • Bacterial Preparation: Bacteria (e.g., E. coli) are grown to mid-log phase, harvested, washed, and resuspended in a suitable buffer.

  • Dye Loading: The membrane potential-sensitive dye diSC3-5 is added to the bacterial suspension. The dye accumulates in polarized membranes, leading to self-quenching and a low fluorescence signal.

  • Baseline Measurement: The fluorescence of the dye-loaded bacteria is monitored until a stable baseline is achieved.

  • Peptide Addition: this compound is added to the bacterial suspension.

  • Fluorescence Measurement: The fluorescence intensity is recorded continuously. Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.

  • Data Analysis: The change in fluorescence intensity over time reflects the kinetics and extent of membrane depolarization.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides atomic-level information about the structure, dynamics, and orientation of this compound within a lipid bilayer.

  • Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ²H) this compound is co-reconstituted with lipids to form multilamellar vesicles or oriented bilayers on glass plates.

  • NMR Spectroscopy: The sample is placed in a strong magnetic field, and various NMR experiments are performed.

    • ²H-NMR: Deuterium NMR of chain-deuterated lipids is used to measure the acyl chain order parameter (S_CD). A decrease in S_CD indicates that the peptide is disordering the lipid chains.

    • ¹⁵N-NMR: Nitrogen-15 NMR of labeled peptide provides information about the orientation of the peptide backbone relative to the membrane normal.

  • Data Analysis: The NMR spectra are analyzed to determine the orientation of the peptide (parallel or perpendicular to the membrane surface) and its effect on the lipid bilayer structure and dynamics.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of binding interactions.

  • Sample Preparation: A solution of this compound is placed in the ITC syringe, and a suspension of lipid vesicles (e.g., LUVs) is placed in the sample cell.

  • Titration: A series of small injections of the peptide solution are made into the vesicle suspension.

  • Heat Measurement: The heat change associated with each injection is measured by the calorimeter.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of peptide to lipid. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion: A Dual-Threat Antimicrobial

The available evidence paints a picture of this compound as a versatile and potent antimicrobial peptide that does not adhere to a single, rigid mechanism of action. The choice between pore formation and the carpet model appears to be a dynamic one, influenced by factors such as peptide concentration and the lipid composition of the target membrane. At lower concentrations, this compound may favor the formation of discrete pores, leading to a more controlled leakage of cellular contents. As the concentration increases, a more widespread and disruptive carpet-like mechanism may take over, leading to rapid cell lysis. This dual-threat capability likely contributes to its broad-spectrum efficacy and makes it a compelling candidate for further therapeutic development. Future research focusing on real-time visualization of these processes at the molecular level will be instrumental in fully unraveling the intricate dance of this compound with bacterial membranes.

References

Unraveling the Intracellular Targets of Pleurocidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleurocidin, an alpha-helical cationic antimicrobial peptide (AMP) isolated from the winter flounder (Pleuronectes americanus), has garnered significant attention for its broad-spectrum antimicrobial and potential anticancer activities. While its ability to disrupt microbial cell membranes is a well-established mechanism of action, a growing body of evidence indicates that this compound and its derivatives can translocate into the cytoplasm and interact with various intracellular targets. This technical guide provides an in-depth exploration of the known intracellular targets of this compound, detailing the experimental methodologies used for their identification and characterization. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of antimicrobial and anticancer drug development.

Introduction

The rise of antibiotic resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Cationic antimicrobial peptides, such as this compound, represent a promising class of molecules that exhibit a dual mode of action, involving both membrane permeabilization and engagement with intracellular components. This multifaceted approach not only enhances their antimicrobial efficacy but also potentially reduces the likelihood of resistance development. Furthermore, the selective cytotoxicity of certain this compound analogues towards cancer cells has opened new avenues for their therapeutic application. Understanding the specific intracellular molecules and pathways targeted by this compound is crucial for optimizing its therapeutic potential and designing next-generation peptide-based drugs.

Intracellular Targets and Mechanisms of Action

This compound's intracellular activities are multifaceted, leading to the inhibition of essential cellular processes and the induction of programmed cell death.

Inhibition of Macromolecular Synthesis

At its minimum inhibitory concentration (MIC), this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins in bacteria without causing significant membrane damage.[1][2][3][4] This suggests that after translocating across the cell membrane, this compound can interfere with the cellular machinery responsible for replication, transcription, and translation. A hybrid peptide of this compound and Dermaseptin (P-Der) was also found to inhibit macromolecular synthesis, with a pronounced effect on RNA synthesis.[2][3]

Interaction with Nucleic Acids

Studies have indicated that this compound can directly bind to DNA.[3] This interaction is thought to contribute to its antimicrobial effects by interfering with DNA replication and transcription. While the precise binding affinity and sequence specificity are not yet fully elucidated, this direct interaction with genetic material represents a key intracellular targeting strategy.

Induction of Apoptosis

In both fungal and cancer cells, this compound and its derivatives have been observed to induce apoptosis.[3] This programmed cell death is often mediated by the generation of reactive oxygen species (ROS).[3][5] The accumulation of ROS leads to oxidative stress, mitochondrial membrane depolarization, and the subsequent release of pro-apoptotic factors, ultimately activating the caspase cascade.[5] In cancer cells, this compound-induced apoptosis involves both caspase-dependent and -independent pathways.[3]

Interaction with Intracellular Proteins

A study utilizing an E. coli proteome microarray identified potential intracellular protein targets for a this compound-Dermaseptin hybrid peptide (P-Der).[1][6] The findings suggest that P-Der may affect various catabolic processes of small molecules.[6] The common protein hits for several antimicrobial peptides, including P-Der, pointed towards arginine decarboxylase, a crucial enzyme for bacterial survival in acidic environments.[1]

Modulation of Host Cell Signaling Pathways

In mammalian cells, this compound has been shown to act as a signaling molecule. It can activate human mast cells through the formyl peptide receptor-like 1 (FPRL1), a G protein-coupled receptor.[7] This interaction triggers a downstream signaling cascade involving G proteins, phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), and protein kinase C (PKC), leading to mast cell degranulation and the release of inflammatory mediators.[7]

Quantitative Data

While extensive research has been conducted on the qualitative aspects of this compound's intracellular activities, specific quantitative data on binding affinities and enzyme inhibition remain limited in the public domain. The following table summarizes the available quantitative information.

Target/ProcessPeptideOrganism/Cell LineMethodValueReference(s)
Macromolecular Synthesis Inhibition This compoundE. coliRadioactive Precursor IncorporationInhibition observed at MIC[2][4]
P-DerE. coliRadioactive Precursor IncorporationInhibition observed at MIC[2]
Cytotoxicity (Anticancer) This compound-amideVarious Cancer Cell LinesMTT AssayIC50: 11 - 197.3 µM[3]
This compoundVarious Cancer Cell LinesMTT AssayIC50: 54.9 - >500 µM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the intracellular targets of this compound.

Macromolecular Synthesis Inhibition Assay

This assay measures the effect of this compound on the synthesis of DNA, RNA, and proteins by monitoring the incorporation of radiolabeled precursors.

Protocol:

  • Bacterial Culture: Grow an auxotrophic E. coli strain (requiring specific precursors for growth) to the mid-logarithmic phase in a minimal medium.

  • Precursor Labeling: Add radiolabeled precursors to the culture: [³H]thymidine for DNA, [³H]uridine for RNA, and [³H]histidine for protein synthesis.

  • Peptide Treatment: Add this compound or its derivatives at various concentrations (e.g., MIC, 5x MIC, 10x MIC) to the bacterial culture. Include a no-peptide control.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots.

  • Precipitation: Precipitate the macromolecules from the aliquots by adding an equal volume of cold 10% trichloroacetic acid (TCA).

  • Filtration and Washing: Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol.

  • Scintillation Counting: Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the counts per minute (CPM) against time for each treatment group to determine the inhibition of macromolecular synthesis.

DNA Binding Assay (Gel Retardation Assay)

This technique is used to qualitatively assess the binding of this compound to DNA.

Protocol:

  • DNA Preparation: Use a plasmid DNA (e.g., pUC19) or a specific DNA fragment.

  • Binding Reaction: In a microcentrifuge tube, mix a constant amount of DNA with increasing concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).

  • Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes to allow for binding.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide). Run the gel in a suitable electrophoresis buffer (e.g., 1x TBE) at a constant voltage.

  • Visualization: Visualize the DNA bands under UV light. The binding of this compound to DNA will retard its migration through the gel, resulting in a band shift.

E. coli Proteome Microarray

This high-throughput method allows for the screening of potential protein targets of this compound.

Protocol:

  • Microarray Fabrication: Utilize a commercially available or custom-made E. coli proteome microarray, where individual purified E. coli proteins are spotted onto a glass slide.

  • Peptide Labeling: Label this compound or its derivative with a fluorescent dye (e.g., Cy3 or Cy5) or a tag (e.g., biotin) for detection.

  • Blocking: Block the microarray with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

  • Incubation: Incubate the blocked microarray with the labeled peptide at a specific concentration in a binding buffer for 1-2 hours at room temperature.

  • Washing: Wash the microarray extensively with a washing buffer (e.g., PBS with 0.1% Tween-20) to remove unbound peptide.

  • Detection: If a fluorescently labeled peptide is used, scan the microarray using a fluorescence scanner. If a biotinylated peptide is used, incubate with a fluorescently labeled streptavidin conjugate before scanning.

  • Data Analysis: Analyze the scanned image to identify the protein spots that show a significant fluorescence signal, indicating an interaction with the peptide.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular production of ROS in response to this compound treatment.

Protocol:

  • Cell Culture: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with a serum-free medium and then incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30-60 minutes at 37°C.

  • Peptide Treatment: Remove the probe-containing medium, wash the cells, and then add a fresh medium containing various concentrations of this compound. Include a positive control (e.g., H₂O₂) and a negative control (no treatment).

  • Incubation: Incubate the plate at 37°C for the desired time period.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

Signaling Pathways

Pleurocidin_Signaling cluster_bacterial Bacterial Cell cluster_cancer Cancer Cell cluster_mast Mast Cell Pleurocidin_b This compound Translocation_b Membrane Translocation Pleurocidin_b->Translocation_b DNA_b DNA Translocation_b->DNA_b RNA_Pol RNA Polymerase Translocation_b->RNA_Pol Ribosome Ribosome Translocation_b->Ribosome Arg_Decarboxylase Arginine Decarboxylase Translocation_b->Arg_Decarboxylase DNA_Synth DNA Synthesis (Inhibited) DNA_b->DNA_Synth RNA_Synth RNA Synthesis (Inhibited) RNA_Pol->RNA_Synth Protein_Synth Protein Synthesis (Inhibited) Ribosome->Protein_Synth Arg_Decarboxylase_Inh Inhibition Arg_Decarboxylase->Arg_Decarboxylase_Inh Pleurocidin_c This compound Translocation_c Membrane Translocation Pleurocidin_c->Translocation_c ROS ROS Production Translocation_c->ROS Mitochondrion Mitochondrion ROS->Mitochondrion MMP_loss Mitochondrial Membrane Potential Loss Mitochondrion->MMP_loss CytoC Cytochrome C Release MMP_loss->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Pleurocidin_m This compound FPRL1 FPRL1 Receptor Pleurocidin_m->FPRL1 G_protein G-protein FPRL1->G_protein PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC PKC PKC PI3K->PKC PLC->PKC Degranulation Degranulation PKC->Degranulation

Caption: Overview of this compound's intracellular signaling pathways.

Experimental Workflows

Experimental_Workflows cluster_macro Macromolecular Synthesis Inhibition Assay cluster_proteome E. coli Proteome Microarray Culture Bacterial Culture Labeling Add Radiolabeled Precursors Culture->Labeling Treatment_m Treat with this compound Labeling->Treatment_m Incubate_m Incubate & Sample Treatment_m->Incubate_m Precipitate TCA Precipitation Incubate_m->Precipitate Filter Filter & Wash Precipitate->Filter Count Scintillation Counting Filter->Count Analyze_m Analyze Inhibition Count->Analyze_m Microarray E. coli Proteome Microarray Block Block Microarray Microarray->Block Label_peptide Label this compound Incubate_p Incubate with Labeled Peptide Label_peptide->Incubate_p Block->Incubate_p Wash Wash Incubate_p->Wash Scan Fluorescence Scan Wash->Scan Analyze_p Identify Protein Hits Scan->Analyze_p

Caption: Key experimental workflows for investigating this compound's intracellular targets.

Conclusion and Future Directions

This compound's ability to engage with a variety of intracellular targets underscores its potential as a versatile therapeutic agent. The inhibition of fundamental cellular processes such as macromolecular synthesis and the induction of apoptosis provide a robust basis for its antimicrobial and anticancer activities. The detailed experimental protocols and visualized workflows presented in this guide offer a practical framework for researchers to further explore the intracellular mechanisms of this compound and other antimicrobial peptides.

Future research should focus on obtaining more quantitative data, such as the binding affinities of this compound for its specific intracellular targets and its inhibitory constants for key enzymes. The identification of the complete set of protein interaction partners through proteomic approaches will provide a more comprehensive understanding of its mechanism of action. Furthermore, elucidating the precise molecular details of the signaling pathways modulated by this compound, particularly in cancer cells, will be crucial for the rational design of more potent and selective peptide-based therapeutics. Continued investigation into the intracellular world of this compound holds the promise of unlocking new strategies to combat infectious diseases and cancer.

References

The Decisive Role of Amino Acid Residues in the Potency and Selectivity of Pleurocidin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pleurocidin, a 25-residue cationic antimicrobial peptide (AMP) isolated from the skin mucus of the winter flounder (Pleuronectes americanus), has emerged as a promising candidate for the development of novel antimicrobial and anticancer therapeutics.[1][2][3] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, coupled with its potential as an anti-cancer agent, has spurred significant interest in understanding the molecular determinants of its biological function.[1][2][3][4][5] This technical guide provides an in-depth analysis of the critical role specific amino acid residues play in the antimicrobial activity, hemolytic properties, and overall structure-activity relationship of this compound. We will delve into the quantitative data from various studies, present detailed experimental protocols for key assays, and visualize the underlying mechanisms and workflows.

The Influence of Amino Acid Composition on this compound's Activity: A Quantitative Overview

The antimicrobial efficacy and selectivity of this compound and its synthetic analogs are intricately linked to their amino acid sequence. Modifications such as truncation, single or multiple residue substitutions, and changes in chirality have profound effects on their biological activity. The following tables summarize the quantitative data from various studies, providing a comparative overview of the antimicrobial and hemolytic activities of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against various Bacterial Strains.

Peptide/AnalogTarget OrganismMIC (µM)Reference
This compound (L-form)Escherichia coli0.4 - >1.9[1]
Serratia marcescens0.4 - >1.9[1]
Bacillus subtilis0.4 - >1.9[1]
Pseudomonas aeruginosa0.4 - >1.9[1]
Staphylococcus aureus0.4 - >1.9[1]
Methicillin-resistant S. aureus>7.4[5]
This compound (D-form)Escherichia coli1.8[5]
Pseudomonas aeruginosa7.4[5]
Staphylococcus aureus3.7[5]
Methicillin-resistant S. aureus7.4[5]
This compound-amide (Ple-a)Gram-negative bacteria0.5 - 16 µg/mL[4]
Gram-positive bacteria4 - 32 µg/mL[4]
Multidrug-resistant E. coli2 µg/mL[4]
GK-4 (truncated analog)Multidrug-resistant pathogensNot specified[6]

Table 2: Hemolytic Activity of this compound and its Analogs.

Peptide/AnalogHemolytic ActivityCommentsReference
This compound (L-form)LowExhibits low toxicity against red blood cells.[4]
This compound (D-form)Dramatically decreasedD-enantiomer shows significantly less hemolysis compared to the L-form.[5]
This compound-amide (Ple-a)LowC-terminal amidation does not significantly increase hemolytic activity.[4]
GK-4 (truncated analog)LowDesigned for enhanced stability and safety.[6]

Core Mechanisms of Action: From Membrane Disruption to Intracellular Targeting

The primary mechanism of action of this compound involves the perturbation and permeabilization of bacterial cell membranes.[1] This interaction is largely driven by the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This compound is proposed to act via the "carpet" or "toroidal pore" model, leading to membrane depolarization, leakage of intracellular contents, and ultimately cell death.[1]

Beyond membrane disruption, evidence suggests that this compound can also translocate into the bacterial cytoplasm and interact with intracellular targets. Studies have shown that this compound can inhibit the synthesis of macromolecules such as DNA, RNA, and proteins.[7] Furthermore, this compound has been demonstrated to induce the production of reactive oxygen species (ROS) in bacteria, leading to oxidative stress and contributing to its bactericidal activity.

Key Amino Acid Residues and Their Functional Roles

Specific amino acid residues and regions within the this compound sequence are critical for its activity:

  • Cationic Residues (Lysine, Arginine): The net positive charge conferred by these residues is fundamental for the initial electrostatic interaction with negatively charged bacterial membranes. Increasing the cationicity can enhance antimicrobial activity, but may also increase hemolytic activity if not balanced with other properties.

  • Hydrophobic Residues (Tryptophan, Phenylalanine, Leucine): The hydrophobic face of the amphipathic α-helix is crucial for insertion into and disruption of the lipid bilayer of the bacterial membrane. The degree of hydrophobicity influences the peptide's lytic potency.

  • N-terminus and C-terminus: Both terminal regions have been shown to be important for the antimicrobial activity of this compound. Truncation studies have revealed that while shorter analogs can retain activity, extensive deletions often lead to a loss of function. C-terminal amidation has been shown to enhance the activity of this compound, likely by increasing its net positive charge and resistance to carboxypeptidases.[4]

  • D-Amino Acid Substitution: The replacement of L-amino acids with their D-enantiomers can increase the peptide's resistance to proteolytic degradation, a significant advantage for therapeutic applications. However, this modification can also alter the peptide's activity, sometimes leading to decreased antibacterial potency but reduced hemolytic activity.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of this compound analogs.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Water

  • Sintered glass reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the desired Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage solution by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Antimicrobial Activity Assay: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptides.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Peptide stock solutions

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Hemolytic Activity Assay

This protocol assesses the toxicity of the peptides to red blood cells.

Materials:

  • Fresh human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS)

  • Peptide stock solutions

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 4% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in the 96-well plate.

  • Incubation: Add an equal volume of the 4% RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation of Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Structural Analysis: Circular Dichroism (CD) Spectroscopy

This protocol is used to determine the secondary structure of the peptides in different environments.

Materials:

  • Purified peptide

  • Aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Membrane-mimicking environments (e.g., sodium dodecyl sulfate (SDS) micelles, liposomes)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the peptide in the desired solvent (buffer or membrane-mimicking environment) to a final concentration of 50-100 µM.

  • Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm). Set the bandwidth, scanning speed, and number of accumulations.

  • Blank Measurement: Record a baseline spectrum of the solvent alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data from millidegrees to mean residue ellipticity ([θ]).

  • Secondary Structure Estimation: Analyze the processed CD spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is typically characterized by negative bands at approximately 208 and 222 nm and a positive band around 192 nm.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound's activity and its experimental investigation.

Pleurocidin_Mechanism_of_Action This compound Cationic this compound MembraneInteraction Electrostatic Interaction and Binding This compound->MembraneInteraction BacterialMembrane Negatively Charged Bacterial Membrane BacterialMembrane->MembraneInteraction MembraneDisruption Membrane Permeabilization (Toroidal Pore / Carpet Model) MembraneInteraction->MembraneDisruption Translocation Translocation into Cytoplasm MembraneInteraction->Translocation CellLysis Cell Lysis MembraneDisruption->CellLysis CellDeath Bacterial Cell Death CellLysis->CellDeath IntracellularTargets Intracellular Targets Translocation->IntracellularTargets MacromoleculeSynthesis Inhibition of DNA, RNA, Protein Synthesis IntracellularTargets->MacromoleculeSynthesis ROS Induction of Reactive Oxygen Species (ROS) IntracellularTargets->ROS MacromoleculeSynthesis->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Caption: Overview of this compound's multifaceted mechanism of action.

ROS_Induction_Pathway PleurocidinMembrane This compound Interaction with Bacterial Membrane MembraneStress Membrane Stress and Depolarization PleurocidinMembrane->MembraneStress ElectronTransport Disruption of Electron Transport Chain MembraneStress->ElectronTransport Superoxide Superoxide (O2⁻) Production ElectronTransport->Superoxide SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Fenton Fenton Reaction (with Fe²⁺) H2O2->Fenton HydroxylRadical Hydroxyl Radical (•OH) Fenton->HydroxylRadical OxidativeDamage Oxidative Damage to DNA, Proteins, Lipids HydroxylRadical->OxidativeDamage CellDeath Bacterial Cell Death OxidativeDamage->CellDeath

Caption: Proposed pathway for this compound-induced ROS production in bacteria.

Experimental_Workflow PeptideDesign Peptide Design & Analog Synthesis (SPPS) Purification Purification (RP-HPLC) & Characterization (MS) PeptideDesign->Purification StructuralAnalysis Structural Analysis (CD) Purification->StructuralAnalysis AntimicrobialAssay Antimicrobial Activity (Broth Microdilution - MIC) Purification->AntimicrobialAssay HemolysisAssay Hemolytic Activity Assay Purification->HemolysisAssay DataAnalysis Data Analysis & Structure-Activity Relationship StructuralAnalysis->DataAnalysis MechanismStudies Mechanism of Action Studies (Membrane Permeabilization, ROS, etc.) AntimicrobialAssay->MechanismStudies AntimicrobialAssay->DataAnalysis HemolysisAssay->DataAnalysis MechanismStudies->DataAnalysis

Caption: A typical experimental workflow for the study of this compound and its analogs.

Conclusion and Future Directions

The antimicrobial activity of this compound is a finely tuned interplay of its primary amino acid sequence, which dictates its physicochemical properties such as cationicity, hydrophobicity, and amphipathicity. Structure-activity relationship studies have illuminated the critical contributions of specific residues and regions, providing a rational basis for the design of novel this compound analogs with enhanced potency and selectivity. The ability to modulate antimicrobial and hemolytic activities through targeted amino acid substitutions underscores the potential for developing potent therapeutic agents with improved safety profiles.

Future research should continue to explore the vast sequence space of this compound analogs to identify candidates with superior therapeutic indices. A deeper understanding of the intracellular targets and the precise signaling pathways activated by this compound will be crucial for elucidating its full therapeutic potential, not only as an antimicrobial but also as an anticancer and immunomodulatory agent. The combination of rational peptide design, robust experimental validation, and advanced structural and mechanistic studies will pave the way for the clinical translation of this compound-based therapeutics in an era of growing antimicrobial resistance.

References

Pleurocidin: A Potent Antimicrobial Peptide Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Pleurocidin, a cationic antimicrobial peptide (AMP) originally isolated from the winter flounder (Pleuronectes americanus), has emerged as a promising candidate. This technical guide provides a comprehensive overview of this compound's activity against antibiotic-resistant bacterial strains, its multifaceted mechanism of action, and detailed experimental protocols for its evaluation.

Antimicrobial Activity of this compound

This compound exhibits broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically significant antibiotic-resistant strains.[1][2][3][4] Its efficacy has been demonstrated against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and multidrug-resistant Pseudomonas aeruginosa.[2][5] Furthermore, this compound and its derivatives have shown potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][6]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC values of this compound and its derivatives against various antibiotic-resistant bacterial strains.

Peptide/DerivativeBacterial StrainResistance ProfileMIC (µg/mL)Reference
This compoundStaphylococcus aureusMethicillin-Resistant (MRSA)2 - 16[5][7]
This compound-amide (Ple-a)Staphylococcus aureusMultidrug-Resistant (MDR)2 - 8[5][7]
This compoundEnterococcus faeciumVancomycin-Resistant (VRE)4 - 32[5]
This compound-amide (Ple-a)Escherichia coliMultidrug-Resistant (MDR)4 - 16[5][7]
This compoundPseudomonas aeruginosaMultidrug-Resistant (MDR)8 - 64[3][8]
This compound-KRPseudomonas aeruginosaMultidrug-Resistant (MDR)4 - 16[8]
GK-4 (this compound derivative)Escherichia coli-4[3][4]
GK-4 (this compound derivative)Staphylococcus aureusMRSA8[3][4]

Mechanism of Action

This compound employs a multi-pronged approach to kill bacteria, targeting both the cell membrane and intracellular components. This complex mechanism is believed to contribute to its effectiveness against resistant strains and the low propensity for resistance development.

Membrane Disruption

The initial interaction of the cationic this compound with the negatively charged bacterial membrane is a key step in its antimicrobial action.[2] It is proposed that this compound disrupts the membrane integrity through either the "carpet" or "toroidal pore" model.[2] This disruption leads to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.[1][6]

Intracellular Targeting

Following membrane translocation, this compound can interact with intracellular targets.[9] Studies have shown that this compound can bind to DNA, thereby interfering with DNA replication and transcription.[1][6] Furthermore, at sublethal concentrations, this compound and its derivatives have been observed to inhibit the synthesis of macromolecules such as DNA, RNA, and proteins.[9]

Induction of Reactive Oxygen Species (ROS)

Some studies suggest that this compound can induce the production of reactive oxygen species (ROS) within bacterial cells.[3][4][10] This oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids, contributing to bacterial cell death.

Pleurocidin_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular This compound This compound Membrane Bacterial Membrane This compound->Membrane Electrostatic Interaction DNA DNA Membrane->DNA Translocation Macromolecules Macromolecule Synthesis Membrane->Macromolecules ROS ROS Production Membrane->ROS CellDeath Cell Death Membrane->CellDeath Membrane Permeabilization DNA->CellDeath Inhibition of Replication Macromolecules->CellDeath Inhibition ROS->CellDeath Oxidative Damage

Figure 1: Proposed mechanism of action of this compound against bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3][7][10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

MIC_Assay_Workflow start Start prep_peptide Prepare serial dilutions of this compound start->prep_peptide prep_bacteria Prepare bacterial inoculum start->prep_bacteria inoculate Inoculate wells with bacteria prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read results visually or with plate reader incubate->read_results end Determine MIC read_results->end

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay assesses the ability of an antimicrobial peptide to disrupt the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide (PI).[4][8][12][13][14]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • This compound solution

  • Propidium iodide (PI) stock solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Harvest bacterial cells by centrifugation and wash with PBS.

  • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ = 0.2).

  • Add PI to the bacterial suspension to a final concentration of 5-10 µM and incubate in the dark for 5-10 minutes.

  • Add varying concentrations of this compound to the cell suspension.

  • Immediately measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm) over time.

  • An increase in fluorescence indicates membrane permeabilization.

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to detect the interaction between a peptide and a DNA fragment.[6][9][15][16][17]

Materials:

  • Purified bacterial DNA (e.g., plasmid DNA)

  • This compound solution

  • Binding buffer

  • Agarose or polyacrylamide gel

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • Incubate a fixed amount of DNA with increasing concentrations of this compound in a binding buffer for 20-30 minutes at room temperature.

  • Load the samples onto an agarose or polyacrylamide gel.

  • Perform electrophoresis to separate the DNA-peptide complexes from free DNA.

  • Stain the gel with a DNA-binding dye and visualize under UV light.

  • A shift in the migration of the DNA band or its retention in the well indicates binding of this compound to the DNA.

Biofilm Inhibition and Eradication Assay (Crystal Violet Staining)

This assay quantifies the ability of an antimicrobial peptide to prevent biofilm formation or to destroy pre-formed biofilms.[2][18][19][20][21]

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • This compound solution

  • Crystal violet solution (0.1%)

  • Ethanol or acetic acid for solubilization

  • Microplate reader

Procedure: For Inhibition:

  • Add serial dilutions of this compound to the wells of a microtiter plate.

  • Add the bacterial suspension to the wells.

  • Incubate for 24-48 hours to allow biofilm formation. For Eradication:

  • Grow biofilms in the wells of a microtiter plate for 24-48 hours.

  • Gently wash the wells to remove planktonic cells.

  • Add serial dilutions of this compound to the wells with pre-formed biofilms and incubate for a specified time. Quantification:

  • Gently wash the wells to remove non-adherent cells.

  • Stain the remaining biofilms with crystal violet for 15-20 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with ethanol or acetic acid.

  • Measure the absorbance at a wavelength of ~570 nm.

Synergy Testing (Checkerboard Assay)

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and a conventional antibiotic).[5][22][23][24][25]

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Growth medium

  • Stock solutions of this compound and a second antimicrobial agent

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the y-axis and the second antimicrobial agent along the x-axis.

  • Inoculate all wells with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FICₐ + FICₑ = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Conclusion

This compound and its derivatives represent a promising class of antimicrobial agents with significant potential to combat the growing problem of antibiotic resistance. Their broad-spectrum activity, multifaceted mechanism of action, and efficacy against biofilms make them attractive candidates for further development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and preclinical evaluation of these potent antimicrobial peptides. Further research into optimizing their stability, delivery, and in vivo efficacy is warranted to translate their therapeutic potential into clinical applications.

References

Methodological & Application

Application Note: Solid-Phase Synthesis Protocol for the Antimicrobial Peptide Pleurocidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleurocidin is a 25-amino acid cationic antimicrobial peptide, originally isolated from the skin mucus of the winter flounder (Pleuronectes americanus).[1][2][3][4] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new anti-infective therapeutics. This document provides a detailed protocol for the chemical synthesis of this compound using manual solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

This compound Amino Acid Sequence: H-Gly-Trp-Gly-Ser-Phe-Phe-Lys-Lys-Ala-Ala-His-Val-Gly-Lys-His-Val-Gly-Lys-Ala-Ala-Leu-Thr-His-Tyr-Leu-OH

Materials and Reagents

A comprehensive list of necessary materials and reagents for the synthesis, cleavage, and purification of this compound is provided below.

CategoryItemRecommended Specifications
Resin Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/g substitution
Amino Acids Fmoc-protected amino acidsStandard side-chain protecting groups (e.g., Boc for Lys and Trp, Trt for His, tBu for Ser, Thr, Tyr)
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide synthesis grade
HOBt (Hydroxybenzotriazole)Peptide synthesis grade
or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide synthesis grade
Bases DIPEA (N,N-Diisopropylethylamine)Peptide synthesis grade
PiperidineAnhydrous, for Fmoc deprotection
Solvents DMF (N,N-Dimethylformamide)Peptide synthesis grade
DCM (Dichloromethane)ACS grade or higher
NMP (N-Methyl-2-pyrrolidone)Peptide synthesis grade (can be used as an alternative to DMF)
Diethyl etherAnhydrous
Cleavage Cocktail TFA (Trifluoroacetic acid)Reagent grade
TIS (Triisopropylsilane)Reagent grade
WaterDeionized
EDT (1,2-Ethanedithiol)Reagent grade (optional, for scavenging)
Purification Acetonitrile (ACN)HPLC grade
WaterHPLC grade
TFA (Trifluoroacetic acid)HPLC grade
Equipment Manual SPPS reaction vesselWith a fritted glass filter
Shaker or vortexerFor mixing during reactions
HPLC system (preparative and analytical)With a C18 column
LyophilizerFor peptide drying
CentrifugeFor peptide precipitation

Experimental Protocols

Solid-Phase Peptide Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted in the following diagram.

SPPS_Workflow cluster_0 Resin_Prep Resin Preparation (Swelling) Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Cycle Repeat for all 25 Amino Acids Washing2->Cycle Cycle->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Peptide Pure this compound Peptide Lyophilization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

1. Resin Preparation (Swelling)

  • Place approximately 200 mg of Rink Amide MBHA resin (~0.5 mmol/g) in a manual SPPS reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for at least 1 hour with occasional agitation.

  • Drain the DMF through the fritted filter.

2. Initial Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling Cycle (Repeated for each amino acid)

This cycle is repeated for all 25 amino acids in the this compound sequence, starting from the C-terminal Leucine and ending with the N-terminal Glycine.

  • Amino Acid Activation:

    • In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-protected amino acid and 3.9 equivalents (0.39 mmol) of HBTU (or HATU) in 2 mL of DMF.

    • Add 8 equivalents (0.8 mmol) of DIPEA to the amino acid solution and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Monitoring Coupling Efficiency (Optional but Recommended):

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin with DMF (5 x 5 mL).

Quantitative Parameters for Synthesis

ParameterValue
Synthesis Scale0.1 mmol
ResinRink Amide MBHA (~0.5 mmol/g)
Fmoc-Amino Acid Excess4 equivalents
Coupling Reagent (HBTU/HATU) Excess3.9 equivalents
Base (DIPEA) Excess8 equivalents
Coupling Time1-2 hours per residue
Fmoc Deprotection Time3 min + 10 min

4. Final Fmoc Deprotection

After the final amino acid (Glycine) has been coupled, perform a final Fmoc deprotection as described in the coupling cycle.

5. Cleavage and Side-Chain Deprotection

  • Wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. For a 0.1 mmol synthesis, use 5-10 mL of the cocktail.

  • Add the cleavage cocktail to the dry peptide-resin in a sealed reaction vessel.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

6. Peptide Precipitation and Washing

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • Incubate at -20°C for 30 minutes to enhance precipitation.

  • Centrifuge the mixture at 3000-4000 rpm for 10 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet with 20 mL of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this washing step twice.

  • After the final wash, dry the peptide pellet under a gentle stream of nitrogen to remove residual ether.

Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC)

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

  • Purify the peptide using a preparative C18 RP-HPLC column.

  • Monitor the elution at 220 nm and 280 nm.

Suggested HPLC Gradient for Purification

Time (minutes)% Solvent A (0.1% TFA in Water)% Solvent B (0.1% TFA in Acetonitrile)
0955
5955
653565
70595
75595
80955
  • Collect fractions corresponding to the major peak.

2. Characterization

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight (Expected [M+H]⁺ ≈ 2711.5 Da).

3. Lyophilization

  • Pool the pure fractions and freeze them at -80°C.

  • Lyophilize the frozen sample to obtain the final peptide as a white, fluffy powder.

Signaling Pathways and Logical Relationships

The logical progression of the Fmoc-SPPS cycle is illustrated below, highlighting the key chemical transformations.

Fmoc_Cycle Resin_NH2 Resin-NH2 Free Amine Resin_Fmoc_AA Resin-NH-CO-AA-Fmoc Coupled & Protected Resin_NH2->Resin_Fmoc_AA Fmoc_AA Fmoc-AA-COOH Protected Amino Acid Fmoc_AA->Resin_Fmoc_AA Coupling Coupling_Reagents {HBTU/DIPEA | Coupling Reagents} Coupling_Reagents->Resin_Fmoc_AA Resin_NH2_AA Resin-NH-CO-AA-NH2 Deprotected Resin_Fmoc_AA->Resin_NH2_AA Fmoc Deprotection Piperidine {20% Piperidine/DMF} Piperidine->Resin_NH2_AA Resin_NH2_AA->Resin_NH2 Repeat Cycle Next_Fmoc_AA {Next Fmoc-AA-COOH}

Caption: The core cycle of Fmoc Solid-Phase Peptide Synthesis.

Conclusion

This application note provides a detailed and practical protocol for the manual solid-phase synthesis of the antimicrobial peptide this compound. By following these procedures, researchers can reliably produce this peptide for further investigation into its biological activities and potential therapeutic applications. The provided quantitative data and workflow diagrams offer a clear guide for successful synthesis. It is important to note that while this protocol is robust, minor optimizations may be necessary depending on the specific laboratory conditions and reagents used.

References

Application Notes & Protocols for Recombinant Pleurocidin Expression in Pichia pastoris

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pleurocidin is a potent, 25-amino-acid antimicrobial peptide (AMP) originally isolated from the winter flounder (Pleuronectes americanus).[1][2][3] It exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, is tolerant to salt and heat, and shows low toxicity to human cells, making it a promising candidate for therapeutic development.[1][3][4] The methylotrophic yeast Pichia pastoris (now reclassified as Komagataella phaffii) is a widely used and effective expression system for recombinant proteins due to its ability to grow to high cell densities, perform post-translational modifications, and secrete proteins into a low-protein medium, simplifying purification.[5][6][7]

This document provides detailed protocols for the expression of recombinant this compound in P. pastoris using the pPICZαA vector, which employs the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter for controlled, high-level expression and the α-factor secretion signal for extracellular targeting.[1][8] It is important to note that while the integration and transcription of this compound cDNA in P. pastoris have been successfully demonstrated, detectable peptide expression has proven challenging and requires further optimization.[1][2][3][9] The protocols outlined below serve as a comprehensive baseline for initiating and optimizing the production of recombinant this compound.

Data Presentation

Table 1: Summary of Experimental Results for this compound Expression in P. pastoris

This table summarizes the key findings from research on expressing this compound cDNA in P. pastoris strains X-33 (wild-type, Mut⁺) and KM71H (mutant, Mutˢ).

Experiment Method Result Conclusion Reference
Gene IntegrationPCR analysis of genomic DNAA 590 bp band corresponding to the this compound cDNA insert was detected in transformed clones.The this compound expression cassette was successfully integrated into the P. pastoris genome.[1][3]
Gene TranscriptionReverse Transcription-PCR (RT-PCR)A 590 bp band was detected in RNA samples from methanol-induced cells.The integrated this compound gene is actively transcribed into mRNA upon methanol induction.[1][2][9]
Protein ExpressionSDS-PAGE and Western BlotNo detectable bands corresponding to the ~2.7 kDa this compound peptide were observed in culture supernatants over a 96-hour induction period.Despite successful transcription, the this compound peptide was not expressed at detectable levels under the tested conditions.[1][3]
Table 2: Antimicrobial Activity of Synthetic this compound Peptides

This table presents the Minimum Inhibitory Concentration (MIC) values for chemically synthesized this compound and its amidated form (Ple-a) against various microorganisms, demonstrating the peptide's biological activity. This data serves as a benchmark for activity assays on recombinantly produced this compound.

Microorganism Peptide MIC (µg/mL) MIC (µM) Reference
Escherichia coli O157:H7This compound-5.3[10]
Listeria monocytogenesThis compound-23.0[10]
Vibrio parahaemolyticusThis compound-69.0[10]
Saccharomyces cerevisiaeThis compound-5.5[10]
Penicillium expansumThis compound-20.6[10]
Gram-Negative Bacteria (Range)This compound-amide (Ple-a)0.5 - 16-[11]
Gram-Positive Bacteria (Range)This compound-amide (Ple-a)4 - 32-[11]
Multi-Drug Resistant (MDR) Bacteria (Range)This compound-amide (Ple-a)2 - 32-[11]

Experimental Workflow and Key Pathways

The overall process for producing recombinant this compound involves several distinct stages, from initial gene design to final product analysis.

G cluster_0 Phase 1: Gene & Vector Preparation cluster_1 Phase 2: Transformation & Screening cluster_2 Phase 3: Expression & Purification cluster_3 Phase 4: Analysis A This compound Gene Design (Codon Optimization) B Gene Synthesis & PCR Amplification A->B D Ligation (this compound gene into pPICZαA) B->D C pPICZαA Vector Linearization (EcoRI/XbaI) C->D E Linearize Expression Vector (SacI or PmeI) D->E F P. pastoris Transformation (Electroporation) E->F G Selection of Zeocin™ Resistant Colonies F->G H Small-Scale Expression Screening G->H I Large-Scale Culture (BMGY Medium) H->I J Methanol Induction (BMMY Medium) I->J K Harvest Supernatant J->K L Affinity Chromatography (Ni-NTA Purification) K->L M SDS-PAGE & Western Blot L->M N Antimicrobial Activity Assay (MIC Determination) L->N

Caption: Overall workflow for recombinant this compound production in P. pastoris.

The expression of the this compound gene is controlled by the AOX1 promoter, which is tightly regulated by the presence of methanol.

Methanol_Induction_Pathway Methanol_ext Methanol (extracellular) Methanol_int Methanol (intracellular) Methanol_ext->Methanol_int Transport AOX1_promoter AOX1 Promoter Methanol_int->AOX1_promoter Induces Transcription Transcription AOX1_promoter->Transcription Pleurocidin_gene This compound Gene (with α-factor & His-tag) Pleurocidin_gene->Transcription Pleurocidin_mRNA This compound mRNA Transcription->Pleurocidin_mRNA Translation Translation & Secretion Pleurocidin_protein Secreted Recombinant This compound Translation->Pleurocidin_protein Pleurocidin_mRNA->Translation

Caption: Simplified diagram of the methanol induction pathway in P. pastoris.

Detailed Experimental Protocols

Protocol 1: Gene Optimization and Vector Construction
  • Codon Optimization: The native this compound cDNA sequence should be optimized for expression in P. pastoris. This involves replacing rare codons with those frequently used in highly expressed Pichia genes to enhance translational efficiency.[12] Ensure the optimized sequence is flanked by appropriate restriction sites (e.g., EcoRI and XbaI) for cloning into pPICZαA and that it maintains the correct reading frame with the N-terminal α-factor secretion signal and C-terminal c-myc epitope and His-tag.[6][13]

  • Vector Preparation: Digest 5-10 µg of the pPICZαA plasmid with EcoRI and XbaI restriction enzymes. Verify complete linearization by agarose gel electrophoresis.[14] Purify the linearized vector using a DNA purification kit or ethanol precipitation.

  • Ligation: Ligate the codon-optimized, restriction-digested this compound gene insert into the purified, linearized pPICZαA vector using T4 DNA ligase.

  • Transformation into E. coli : Transform the ligation mixture into a suitable E. coli strain (e.g., TOP10 or DH5α). Select for transformants on Low Salt LB agar plates containing 25 µg/mL Zeocin™.[13]

  • Plasmid Confirmation: Isolate plasmid DNA from several colonies and confirm the correct insertion and orientation of the this compound gene via restriction digest analysis and DNA sequencing.

Protocol 2: Pichia pastoris Transformation by Electroporation
  • Plasmid Linearization: Linearize 7-10 µg of the confirmed recombinant pPICZαA-Pleurocidin plasmid with a single-cutting restriction enzyme that digests within the 5' AOX1 region (e.g., SacI or PmeI) to promote integration into the host genome.[14][15][16] Purify the linearized DNA via ethanol precipitation.[14]

  • Preparation of Electrocompetent Cells:

    • Inoculate 20 mL of YPD medium with a single colony of P. pastoris (e.g., X-33 strain) and grow overnight at 30°C with shaking.[14]

    • Inoculate 200-500 mL of fresh YPD with the overnight culture to an OD₆₀₀ of ~0.1 and grow at 30°C to a final OD₆₀₀ of 1.3–1.5.[14][17]

    • Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.[17][18]

    • Wash the cell pellet sequentially with decreasing volumes of ice-cold, sterile water (e.g., 500 mL, then 250 mL).[17]

    • Wash the pellet with 20 mL of ice-cold 1 M sorbitol.[17]

    • Resuspend the final pellet in 1.0-1.5 mL of ice-cold 1 M sorbitol. The cells are now ready for electroporation and should be kept on ice.[14][17]

  • Electroporation:

    • Mix 80 µL of competent cells with the 7-10 µg of linearized plasmid DNA in an ice-cold 0.2 cm electroporation cuvette.[14][17]

    • Incubate on ice for 5 minutes.[14][17]

    • Pulse the cells using an electroporator with parameters set to approximately 1.5 kV, 25 µF, and 200 Ω.[14]

    • Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.[14][17]

    • Transfer the cell suspension to a sterile tube and incubate at 30°C for 1-2 hours without shaking.[17]

  • Plating and Selection: Spread 100-200 µL aliquots onto YPDS plates containing 100 µg/mL Zeocin™. Incubate at 30°C for 2-4 days until colonies appear.[17]

Protocol 3: Expression Screening and Large-Scale Production
  • Small-Scale Screening:

    • Inoculate several individual Zeocin™-resistant colonies into 10 mL of BMGY medium in 50 mL baffled flasks.

    • Grow at 30°C with vigorous shaking (250-300 rpm) for 24 hours to an OD₆₀₀ of 2-6.

    • To induce expression, pellet the cells by centrifugation and resuspend in 2 mL of BMMY medium.

    • Return flasks to the 30°C shaker. Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.[7]

    • Collect 100 µL aliquots at 24, 48, 72, and 96 hours. Centrifuge and analyze the supernatant for protein expression via SDS-PAGE.

  • Large-Scale Expression (Shake Flask):

    • Select the clone showing the best (even if low) expression from the screen.

    • Inoculate 25 mL of BMGY in a 250 mL baffled flask and grow overnight at 30°C.

    • Use this starter culture to inoculate 1 L of BMGY in a 2.8 L baffled flask to an OD₆₀₀ of ~0.1.

    • Grow at 30°C with vigorous shaking for 24-48 hours until the culture is dense.

    • Harvest cells by centrifugation (3,000 x g, 5 min) and resuspend the cell pellet in 200 mL of BMMY medium to start the induction phase.

    • Continue incubation at 30°C, adding methanol to 0.5% every 24 hours for 3-4 days.

    • Harvest the entire culture supernatant by centrifugation at 10,000 x g for 10 minutes. The supernatant contains the secreted recombinant protein.

Protocol 4: Protein Purification

The pPICZαA vector adds a C-terminal polyhistidine (6xHis) tag, enabling purification by Immobilized Metal Affinity Chromatography (IMAC).[8][13]

  • Supernatant Preparation: Filter the culture supernatant through a 0.45 µm filter to remove any remaining cells and debris.

  • Equilibration: Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).[19]

  • Sample Loading: Load the filtered supernatant onto the equilibrated column at a low flow rate (e.g., 0.5-1.0 mL/min).[19]

  • Washing: Wash the column with several column volumes of binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged this compound using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).[19] Collect fractions.

  • Analysis: Analyze the eluted fractions for the presence of this compound using SDS-PAGE and Western blot with an anti-His tag antibody.

  • Buffer Exchange: If necessary, dialyze the purified protein fractions into a suitable storage buffer.

Protocol 5: Antimicrobial Activity Assay (MIC Determination)
  • Prepare Bacterial Inoculum: Grow the target bacterial strain (e.g., E. coli) overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution: Perform a two-fold serial dilution of the purified recombinant this compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the diluted bacterial inoculum to each well. Include positive (no peptide) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[11]

Media Recipes

YPD Medium (1 Liter):

  • Yeast Extract: 10 g

  • Peptone: 20 g

  • Dextrose (Glucose): 20 g

  • Add distilled water to 1 L. Autoclave.[20]

YPDS Plates (1 Liter):

  • Yeast Extract: 10 g

  • Peptone: 20 g

  • Dextrose: 20 g

  • Sorbitol: 182.2 g (1 M)

  • Agar: 20 g

  • Add distilled water to 1 L. Autoclave. Cool to ~60°C before adding antibiotics.[20]

BMGY (Buffered Glycerol-complex Medium) (1 Liter):

  • Yeast Extract: 10 g

  • Peptone: 20 g

  • Potassium Phosphate, pH 6.0: 100 mM

  • Yeast Nitrogen Base (YNB): 13.4 g

  • Biotin: 0.4 mg (4 x 10⁻⁵ %)

  • Glycerol: 10 mL (1%)

  • Add distilled water to 1 L. Autoclave the yeast extract and peptone solution separately from the salt/buffer solutions. Combine when cool.[15][20][21]

BMMY (Buffered Methanol-complex Medium) (1 Liter):

  • Yeast Extract: 10 g

  • Peptone: 20 g

  • Potassium Phosphate, pH 6.0: 100 mM

  • Yeast Nitrogen Base (YNB): 13.4 g

  • Biotin: 0.4 mg (4 x 10⁻⁵ %)

  • Methanol: 5 mL (0.5%)

  • Prepare as for BMGY, but add filter-sterilized methanol after autoclaving and cooling the other components.[15][20][21][22]

References

Application Notes and Protocols: Minimal Inhibitory Concentration (MIC) Assay for Pleurocidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleurocidin is a potent, 25-residue linear cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the winter flounder (Pleuronectes americanus)[1]. It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including several multidrug-resistant (MDR) strains[2][3]. The primary mechanism of action of this compound involves interaction with and disruption of the bacterial cell membrane[4][5]. At higher concentrations, it is believed to form toroidal pores or act via a carpet mechanism, leading to membrane permeabilization and cell death[6][7]. At sublethal concentrations, this compound can translocate across the cell membrane and inhibit the synthesis of macromolecules such as DNA, RNA, and proteins[8][9]. These multifaceted mechanisms make this compound a promising candidate for the development of novel antimicrobial therapeutics.

This document provides detailed protocols for determining the Minimal Inhibitory Concentration (MIC) of this compound and its derivatives, along with a summary of reported MIC values against various bacterial strains and a visualization of its mechanism of action.

Data Presentation: this compound MIC Values

The antimicrobial activity of this compound and its amidated derivative (Ple-a) has been evaluated against a diverse panel of bacteria. The following table summarizes the reported MIC values.

Bacterial StrainTypeThis compound (μg/mL)This compound-amide (Ple-a) (μg/mL)Reference
Escherichia coliGram-Negative0.4 - >1.9 (µM)-[4]
Serratia marcescensGram-Negative0.4 - >1.9 (µM)-[4]
Bacillus subtilisGram-Positive0.4 - >1.9 (µM)-[4]
Pseudomonas aeruginosaGram-Negative0.4 - >1.9 (µM)-[4]
Staphylococcus aureusGram-Positive0.4 - >1.9 (µM)-[4]
Salmonella typhimurium IGram-Negative0.4 - >1.9 (µM)-[4]
Salmonella typhimurium IIGram-Negative0.4 - >1.9 (µM)*-[4]
Vibrio alginolyticusGram-Negative1 - 81 - 8[2]
Vibrio anguillarumGram-Negative1 - 81 - 8[2]
Vibrio parahaemolyticusGram-Negative1 - 81 - 8[2]
Vibrio harveyiGram-Negative1 - 81 - 8[2]
Photobacterium damselaeGram-Negative1 - 81 - 8[2]
Streptococcus iniaeGram-Positive32 - 12832 - 128[2]
Lactococcus garvieaeGram-Positive32 - 12832 - 128[2]
MDR E. coliGram-Negative2 - 2562 - 256[2][3]

*Note: Original data was in µM and has been presented as a range for clarity.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay: Broth Microdilution Method for this compound

This protocol is adapted from the standard broth microdilution method with modifications specifically for cationic antimicrobial peptides to prevent loss of the peptide due to binding to surfaces and to ensure accurate determination of its antimicrobial activity[10][11][12].

Materials:

  • This compound or its derivatives (lyophilized powder)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains for testing

  • Sterile 96-well, low-binding polypropylene microtiter plates

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select a single colony of the test bacterium and inoculate it into 5 mL of MHB.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The turbidity should be adjusted to a 0.5 McFarland standard.

  • Preparation of this compound Stock and Serial Dilutions:

    • Prepare a stock solution of this compound in sterile deionized water.

    • Create a working stock by diluting the initial stock in a solution of 0.01% acetic acid and 0.2% BSA. This helps to prevent the peptide from adhering to plastic surfaces[11].

    • Perform serial two-fold dilutions of the this compound working stock in the same diluent in polypropylene tubes to create a range of concentrations.

  • MIC Assay Plate Setup:

    • In a 96-well polypropylene microtiter plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the appropriate this compound dilution to each well, starting from the highest concentration and proceeding in a serial two-fold dilution manner.

    • The final volume in each well before adding the bacterial inoculum is 100 µL.

    • Include a positive control well (containing MHB and bacteria but no this compound) and a negative control well (containing MHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 150 µL.

    • The final bacterial concentration should be approximately 1-2 x 10^5 CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria[8][13].

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥50% compared to the positive control[11].

Visualizations

Experimental Workflow for this compound MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Start bacterial_prep Prepare Bacterial Inoculum (Overnight culture, dilute to 0.5 McFarland) start->bacterial_prep peptide_prep Prepare this compound Stock & Serial Dilutions (in 0.01% Acetic Acid, 0.2% BSA) start->peptide_prep inoculation Inoculate wells with bacterial suspension bacterial_prep->inoculation plate_setup Dispense MHB and this compound dilutions into 96-well plate peptide_prep->plate_setup plate_setup->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation reading Read results visually or with a plate reader (OD600) incubation->reading mic_determination Determine MIC (Lowest concentration with no visible growth) reading->mic_determination end End mic_determination->end

Caption: Workflow for the this compound MIC assay.

Proposed Mechanism of Action of this compound

Pleurocidin_Mechanism cluster_membrane Bacterial Membrane Interaction cluster_intracellular Intracellular Effects This compound This compound (Cationic AMP) electrostatic Electrostatic Attraction to Anionic Bacterial Membrane This compound->electrostatic insertion Hydrophobic Insertion into Lipid Bilayer electrostatic->insertion pore_formation Pore Formation (Toroidal or Carpet Model) insertion->pore_formation translocation Translocation into Cytoplasm (at sublethal concentrations) insertion->translocation permeabilization Membrane Permeabilization pore_formation->permeabilization cell_death Bacterial Cell Death permeabilization->cell_death inhibition Inhibition of Macromolecular Synthesis (DNA, RNA, Protein) translocation->inhibition inhibition->cell_death

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Assessing Pleurocidin Activity via Membrane Permeabilization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleurocidin is a cationic antimicrobial peptide (AMP) originally isolated from the winter flounder (Pleuronectes americanus).[1][2] It belongs to the α-helical class of AMPs and exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, while displaying low hemolytic activity against mammalian red blood cells.[3][4][5] The primary mechanism of action for this compound involves the perturbation and permeabilization of microbial cell membranes.[6][7] This document provides detailed protocols for key assays used to investigate the membrane-disrupting capabilities of this compound and its analogues, along with a summary of reported quantitative data to facilitate experimental design and data interpretation.

This compound's selectivity for microbial over mammalian membranes is attributed to its strong affinity for anionic phospholipids, which are abundant in bacterial membranes, whereas it interacts weakly with the zwitterionic (neutral) phospholipids that dominate eukaryotic cell membranes.[3][4][8] Upon interaction with anionic membranes, this compound adopts an α-helical secondary structure.[8] The proposed mechanisms for membrane permeabilization include the "toroidal pore" and "carpet" models, both leading to membrane disruption and leakage of intracellular contents.[3][4][6] At sublethal concentrations, this compound may translocate across the membrane without causing significant leakage and inhibit intracellular processes such as DNA and protein synthesis.[6][9]

Quantitative Data Summary

The following table summarizes quantitative data on the membrane-permeabilizing and antimicrobial activities of this compound and its derivatives from various studies. This data can serve as a reference for expected concentration ranges and activity levels in the described assays.

Peptide/DerivativeTarget Organism/Model SystemAssay TypeEffective Concentration (MIC, EC50, etc.)Key FindingsReference
This compoundEscherichia coliBroth Dilution (MIC)2 µg/mLInhibited growth but did not cause rapid cell death.[9]
This compoundEscherichia coliMembrane Permeabilization10x MICCaused membrane permeabilization within 3 minutes.[9]
This compoundStaphylococcus aureus (drug-resistant)Membrane DepolarizationNot specifiedDamaged the integrity of the bacterial membrane.[5]
This compoundPC:PG (3:1) LiposomesCalcein Leakage< 2.5 µMCaused less than 30% calcein release.[9]
This compoundPC:PG (3:1) LiposomesTranslocation Assay< 2.5 µMUp to 60% translocation efficiency.[9]
P-Der (this compound-Dermaseptin hybrid)Escherichia coliBroth Dilution (MIC)2 µg/mLInhibited growth.[9]
P-Der (this compound-Dermaseptin hybrid)Large Unilamellar VesiclesCalcein Leakage1.28 µg/mLDid not cause calcein leakage but was able to translocate.[9]
GK-4 (Truncated this compound)MRSA T144, E. coli B2Membrane Potential (DiSC3(5))0 to 32-fold MICDose-dependent increase in fluorescence, indicating membrane potential dissipation.[10]

Experimental Protocols

SYTOX Green Uptake Assay for Bacterial Membrane Permeabilization

This assay quantifies the extent of plasma membrane damage in bacteria by measuring the influx of the membrane-impermeable fluorescent dye, SYTOX Green. Upon membrane compromise, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence.[11][12]

Materials:

  • This compound or its analogues

  • Mid-logarithmic phase bacterial culture (e.g., E. coli, S. aureus)

  • Phosphate-buffered saline (PBS), sterile

  • SYTOX Green nucleic acid stain (e.g., from Invitrogen)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)

  • Positive control for maximal permeabilization (e.g., Melittin or Triton X-100)

  • Negative control (untreated cells)

Protocol:

  • Bacterial Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.3-0.5).[11]

    • Harvest the cells by centrifugation and wash them twice with sterile PBS.

    • Resuspend the bacterial pellet in PBS to a final concentration of approximately 2 x 10^7 cells/mL.[11]

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the bacterial suspension to each well.

    • Add SYTOX Green to each well to a final concentration of 1 µM.[11]

    • Incubate the plate in the dark for 15 minutes to allow for dye equilibration.[11]

  • Fluorescence Measurement:

    • Measure the baseline fluorescence of the cell suspensions.

    • Add various concentrations of this compound to the wells. Include wells with PBS only (negative control) and a positive control for maximal permeabilization.

    • Immediately begin monitoring the fluorescence intensity over time (e.g., every 5 minutes for 40-60 minutes) using a microplate reader.[11]

  • Data Analysis:

    • Subtract the background fluorescence (wells with only buffer and dye) from all readings.

    • Normalize the fluorescence values to the positive control to express the results as a percentage of maximum permeabilization.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start bact_prep Prepare Bacterial Suspension start->bact_prep dye_add Add SYTOX Green and Incubate bact_prep->dye_add plate_setup Pipette into 96-well Plate dye_add->plate_setup baseline Measure Baseline Fluorescence plate_setup->baseline peptide_add Add this compound (and controls) baseline->peptide_add kinetic_read Kinetic Fluorescence Measurement peptide_add->kinetic_read data_proc Subtract Background Fluorescence kinetic_read->data_proc normalization Normalize to Positive Control data_proc->normalization result Percentage Permeabilization normalization->result

Caption: Workflow for the SYTOX Green bacterial membrane permeabilization assay.

Calcein Leakage Assay using Large Unilamellar Vesicles (LUVs)

This assay uses artificial lipid vesicles (liposomes) encapsulating the fluorescent dye calcein at a self-quenching concentration. When this compound disrupts the liposome membrane, calcein is released into the surrounding buffer, leading to dequenching and a measurable increase in fluorescence. This method allows for the study of peptide-membrane interactions in a controlled, cell-free system.[13][14]

Materials:

  • This compound or its analogues

  • Lipids (e.g., for bacterial membrane mimic: POPE/POPG at 3:1 ratio; for eukaryotic mimic: POPC)

  • Chloroform/methanol solvent

  • Calcein

  • HEPES buffer (or another suitable buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator or nitrogen stream

  • Fluorescence spectrophotometer or microplate reader (Excitation: ~490 nm, Emission: ~520 nm)

  • Triton X-100 (for 100% leakage control)

Protocol:

  • Liposome Preparation:

    • Dissolve the desired lipids in a chloroform/methanol mixture.[15]

    • Create a thin lipid film by evaporating the solvent using a rotary evaporator or a stream of nitrogen gas.[15]

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.[15]

    • Hydrate the lipid film with a calcein solution (e.g., 80 mM calcein in HEPES buffer) by vortexing.[13] This creates multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • To create LUVs of a defined size, extrude the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane (e.g., 100 nm).

  • Purification:

    • Separate the calcein-loaded LUVs from free, unencapsulated calcein using a size-exclusion chromatography column equilibrated with the assay buffer.[16]

  • Leakage Assay:

    • Dilute the purified LUV suspension in the assay buffer to a suitable concentration in a cuvette or 96-well plate.

    • Record the baseline fluorescence (F0).

    • Add this compound at various concentrations and monitor the increase in fluorescence over time until it plateaus (F).

    • Determine the maximum fluorescence (Ft) by adding a detergent like Triton X-100 (e.g., 0.1% final concentration) to completely lyse the LUVs.[14]

  • Data Analysis:

    • Calculate the percentage of calcein leakage using the following formula:

      • % Leakage = 100 * (F - F0) / (Ft - F0)[14][17]

G cluster_this compound This compound Action cluster_membrane Membrane Models cluster_mechanisms Permeabilization Mechanisms cluster_outcome Result This compound This compound Peptides interaction Interaction with Anionic Lipids This compound->interaction eukaryotic_mem Eukaryotic Membrane (Zwitterionic) This compound->eukaryotic_mem Low Affinity insertion Peptide Insertion/ Pore Formation interaction->insertion bacterial_mem Bacterial Membrane (Anionic) insertion->bacterial_mem High Affinity toroidal Toroidal Pore Model bacterial_mem->toroidal carpet Carpet Model bacterial_mem->carpet translocation Translocation bacterial_mem->translocation permeabilization Membrane Permeabilization & Cell Death toroidal->permeabilization carpet->permeabilization intracellular Intracellular Targeting translocation->intracellular

Caption: Proposed mechanisms of this compound's interaction with cell membranes.

Membrane Potential Assay

This assay measures the ability of this compound to depolarize the bacterial cytoplasmic membrane, a key event in its bactericidal action. It utilizes potential-sensitive fluorescent dyes, such as DiSC3(5), which accumulate on hyperpolarized membranes and are released upon depolarization, leading to an increase in fluorescence.[10]

Materials:

  • This compound or its analogues

  • Mid-logarithmic phase bacterial culture

  • Assay buffer (e.g., PBS supplemented with glucose)

  • DiSC3(5) dye (3,3'-dipropylthiadicarbocyanine iodide)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm)

Protocol:

  • Cell Preparation and Dye Loading:

    • Prepare a bacterial cell suspension as described for the SYTOX Green assay.

    • Incubate the cell suspension with DiSC3(5) (e.g., 0.5 µM final concentration) in the dark for approximately 30 minutes to allow the dye to accumulate in the polarized membranes.[10]

  • Depolarization Measurement:

    • Transfer the dye-loaded cell suspension to a 96-well plate.

    • Measure the baseline fluorescence.

    • Add various concentrations of this compound to the wells.

    • Monitor the increase in fluorescence intensity over time. A rapid increase indicates membrane depolarization.[10]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of this compound.

    • The rate and magnitude of the fluorescence increase are indicative of the peptide's depolarizing activity.

Conclusion

The assays described provide a robust framework for characterizing the membrane-permeabilizing activity of this compound. The SYTOX Green assay directly measures membrane integrity in live bacteria, while the calcein leakage assay offers a controlled system to study interactions with model membranes of varying lipid compositions. The membrane potential assay provides specific insights into the peptide's ability to disrupt the electrochemical gradient essential for bacterial viability. Together, these methods allow for a comprehensive evaluation of this compound's mechanism of action, aiding in the development of novel antimicrobial agents.

References

Application Note: Utilizing Liposome Dye Leakage Assays to Elucidate the Membrane-Disrupting Properties of Pleurocidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleurocidin is a 25-amino acid, α-helical cationic antimicrobial peptide (AMP) originally isolated from the winter flounder (Pleuronectes americanus). It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with minimal hemolytic activity against mammalian red blood cells. This selectivity makes this compound and its derivatives promising candidates for novel therapeutic agents. The primary mechanism of action for many AMPs, including this compound, involves the disruption of microbial cell membranes. A robust and widely used in vitro method to study this membrane-perturbing activity is the liposome dye leakage assay.

This application note provides a detailed overview and protocol for using a calcein leakage assay to quantify the membrane lytic activity of this compound. Liposomes, or artificial vesicles, can be formulated with varying lipid compositions to mimic different biological membranes, such as the anionic membranes characteristic of bacteria and the zwitterionic membranes more typical of mammalian cells. By encapsulating a fluorescent dye like calcein at a self-quenching concentration, the disruption of the liposome bilayer by this compound can be monitored in real-time by measuring the increase in fluorescence as the dye is released and diluted.

Principle of the Assay

The liposome dye leakage assay is based on the principle of fluorescence dequenching. A water-soluble fluorescent dye, such as calcein, is encapsulated within large unilamellar vesicles (LUVs) at a high concentration (typically 50-100 mM). At this concentration, the proximity of the dye molecules to each other leads to self-quenching, resulting in low fluorescence emission. When this compound or another membrane-active agent is introduced, it interacts with and disrupts the lipid bilayer, creating pores or causing destabilization. This disruption allows the encapsulated calcein to leak out into the surrounding buffer. The resulting dilution of the dye relieves the self-quenching, leading to a significant increase in fluorescence intensity. This increase is directly proportional to the extent of membrane permeabilization. The assay can be used to determine the concentration-dependent and lipid-dependent lytic activity of the peptide.

Mechanism of this compound Action

This compound's interaction with lipid membranes is highly dependent on the lipid composition. It interacts weakly with neutral (zwitterionic) phospholipids but strongly with acidic (anionic) phospholipids, which are abundant in bacterial membranes.[1] This preferential interaction is a key determinant of its selectivity. Upon binding to anionic membranes, this compound adopts an α-helical structure.[1] The subsequent membrane disruption is thought to occur via one of two primary models, depending on the peptide-to-lipid ratio: the "toroidal pore" model or the "carpet" model.[2]

At lower concentrations, this compound is believed to act via the carpet model , where peptide monomers accumulate on the surface of the lipid bilayer, disrupting the membrane's curvature and leading to destabilization and transient pore formation. At higher peptide-to-lipid ratios, this compound is thought to form toroidal pores . In this model, the peptide helices insert into the membrane and, along with the lipid headgroups, bend to line the aqueous channel. This creates a stable pore through which cellular contents can leak out.

In addition to direct membrane permeabilization, this compound can also exert its effects through immunomodulatory pathways. For instance, certain this compound peptides have been shown to activate human mast cells by signaling through the G protein-coupled receptor FPRL1 (Formyl Peptide Receptor-Like 1). This leads to downstream signaling cascades involving G proteins, phosphoinositol-3 kinase (PI3K), phospholipase C (PLC), and protein kinase C (PKC), ultimately resulting in mast cell degranulation and the release of inflammatory mediators.

Pleurocidin_Mechanism cluster_membrane Lipid Bilayer pleurocidin_bind This compound Binding (Electrostatic Attraction) carpet Carpet Model (Low Peptide Conc.) pleurocidin_bind->carpet Accumulation toroidal Toroidal Pore Model (High Peptide Conc.) pleurocidin_bind->toroidal Insertion & Aggregation leakage Membrane Leakage (Ions, Metabolites, Dye) carpet->leakage toroidal->leakage Experimental_Workflow cluster_prep Liposome Preparation cluster_assay Leakage Assay cluster_analysis Data Analysis lipid_film 1. Lipid Film Formation hydration 2. Hydration with Calcein lipid_film->hydration extrusion 3. Extrusion (100 nm) hydration->extrusion purification 4. Purification (Sephadex G-50) extrusion->purification setup 5. Add Liposomes to Plate purification->setup read_f0 6. Read Baseline (F₀) setup->read_f0 add_peptide 7. Add this compound read_f0->add_peptide read_kinetic 8. Monitor Fluorescence (F) add_peptide->read_kinetic add_triton 9. Add Triton X-100 read_kinetic->add_triton read_ft 10. Read Max Fluorescence (Fₜ) add_triton->read_ft calculate 11. Calculate % Leakage read_ft->calculate FPRL1_Signaling This compound This compound fprl1 FPRL1 Receptor This compound->fprl1 Binds g_protein G Proteins fprl1->g_protein Activates pi3k PI3K g_protein->pi3k plc PLC g_protein->plc pkc PKC pi3k->pkc plc->pkc ca_mobilization Ca²⁺ Mobilization plc->ca_mobilization degranulation Mast Cell Degranulation (Mediator Release) pkc->degranulation ca_mobilization->degranulation

References

Analyzing the Conformational Plasticity of Pleurocidin Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pleurocidin is a potent, 25-amino-acid cationic antimicrobial peptide (AMP) isolated from the winter flounder (Pleuronectes americanus). Its broad-spectrum activity against bacteria and fungi, coupled with low hemolytic activity, makes it a promising candidate for novel therapeutic development. The antimicrobial efficacy of this compound is intrinsically linked to its secondary structure, which is highly adaptable to its environment. In aqueous solutions, this compound exists in a largely disordered state, but upon encountering microbial membranes or membrane-mimetic environments, it undergoes a conformational transition to a predominantly α-helical structure. This structural change is crucial for its membrane disruption and subsequent antimicrobial action.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides a characteristic spectrum that can be deconvoluted to estimate the percentages of α-helix, β-sheet, and random coil conformations. This application note provides a detailed protocol for analyzing the secondary structure of this compound using CD spectroscopy in various solvent systems that mimic different physiological environments.

Principle of Circular Dichroism for Peptide Structure Analysis

CD spectroscopy is a form of absorption spectroscopy that utilizes circularly polarized light. Chiral molecules, such as peptides and proteins with their asymmetric α-carbon centers and defined secondary structures, absorb left and right circularly polarized light to different extents. This differential absorption (ΔA) is plotted as a function of wavelength, typically in the far-UV region (190-250 nm) for secondary structure analysis. The resulting CD spectrum provides a unique fingerprint of the peptide's conformational state.

The characteristic CD spectra for common secondary structures are:

  • α-helix: Two negative bands of similar magnitude around 208 nm and 222 nm, and a strong positive band around 192 nm.

  • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

  • Random Coil: A strong negative band below 200 nm.

By deconvoluting the experimental CD spectrum of a peptide using various algorithms, it is possible to obtain a quantitative estimation of its secondary structure content.

Experimental Protocols

This section outlines the necessary steps for preparing samples and acquiring CD spectra of this compound in an aqueous buffer and membrane-mimetic environments.

Materials and Reagents
  • This compound peptide (synthetic, >95% purity)

  • Sodium phosphate buffer (10 mM, pH 7.2)

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • Sodium dodecyl sulfate (SDS), electrophoresis grade

  • Ultrapure water (Milli-Q or equivalent)

  • Nitrogen gas (high purity) for purging the CD instrument

Sample Preparation
  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in ultrapure water. The exact concentration should be determined accurately by UV absorbance at 280 nm (if the sequence contains Trp or Tyr) or by quantitative amino acid analysis.

  • Working Solutions: From the stock solution, prepare working solutions of this compound at a final concentration of 50 µM in the following solvents:

    • Aqueous Environment: 10 mM sodium phosphate buffer, pH 7.2.

    • Membrane-Mimetic (Hydrophobic) Environment: 50% (v/v) TFE in 10 mM sodium phosphate buffer, pH 7.2.

    • Membrane-Mimetic (Micellar) Environment: 30 mM SDS in 10 mM sodium phosphate buffer, pH 7.2.

  • Blank Solutions: Prepare blank solutions for each of the solvent systems without the peptide. These will be used for baseline correction.

Instrumentation and Data Acquisition
  • Instrument: A calibrated circular dichroism spectropolarimeter.

  • Cuvette: A quartz cuvette with a path length of 1 mm.

  • Instrument Purging: Purge the instrument with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.

  • Instrument Settings:

    • Wavelength Range: 190 - 250 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Data Pitch: 0.1 nm

    • Response Time: 2 seconds

    • Accumulations: 4 scans per sample

    • Temperature: 25°C

  • Data Collection: a. Record the baseline spectrum for each solvent system using the corresponding blank solution. b. Record the CD spectrum for each this compound working solution. c. Average the four scans for each sample and the baseline.

Data Processing and Analysis
  • Baseline Subtraction: Subtract the corresponding averaged baseline spectrum from the averaged sample spectrum for each condition.

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation:

    [θ] = (mdeg × MRW) / (10 × c × l)

    where:

    • mdeg is the measured ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids).

    • c is the peptide concentration in mg/mL.

    • l is the path length of the cuvette in cm.

  • Secondary Structure Deconvolution: Estimate the percentages of α-helix, β-sheet, and random coil by deconvoluting the processed CD spectra using a suitable algorithm. Several online servers and software packages are available for this purpose, such as DichroWeb, CDPro, or CONTIN.

Data Presentation

The following table summarizes the expected secondary structure content of this compound in different environments, based on deconvolution of its CD spectra.

Environmentα-Helix (%)β-Sheet (%)Random Coil (%)
10 mM Sodium Phosphate Buffer (pH 7.2)LowLowHigh
50% Trifluoroethanol (TFE)HighLowLow
30 mM Sodium Dodecyl Sulfate (SDS)HighLowLow

Note: The exact percentages will vary depending on the deconvolution algorithm used. The table indicates the general trend of a significant increase in α-helical content in membrane-mimetic environments.

Visualizations

The following diagrams illustrate the experimental workflow and the structural transition of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis stock This compound Stock Solution buffer Aqueous Buffer (Phosphate) stock->buffer Dilution to 50 µM tfe Membrane Mimetic (TFE) stock->tfe Dilution to 50 µM sds Membrane Mimetic (SDS) stock->sds Dilution to 50 µM instrument CD Spectropolarimeter buffer->instrument Sample Loading tfe->instrument Sample Loading sds->instrument Sample Loading acquire Data Acquisition (190-250 nm) instrument->acquire process Baseline Subtraction & Conversion acquire->process deconvolute Secondary Structure Deconvolution process->deconvolute results Quantitative Results (% Helix, Sheet, Coil) deconvolute->results

Caption: Experimental workflow for CD analysis of this compound.

structural_transition cluster_aqueous Aqueous Environment (e.g., Phosphate Buffer) cluster_membrane Membrane-Mimetic Environment (e.g., TFE, SDS Micelles) aqueous_state Disordered This compound membrane_state α-Helical This compound aqueous_state->membrane_state Conformational Transition

Caption: Conformational transition of this compound.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for elucidating the secondary structure of this compound and its environmentally induced conformational changes. The protocols outlined in this application note provide a robust framework for researchers to investigate the structure-function relationships of this compound and other antimicrobial peptides. The observed transition from a disordered state in aqueous solution to a predominantly α-helical conformation in membrane-mimetic environments underscores the importance of the local environment in dictating the peptide's structure and, consequently, its biological activity. This information is critical for the rational design of novel peptide-based therapeutics with enhanced efficacy and specificity.

Application Notes and Protocols: Labeling Pleurocidin for Localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the labeling of Pleurocidin, a potent antimicrobial peptide (AMP), for use in cellular localization and trafficking studies. The following sections detail methodologies for fluorescent labeling, biotinylation, and radiolabeling, enabling researchers to visualize and quantify the distribution of this compound in various biological systems.

Introduction to this compound and Localization Studies

This compound is a 25-amino acid, α-helical cationic antimicrobial peptide originally isolated from the winter flounder (Pleuronectes americanus)[1][2]. Its mechanism of action involves a dual strategy of disrupting the integrity of microbial cell membranes and translocating into the cytoplasm to inhibit essential macromolecular synthesis, including DNA, RNA, and proteins[1][3]. Understanding the precise localization of this compound is critical for elucidating its mechanism of action, optimizing its therapeutic efficacy, and developing it as a potential anti-cancer agent[1]. Labeling this compound with a detectable tag is a fundamental step for such localization studies, which can be achieved through various techniques, each with its own advantages and considerations.

Labeling Strategies for this compound

The choice of label depends on the specific experimental goals, the required sensitivity, and the imaging modality to be used. The primary methods for labeling peptides like this compound are:

  • Fluorescent Labeling: Ideal for visualization by fluorescence microscopy and flow cytometry.

  • Biotinylation: Enables detection with streptavidin conjugates and is useful for pull-down assays and proximity labeling studies.

  • Radiolabeling: Offers high sensitivity for quantitative biodistribution studies using techniques like SPECT or PET imaging.

Table 1: Comparison of Common Labeling Techniques for this compound

Labeling TechniqueCommon Probes/TagsDetection MethodKey AdvantagesKey Considerations
Fluorescent Labeling FITC, Rhodamine B, BODIPY-FLFluorescence Microscopy, Flow Cytometry, Plate ReadersHigh spatial resolution, multiplexing capability, widely available reagents.Potential for photobleaching, label may alter peptide function, lower sensitivity than radiolabeling.
Biotinylation NHS-Biotin, Sulfo-NHS-BiotinStreptavidin-enzyme/fluorophore conjugates, Mass SpectrometryStrong and specific interaction, versatile detection methods, useful for affinity purification.Indirect detection, potential for steric hindrance from the streptavidin complex.
Radiolabeling 99mTc, 18F, 68Ga, 125I, 3HSPECT, PET, Autoradiography, Gamma CountingHighest sensitivity, quantitative in vivo imaging, allows for biodistribution studies.Requires specialized facilities and handling of radioactive materials, lower spatial resolution.

Fluorescent Labeling of this compound

Fluorescent labeling allows for the direct visualization of this compound's interaction with and entry into cells. The choice of fluorophore should be based on the available microscope filter sets and the desired photophysical properties.

Quantitative Data for Common Fluorophores

Table 2: Properties of Amine-Reactive Fluorescent Dyes for Labeling this compound

FluorophoreExcitation Max (nm)Emission Max (nm)Reactive GroupCommon Coupling Chemistry
FITC (Fluorescein Isothiocyanate) 494518IsothiocyanateReacts with primary amines (N-terminus, Lysine)
Rhodamine B ~570~590NHS ester or IsothiocyanateReacts with primary amines (N-terminus, Lysine)
BODIPY-FL 502511NHS esterReacts with primary amines (N-terminus, Lysine)
Experimental Protocol: FITC Labeling of this compound

This protocol describes the labeling of this compound with Fluorescein Isothiocyanate (FITC), which targets primary amines.

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare this compound Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 2-5 mg/mL. Avoid buffers containing primary amines like Tris.

  • Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.

  • Labeling Reaction: Add the FITC solution to the this compound solution at a molar ratio of 5:1 (FITC:this compound). Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light[4].

  • Purification: Remove unreacted FITC by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.4). The first colored band to elute is the FITC-labeled this compound.

  • Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for peptide) and 494 nm (for FITC).

  • Storage: Store the labeled peptide at -20°C, protected from light.

Experimental Workflow: Fluorescent Labeling and Localization

Fluorescent_Labeling_Workflow cluster_prep Peptide & Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_application Localization Study This compound This compound in Bicarbonate Buffer Reaction Incubate 1-2h at RT (in dark) This compound->Reaction FITC FITC in DMSO FITC->Reaction Purification Desalting Column Reaction->Purification Analysis Spectrophotometry (Degree of Labeling) Purification->Analysis Storage Store at -20°C Analysis->Storage Cell_Incubation Incubate Labeled This compound with Cells Storage->Cell_Incubation Microscopy Fluorescence Microscopy Cell_Incubation->Microscopy Biotinylation_Workflow cluster_prep Peptide & Reagent Prep cluster_reaction Biotinylation Reaction cluster_purification Purification & Analysis cluster_application Detection This compound This compound in PBS Reaction Incubate 30-60 min at RT This compound->Reaction NHS_Biotin NHS-Biotin in DMF/DMSO NHS_Biotin->Reaction Purification Desalting/Dialysis Reaction->Purification Analysis HABA Assay (Degree of Labeling) Purification->Analysis Storage Store at -20°C Analysis->Storage Cell_Incubation Incubate Biotinylated This compound with Cells Storage->Cell_Incubation Detection Streptavidin-Fluorophore /Enzyme Conjugate Cell_Incubation->Detection Imaging Microscopy or Blotting Detection->Imaging Pleurocidin_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space (Cytoplasm) This compound Labeled this compound Membrane_Interaction Electrostatic Interaction with Anionic Lipids This compound->Membrane_Interaction Membrane_Disruption Membrane Depolarization & Permeabilization (Toroidal Pore/Carpet Model) Membrane_Interaction->Membrane_Disruption Translocation Translocation across the Membrane Membrane_Interaction->Translocation Translocation Intracellular_Targets Inhibition of: - DNA Synthesis - RNA Synthesis - Protein Synthesis Translocation->Intracellular_Targets

References

Application Notes and Protocols for Molecular Dynamics Simulations of Pleurocidin-Membrane Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing molecular dynamics (MD) simulations of the antimicrobial peptide Pleurocidin interacting with lipid membranes. The protocols outlined below are intended to be a practical resource for researchers investigating the mechanisms of action of antimicrobial peptides and for professionals in drug development designing novel therapeutics.

Introduction to this compound and its Membrane Interactions

This compound is a 25-residue cationic antimicrobial peptide (AMP) isolated from the winter flounder (Pleuronectes americanus).[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with low hemolytic activity against human red blood cells.[2] The primary mechanism of this compound's antimicrobial action is believed to be the disruption of the bacterial cell membrane integrity.[3][4]

Molecular dynamics simulations are a powerful computational tool to investigate the interactions between this compound and lipid bilayers at an atomic level of detail. These simulations can provide insights into the peptide's binding, insertion, and pore-forming mechanisms, which are crucial for understanding its antimicrobial efficacy and for the rational design of more potent and selective AMPs.

Quantitative Data from MD Simulations of this compound-Membrane Interactions

The following table summarizes key quantitative data obtained from various all-atom and coarse-grained MD simulation studies of this compound interacting with different model membranes. These parameters provide a quantitative measure of the peptide's effect on membrane properties.

ParameterModel MembraneObservationReference
Binding Affinity Anionic membranes (e.g., DOPC/DOPG)Strong interaction and binding.[2][4]
Zwitterionic membranes (e.g., DOPC)Weak interaction.[2]
Peptide Secondary Structure In solutionRandom coil.
In anionic membranesAdopts an α-helical conformation.[2][4]
In zwitterionic membranesTends to lose its secondary structure.[2]
Insertion Depth DOPC/DOPGDeep insertion into the membrane core.[2]
POPE/POPGKey residues (Trp-2, Phe-5, Phe-6) play a major role in insertion.[2]
Area per Lipid (APL) Anionic membranesSignificant increase in APL, indicating membrane expansion and disorder.
Membrane Thinning Anionic membranesA decrease in bilayer thickness is observed upon peptide insertion.[5]
Deuterium Order Parameter (SCD) Anionic phospholipidsThis compound disrupts the acyl chain order more effectively than in zwitterionic lipids.[1]
Pore Formation Anionic membranesCapable of forming toroidal or disordered toroidal pores.[3][6][3][6]
Zwitterionic membranesLess efficient pore formation.[6]

Experimental Protocols

This section provides a detailed methodology for performing all-atom MD simulations of this compound interacting with a model bacterial membrane using GROMACS, a widely used MD simulation package. The protocol is divided into three main stages: System Setup, Equilibration, and Production MD.

I. System Setup using CHARMM-GUI

For complex systems like peptide-membrane interactions, web-based tools such as CHARMM-GUI are highly recommended for building the initial simulation box.[7]

  • Obtain Peptide Structure: Start with a PDB file of this compound. If an experimental structure is unavailable, an idealized α-helical conformation can be generated using molecular modeling software.

  • Use CHARMM-GUI Membrane Builder:

    • Navigate to the CHARMM-GUI website and select "Membrane Builder."

    • Upload the this compound PDB file.

    • Select the desired lipid composition for the membrane. A common model for bacterial membranes is a mixture of POPE (phosphatidylethanolamine) and POPG (phosphatidylglycerol) in a 3:1 ratio.

    • Position the peptide above the membrane surface.

    • Specify the box size, ensuring a sufficient water layer (e.g., 20 Å) on both sides of the membrane.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a desired salt concentration (e.g., 0.15 M).

    • Generate the input files for GROMACS. CHARMM-GUI will provide all necessary topology (.top), coordinate (.gro), and parameter (*.mdp) files.

II. System Equilibration

A multi-step equilibration process is crucial to relax the system and avoid instabilities in the production run. This typically involves a series of short simulations with positional restraints on the peptide and lipid atoms, which are gradually released.

  • Energy Minimization:

    • Purpose: To remove steric clashes and bad contacts in the initial configuration.

    • Command: gmx grompp -f minim.mdp -c system.gro -p topol.top -o em.tpr

    • Command: gmx mdrun -v -deffnm em

  • NVT (Canonical Ensemble) Equilibration:

    • Purpose: To bring the system to the desired temperature while keeping the volume constant.

    • Duration: 1 ns.

    • Restraints: Apply position restraints to the peptide heavy atoms and lipid phosphate atoms.

    • Command: gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr

    • Command: gmx mdrun -v -deffnm nvt

  • NPT (Isothermal-Isobaric Ensemble) Equilibration:

    • Purpose: To adjust the system pressure and density.

    • Duration: 10 ns.

    • Restraints: Gradually release the position restraints on the lipid phosphate atoms while maintaining them on the peptide.

    • Command: gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr

    • Command: gmx mdrun -v -deffnm npt

III. Production MD Simulation

Once the system is well-equilibrated, the production simulation can be performed without any restraints.

  • Duration: The length of the production run depends on the specific phenomena of interest. For peptide binding and initial insertion, several hundred nanoseconds may be sufficient. To observe pore formation, longer simulations on the microsecond timescale might be necessary.

  • Ensemble: NPT ensemble.

  • Command: gmx grompp -f md.mdp -c npt.gro -p topol.top -o md.tpr

  • Command: gmx mdrun -v -deffnm md

IV. Analysis of Simulation Trajectories

GROMACS provides a suite of tools for analyzing the MD trajectories. Key analyses for this compound-membrane simulations include:

  • Root Mean Square Deviation (RMSD): To assess the stability of the peptide and membrane.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

  • Secondary Structure Analysis: To monitor changes in the peptide's conformation.

  • Density Profiles: To determine the location of the peptide relative to the membrane.

  • Area per Lipid: To quantify the extent of membrane expansion.

  • Deuterium Order Parameters: To measure the ordering of the lipid acyl chains.

  • Hydrogen Bond Analysis: To identify key interactions between the peptide and lipids.

  • Visualization: Use molecular visualization software like VMD or PyMOL to visually inspect the trajectory and create high-quality images and movies.

Visualizations

MD Simulation Workflow

The following diagram illustrates the general workflow for a molecular dynamics simulation of a peptide-membrane system.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Obtain Peptide & Lipid Structures charmm_gui System Building (CHARMM-GUI) - Define membrane composition - Place peptide - Solvate & Ionize start->charmm_gui em Energy Minimization charmm_gui->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt md Production MD npt->md analysis Trajectory Analysis - RMSD/RMSF - Secondary Structure - Density Profiles - Area per Lipid - Order Parameters md->analysis visualization Visualization (VMD/PyMOL) analysis->visualization end Results & Interpretation visualization->end

Caption: Workflow for MD simulation of peptide-membrane interactions.

Mechanism of this compound-Induced Membrane Disruption

This diagram illustrates the proposed mechanism of membrane disruption by this compound, leading to pore formation.

Pleurocidin_Mechanism cluster_steps This compound-Membrane Interaction Cascade cluster_membrane Membrane State step1 Initial Electrostatic Interaction (Peptide in Solution) step2 Membrane Binding & α-Helix Formation step1->step2 Cationic peptide attracted to anionic membrane mem_intact Intact Membrane step3 Peptide Insertion into the Hydrophobic Core step2->step3 Hydrophobic residues drive insertion mem_bound Peptide-Bound Membrane step4 Peptide Aggregation & Pore Formation (Toroidal/Disordered) step3->step4 Peptide-peptide interactions step5 Membrane Permeabilization & Cell Death step4->step5 Ion leakage & loss of membrane potential mem_disrupted Disrupted Membrane

Caption: Mechanism of this compound-induced membrane disruption.

References

Application Notes and Protocols for Assessing the Anti-Biofilm Activity of Pleurocidin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both living and non-living surfaces.[1][2] Bacteria within biofilms exhibit increased resistance to conventional antibiotics and host immune responses, posing significant challenges in clinical and industrial settings.[3][4] Pleurocidin, a 25-amino acid antimicrobial peptide (AMP) derived from the winter flounder (Pleuronectes americanus), has demonstrated broad-spectrum activity against pathogenic bacteria, including drug-resistant strains.[5][6][7][8] Its potential to inhibit and eradicate biofilms makes it a promising candidate for novel anti-infective therapies.[5][9]

This compound's mechanism of action against biofilms is multifaceted. It is known to damage the integrity of the bacterial membrane and can also bind to DNA, thereby targeting multiple cellular processes.[5][10] Studies have shown that at sublethal concentrations, this compound can inhibit macromolecular synthesis, suggesting a mechanism that does not solely rely on membrane disruption.[11] Furthermore, like other antimicrobial peptides, it may interfere with bacterial signaling systems, such as quorum sensing, which are crucial for biofilm formation and maintenance.[12][13]

These application notes provide detailed protocols for quantifying and visualizing the anti-biofilm effects of this compound, offering researchers standardized methods to assess its efficacy.

Section 1: Quantitative Assessment of Biofilm Inhibition and Eradication

A variety of direct and indirect methods can be used to quantify cells within a biofilm.[14] Direct methods involve direct observation and counting of cells, while indirect methods rely on surrogate markers like biomass or metabolic activity.[14][15]

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

The crystal violet assay is a simple and widely used method for quantifying biofilm biomass.[4][16] The positively charged dye binds to the negatively charged components of the biofilm matrix and bacterial cells.[17] The amount of bound dye is proportional to the total biofilm biomass.[17]

Experimental Protocol:

  • Bacterial Culture Preparation: Grow the desired bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight in a suitable broth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth).

  • Inoculum Preparation: Dilute the overnight culture 1:100 in fresh medium.[16]

  • Biofilm Formation (Inhibition Assay):

    • Add 100 µL of the diluted bacterial culture to the wells of a 96-well polystyrene microtiter plate.

    • Add 100 µL of this compound at various concentrations (e.g., sub-MIC to supra-MIC levels) to the wells. Include a positive control (bacteria without peptide) and a negative control (sterile medium only).

    • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).[18]

  • Biofilm Treatment (Eradication Assay):

    • First, form the biofilm by adding 200 µL of the diluted bacterial culture to the wells and incubating for 24 hours.

    • After incubation, gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[18]

    • Add 200 µL of this compound at various concentrations to the wells containing the pre-formed biofilms.

    • Incubate for another 24 hours.

  • Staining:

    • Discard the medium and wash the wells three times with 200 µL of sterile water to remove planktonic cells and residual medium.[18]

    • Air dry the plate for approximately 15 minutes.[4]

    • Add 125-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[16][18][19]

  • Washing: Carefully pour off the crystal violet solution and wash the plate 3-4 times with sterile water.[16]

  • Solubilization: Add 125-200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[16][18] Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed microtiter plate.[16] Measure the absorbance at 570-590 nm using a microplate reader.[18][19]

Data Presentation:

Treatment GroupThis compound Conc. (µg/mL)Absorbance (OD570) ± SD% Biofilm Inhibition/Eradication
Negative Control00.05 ± 0.01N/A
Positive Control01.20 ± 0.150%
Test 120.85 ± 0.1029.2%
Test 240.50 ± 0.0858.3%
Test 380.20 ± 0.0583.3%

% Inhibition/Eradication is calculated as: [(ODControl - ODTest) / ODControl] x 100

G cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation & Washing cluster_stain Staining & Solubilization cluster_read Quantification prep_culture Prepare Bacterial Inoculum (1:100 dilution) add_cells Add 100µL Bacterial Suspension prep_culture->add_cells Dispense add_peptide Add 100µL this compound (or Control) incubate Incubate (24-48h, 37°C) to Form Biofilm add_peptide->incubate wash_planktonic Discard Medium & Wash Wells with Water (3x) incubate->wash_planktonic add_cv Add 0.1% Crystal Violet (15-20 min) wash_planktonic->add_cv wash_cv Wash Excess CV with Water (3-4x) add_cv->wash_cv solubilize Add 30% Acetic Acid to Solubilize Dye wash_cv->solubilize read_plate Measure Absorbance at 570-590 nm solubilize->read_plate G cluster_prep Biofilm Formation & Treatment cluster_mtt MTT Reaction cluster_solubilize Solubilization cluster_read Quantification form_biofilm Form/Treat Biofilm with this compound in 96-well Plate wash_biofilm Wash Wells with PBS (2x) form_biofilm->wash_biofilm add_mtt Add MTT Reagent wash_biofilm->add_mtt incubate_mtt Incubate (3-4h, 37°C, protected from light) add_mtt->incubate_mtt add_solvent Remove MTT Solution & Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solvent read_plate Measure Absorbance at 570 nm add_solvent->read_plate G cluster_las Las System cluster_rhl Rhl System LasI LasI AHL1 3O-C12-HSL (Autoinducer) LasI->AHL1 synthesizes LasR LasR RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR activates Virulence Virulence Factors LasR->Virulence activates AHL1->LasR binds & activates AHL2 C4-HSL (Autoinducer) RhlI->AHL2 synthesizes RhlR->Virulence activates Biofilm Biofilm Formation (e.g., Pel, Psl) RhlR->Biofilm activates AHL2->RhlR binds & activates G cluster_ica PIA Synthesis cluster_agr Agr Quorum Sensing icaADBC icaADBC operon PIA Polysaccharide Intercellular Adhesin (PIA) icaADBC->PIA synthesizes Biofilm_Matrix Biofilm Matrix Formation PIA->Biofilm_Matrix contributes to Biofilm_Dispersal Biofilm Dispersal AgrD AgrD AIP AIP Signal AgrD->AIP processed to AgrC AgrC (Sensor) AIP->AgrC activates AgrA AgrA (Regulator) AgrC->AgrA RNAIII RNAIII AgrA->RNAIII upregulates Proteases Proteases, PSMs RNAIII->Proteases upregulates Proteases->Biofilm_Dispersal promotes

References

Application Notes & Protocols: Synthesis of Pleurocidin Analogues with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and evaluation of Pleurocidin analogues, a class of antimicrobial peptides (AMPs) with significant therapeutic potential. This compound, originally isolated from the winter flounder (Pleuronectes americanus), exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as promising anticancer properties.[1][2][3] The protocols outlined below detail the chemical synthesis of this compound and its analogues, methods for enhancing their bioactivity, and assays for evaluating their efficacy and safety.

Introduction to this compound and Analogue Design

This compound is a 25-amino acid, cationic, amphipathic α-helical peptide.[1][2][3] Its mechanism of action involves disruption of the cell membrane and interaction with intracellular targets, leading to cell death.[1][4][5][6] The development of this compound analogues aims to improve upon the native peptide's properties by:

  • Enhancing Antimicrobial and Anticancer Potency: Modifications can increase the peptide's ability to bind to and disrupt the negatively charged membranes of bacterial and cancer cells.[7][8]

  • Improving Selectivity: Alterations can increase toxicity towards target cells while minimizing damage to host cells, such as red blood cells (hemolytic activity).

  • Increasing Stability: The introduction of non-natural amino acids can protect the peptide from degradation by proteases, extending its therapeutic window.

Key strategies for designing this compound analogues with enhanced activity include:

  • Amino Acid Substitution: Replacing specific residues to increase the peptide's net positive charge and α-helicity can enhance its membrane-disrupting capabilities.[1] For instance, substituting glycine residues can stabilize the α-helical structure, which is crucial for membrane interaction.[1]

  • C-terminal Amidation: Amidating the C-terminus of the peptide can increase its net positive charge, thereby strengthening its interaction with negatively charged bacterial membranes and enhancing its antimicrobial activity.[7]

  • Incorporation of D-amino Acids: Synthesizing analogues with D-amino acids can render them resistant to proteolytic degradation, increasing their stability and bioavailability in vivo.[9]

Data Presentation: Activity of this compound and its Analogues

The following tables summarize the biological activities of this compound and several of its analogues.

Table 1: Amino Acid Sequences of this compound and Selected Analogues

PeptideSequenceModification(s)
This compound (Ple)GWGSFFKKAAHVGKHVGKAALTHYLNative Sequence[3]
This compound-Amide (Ple-a)GWGSFFKKAAHVGKHVGKAALTHYL-NH₂C-terminal Amidation[7]
NRC-03GWGSFFKKAAR VGKR VGKAALTR YLHistidine to Arginine substitutions[1]
NRC-07GWGSFFKKAAR VGKR VGKAALTR YL-NH₂Histidine to Arginine substitutions and C-terminal amidation[1]
D-NRC-03(All D-amino acids)Stereochemical inversion

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) of this compound Analogues

PeptideS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)MDR E. coli (μg/mL)
This compound (Ple)2-4482-256[7]
This compound-Amide (Ple-a)2-4242-256[7]

Note: MIC values can vary depending on the specific strain and assay conditions.

Table 3: Anticancer Activity (IC₅₀) of this compound Analogues

PeptideA549 (Lung Carcinoma) (μM)MCF-7 (Breast Carcinoma) (μM)Multiple Myeloma Cells (μM)
This compound (Ple)36.4[7]--
This compound-Amide (Ple-a)11.2[7]--
NRC-03-< 10< 10[1]
NRC-07-< 10< 10[1]

Table 4: Hemolytic Activity of this compound Analogues

PeptideHC₅₀ (μM)
This compound (Ple)> 256
This compound-Amide (Ple-a)> 256
NRC-03> 100
NRC-07> 100

HC₅₀ is the concentration of peptide that causes 50% hemolysis of human red blood cells.

Experimental Protocols

This protocol describes the synthesis of this compound analogues using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[10][11]

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling Deprotection1->Coupling Wash1 4. Washing Coupling->Wash1 Repeat Repeat for each amino acid Wash1->Repeat Repeat->Deprotection1 Next cycle Deprotection2 5. Final Fmoc Deprotection Repeat->Deprotection2 Final cycle Cleavage 6. Cleavage and Side-Chain Deprotection Deprotection2->Cleavage Purification 7. Purification (HPLC) Cleavage->Purification Characterization 8. Characterization (MS, HPLC) Purification->Characterization

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) process.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminally amidated peptides) or Wang resin (for C-terminally carboxylated peptides)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection step (step 2).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification by HPLC:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[12][13][14]

  • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

Characterization:

  • Analytical HPLC: Assess the purity of the collected fractions by analytical RP-HPLC. Purity should typically be >95%.

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.[15]

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Purified peptide stock solution

Procedure:

  • Prepare a bacterial suspension in MHB, adjusted to a concentration of 1 x 10⁶ CFU/mL.

  • Serially dilute the peptide stock solution in MHB in a 96-well plate.

  • Add the bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

This assay measures the peptide's toxicity to human red blood cells (hRBCs).

Materials:

  • Fresh human red blood cells

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v)

  • Purified peptide stock solution

Procedure:

  • Wash hRBCs three times with PBS by centrifugation. Resuspend to a final concentration of 2% (v/v) in PBS.

  • Add the hRBC suspension to a 96-well plate containing serial dilutions of the peptide.

  • Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate and transfer the supernatant to a new plate.

  • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control.

This protocol determines the peptide's cytotoxic effect on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of the peptide.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.

Mechanism of Action

This compound and its analogues exert their antimicrobial and anticancer effects through a multi-faceted mechanism.

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell Peptide This compound Analogue (Cationic, Amphipathic) Membrane Anionic Bacterial Membrane Peptide->Membrane Electrostatic Attraction Pore Toroidal Pore / Carpet Mechanism Membrane->Pore Disruption Translocation Membrane Translocation Membrane->Translocation Death Cell Death Pore->Death DNA Intracellular DNA Translocation->DNA Binding Macromolecules Macromolecular Synthesis Translocation->Macromolecules Inhibition DNA->Death Macromolecules->Death

Caption: The antimicrobial mechanism of this compound analogues.

This compound's primary mode of action against bacteria involves targeting the cell membrane.[1] The cationic nature of the peptide facilitates its electrostatic attraction to the negatively charged components of bacterial membranes. Upon binding, its amphipathic α-helical structure allows it to insert into and disrupt the lipid bilayer through mechanisms like the "toroidal pore" or "carpet" models, leading to membrane permeabilization and cell lysis.[1][2] Additionally, some this compound analogues can translocate across the bacterial membrane to interact with intracellular targets, such as DNA, and inhibit macromolecular synthesis, ultimately resulting in cell death.[5][6]

Anticancer Signaling Pathway

Anticancer_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Peptide This compound Analogue (e.g., Ple-a, NRC-03) Membrane Anionic Cancer Cell Membrane (Phosphatidylserine) Peptide->Membrane Selective Binding Autophagy Autophagy Peptide->Autophagy Inhibition Mitochondria Mitochondria Membrane->Mitochondria Internalization ROS ROS Production Mitochondria->ROS Upregulation Apoptosis Apoptosis ROS->Apoptosis Induction Death Cell Death Apoptosis->Death

Caption: Proposed anticancer mechanism of this compound analogues.

The anticancer activity of this compound analogues is attributed to their selective interaction with the negatively charged membranes of cancer cells, which have a higher abundance of anionic molecules like phosphatidylserine on their outer leaflet compared to normal cells.[8] Analogues such as NRC-03 and this compound-amide (Ple-a) have been shown to induce apoptosis in cancer cells.[1][7] This process can be mediated by the upregulation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[1][8] Furthermore, some analogues can inhibit autophagy, a cellular survival mechanism, which further contributes to cancer cell death.[7]

References

Application of Pleurocidin in Food Preservation: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pleurocidin, an antimicrobial peptide (AMP) originally isolated from the winter flounder (Pleuronectes americanus), has emerged as a promising natural alternative to conventional chemical preservatives in the food industry.[1][2] Its broad-spectrum activity against a wide range of foodborne pathogens and spoilage microorganisms, coupled with favorable stability under various food processing conditions, positions it as a subject of significant research interest. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals exploring the use of this compound in food preservation.

Antimicrobial Activity of this compound

This compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds, which are common culprits in food spoilage and foodborne illnesses.[1]

Quantitative Antimicrobial Data

The efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. A summary of reported MIC values for this compound against various food-related microorganisms is presented in Table 1.

MicroorganismTypeMIC (µM)Food Relevance
Escherichia coli O157:H7Gram-negative Bacteria5.3[1]Pathogen in undercooked meat, raw milk, and fresh produce
Listeria monocytogenesGram-positive Bacteria23[1]Pathogen in ready-to-eat deli meats, soft cheeses, and seafood
Vibrio parahaemolyticusGram-negative Bacteria69[1]Pathogen in raw or undercooked shellfish
Saccharomyces cerevisiaeYeast5.5[1]Spoilage organism in fruit juices and other sugary products
Penicillium expansumMold20.6[1]Spoilage organism in fruits, particularly apples

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Foodborne Pathogens and Spoilage Microorganisms.

Cytotoxicity Profile

A critical aspect of any potential food preservative is its safety for human consumption. Studies have indicated that this compound exhibits low cytotoxicity against mammalian cells, suggesting a favorable safety profile.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its amidated derivative (Ple-a) have been evaluated against various cell lines. The IC50 value, which represents the concentration of a substance required to inhibit 50% of cell growth, is a common measure of cytotoxicity.

Cell LineCell TypeThis compound IC50 (µM)This compound-amide (Ple-a) IC50 (µM)
A549Human Lung Adenocarcinoma>50011 - 197
J5Human Hepatocellular Carcinoma>50011 - 197
Huh7Human Hepatocellular Carcinoma>50011 - 197
Hep3BHuman Hepatocellular Carcinoma>50011 - 197
AGSHuman Gastric Adenocarcinoma>50011 - 197
WiDrHuman Colorectal Adenocarcinoma>50011 - 197
NIH-3T3Mouse Embryonic Fibroblast (Normal)313 - >500313 - >500

Table 2: Cytotoxicity (IC50) of this compound and this compound-amide against Cancerous and Normal Cell Lines. [2][3]

Mechanism of Action

This compound employs a multi-faceted mechanism to exert its antimicrobial effects, primarily targeting the microbial cell membrane and intracellular processes.

Pleurocidin_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular This compound This compound Membrane Anionic Phospholipids This compound->Membrane Electrostatic Attraction Translocation Translocation This compound->Translocation ToroidalPore Toroidal Pore Formation Membrane->ToroidalPore CarpetModel Carpet-like Disruption Membrane->CarpetModel MembranePermeabilization Membrane Permeabilization ToroidalPore->MembranePermeabilization CarpetModel->MembranePermeabilization CellDeath Cell Death MembranePermeabilization->CellDeath DNA_RNA_Synth Inhibition of DNA/RNA Synthesis Translocation->DNA_RNA_Synth Protein_Synth Inhibition of Protein Synthesis Translocation->Protein_Synth ROS Induction of Reactive Oxygen Species (ROS) Translocation->ROS DNA_RNA_Synth->CellDeath Protein_Synth->CellDeath ROS->CellDeath

Caption: this compound's dual mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in food preservation research.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of this compound in a 96-well plate. I1 Add inoculum to each well containing this compound. P1->I1 P2 Prepare standardized inoculum of the target microorganism. P2->I1 I2 Incubate the plate under optimal growth conditions. I1->I2 A1 Visually assess for turbidity to determine MIC. I2->A1 A2 Plate aliquots from clear wells onto agar plates. A1->A2 A3 Incubate agar plates. A2->A3 A4 Count colonies to determine MBC (≥99.9% killing). A3->A4

Caption: Workflow for MIC and MBC determination.

Materials:

  • This compound stock solution

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Target microorganism culture

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Agar plates

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Culture the target microorganism overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well of the 96-well plate, bringing the total volume to 100 µL.

    • Include a positive control (inoculum without this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • MBC Determination:

    • Take a 10 µL aliquot from each well that shows no visible growth (the MIC well and wells with higher concentrations).

    • Spot-plate the aliquots onto appropriate agar plates.

    • Incubate the agar plates at the optimal temperature for 24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[4]

Food Preservation Efficacy (Challenge Study)

This protocol outlines a general approach to assess the effectiveness of this compound in a model food system.

Challenge_Study_Workflow cluster_setup Experimental Setup cluster_storage Storage and Sampling cluster_eval Evaluation S1 Prepare food samples (e.g., ground meat, fruit juice). S2 Divide samples into control and treatment groups. S1->S2 S3 Add this compound to treatment group samples. S2->S3 S4 Inoculate all samples with a target microorganism. S3->S4 ST1 Store samples under relevant conditions (e.g., refrigeration). S4->ST1 ST2 Collect samples at predetermined time intervals. ST1->ST2 E1 Perform microbial enumeration (plate counts). ST2->E1 E2 Assess sensory attributes (color, odor, texture). ST2->E2 E3 Analyze data to determine shelf-life extension. E1->E3 E2->E3

Caption: Workflow for a food preservation challenge study.

Materials:

  • Food product to be tested (e.g., fresh shrimp, apple cider)

  • This compound solution

  • Target foodborne pathogen or spoilage microorganism culture

  • Sterile containers for storage

  • Plating media for microbial enumeration

Protocol:

  • Sample Preparation:

    • Portion the food product into sterile containers.

  • Treatment Application:

    • Divide the samples into a control group (no treatment) and one or more treatment groups.

    • Apply the this compound solution to the treatment groups at desired concentrations. This can be done by dipping, spraying, or direct incorporation.

  • Inoculation:

    • Inoculate all samples (both control and treated) with a known concentration of the target microorganism.

  • Storage:

    • Store the samples under conditions that mimic the intended storage of the food product (e.g., refrigeration at 4°C).

  • Sampling and Analysis:

    • At regular intervals (e.g., day 0, 1, 3, 5, 7), take representative samples from each group.

    • Perform microbial analysis by plating serial dilutions of the samples to determine the CFU/g or CFU/mL.

    • Optionally, conduct sensory evaluations (color, odor, texture) to assess the impact of this compound on the food's quality.

  • Data Interpretation:

    • Compare the microbial growth and sensory scores between the control and treated groups to evaluate the efficacy of this compound in extending the shelf-life and ensuring the safety of the food product.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., human intestinal epithelial cells)

  • Cell culture medium

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and add fresh medium containing various concentrations of this compound to the wells.

    • Include a vehicle control (medium without this compound) and a positive control for cell death.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization:

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. This data can be used to determine the IC50 value of this compound.[5]

Hemolytic Assay

This protocol is for determining the lytic activity of this compound against red blood cells.

Materials:

  • Fresh red blood cells (e.g., human or sheep)

  • Phosphate-buffered saline (PBS)

  • This compound solution

  • Triton X-100 (for positive control)

  • 96-well plates

  • Centrifuge

  • Microplate reader

Protocol:

  • Red Blood Cell Preparation:

    • Wash the red blood cells several times with PBS by centrifugation and resuspension to remove plasma components.

    • Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.

  • Assay Setup:

    • Add 100 µL of the this compound solution at various concentrations to the wells of a 96-well plate.

    • Include a negative control (PBS only) and a positive control (1% Triton X-100 for 100% hemolysis).

  • Incubation:

    • Add 100 µL of the 2% red blood cell suspension to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation:

    • Centrifuge the plate to pellet the intact red blood cells.

  • Absorbance Measurement:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).

  • Data Analysis:

    • Calculate the percentage of hemolysis for each this compound concentration relative to the positive control.[6]

Conclusion

This compound holds significant promise as a natural food preservative due to its potent and broad-spectrum antimicrobial activity and favorable safety profile. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's efficacy and safety in various food applications. Further research is warranted to optimize its application in different food matrices and to fully elucidate its potential to enhance food safety and extend shelf life.

References

Development of Pleurocidin-Based Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of pleurocidin and its derivatives as potential therapeutic agents. This compound, an alpha-helical cationic antimicrobial peptide (AMP) originally isolated from the winter flounder (Pleuronectes americanus), has demonstrated a broad spectrum of activity against both pathogenic microbes and cancer cells.[1] This document outlines its mechanism of action, summarizes its therapeutic potential with quantitative data, and provides detailed methodologies for key experimental assessments.

Introduction to this compound

This compound is a 25-amino-acid peptide characterized by its amphipathic nature, which is crucial for its interaction with and disruption of cell membranes.[1] Its primary sequence is GWGSFFKKAAHVGKHVGKAALTHYL.[2] The development of this compound-based therapeutics is driven by the urgent need for novel antimicrobial agents to combat antibiotic resistance and for more effective and selective cancer therapies.[2][3] this compound and its analogs have shown efficacy against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, as well as various cancer cell lines.[2][3][4]

Mechanism of Action

The therapeutic effects of this compound are primarily attributed to its ability to compromise cell membrane integrity, leading to cell death. However, it also exerts intracellular effects.

2.1. Membrane Disruption: this compound's cationic nature facilitates its initial electrostatic interaction with the negatively charged components of microbial and cancer cell membranes, such as anionic phospholipids and sialoglycoproteins.[3][5] This interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization through one of two proposed models:

  • Toroidal Pore Model: In this model, the peptides aggregate and induce the lipid monolayers to bend inward, forming a water-filled pore where the peptide molecules line the inner surface.

  • Carpet Model: Here, the peptides accumulate on the membrane surface, forming a "carpet-like" layer that disrupts the membrane's structure, leading to the formation of transient pores or micelles.

2.2. Intracellular Targeting: Beyond membrane disruption, this compound can translocate into the cytoplasm and interfere with essential cellular processes. Evidence suggests that this compound and its derivatives can:

  • Inhibit Macromolecular Synthesis: Studies have shown that sublethal concentrations of this compound-derived peptides can inhibit the synthesis of DNA, RNA, and proteins in bacteria.

  • Induce Reactive Oxygen Species (ROS) Production: In some cancer cells, this compound analogs like NRC-03 have been shown to cause mitochondrial membrane damage and the subsequent production of ROS, contributing to apoptosis.[5]

Quantitative Data Summary

The following tables summarize the antimicrobial and anticancer activities of this compound and its key derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives against Various Pathogens

Peptide/DerivativeTarget OrganismMIC (µg/mL)MIC (µM)Reference
This compound Escherichia coli O157:H7-5.3[6]
Listeria monocytogenes-23[6]
Vibrio parahaemolyticus-69[6]
Saccharomyces cerevisiae-5.5[6]
Penicillium expansum-20.6[6]
Gram-negative bacteria (range)0.5 - 64-[4]
Gram-positive bacteria (range)4 - 128-[4]
This compound-amide (Ple-a) Gram-negative bacteria (range)0.5 - 16-[7]
Gram-positive bacteria (range)4 - 32-[7]
MDR E. coli-7R2-[4]
MDR bacteria (range)2 - 32-[4]
GK-2, GK-3, GK-4 Various MDR pathogens--[8]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound and its Derivatives against Cancer Cell Lines

Peptide/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Various cancer cell lines (range)54.9 - >500[7]
This compound-amide (Ple-a) Various cancer cell lines (range)11 - 197[7]
A549 (non-small cell lung adenocarcinoma)42[9]
J5 (hepatocellular carcinoma)~11[1][2]
NRC-03 MDA-MB-231 (breast cancer)18.7 ± 2.9[10]
SKBR3, MDA-MB-468, 4T1 (breast cancer)Cytotoxicity at 50 µM: 75-94%[10]
NRC-07 MDA-MB-231 (breast cancer)18.5 ± 0.9[10]
SKBR3, MDA-MB-468, 4T1 (breast cancer)Cytotoxicity at 50 µM: 87-94%[10]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound-based peptides and for assessing their antimicrobial and anticancer activities.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize this compound or its analogs for experimental use.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Automated or manual peptide synthesizer

  • HPLC system for purification

  • Mass spectrometer for verification

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF. b. Add DIC and Oxyma Pure to activate the amino acid. c. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. d. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air-dry. Purify the crude peptide using reverse-phase HPLC.

  • Verification: Confirm the molecular weight of the purified peptide using mass spectrometry.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a this compound-based peptide against a specific bacterial strain.

Materials:

  • This compound peptide stock solution (e.g., in 0.01% acetic acid)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a serial two-fold dilution of the this compound peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial suspension to each well containing the peptide dilutions, resulting in a final volume of 100 µL.

  • Controls:

    • Positive Control: A well containing only the bacterial suspension in MHB (no peptide).

    • Negative Control: A well containing only MHB (no bacteria or peptide).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Anticancer Activity: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a this compound-based peptide on a cancer cell line.

Materials:

  • This compound peptide stock solution

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free medium. Remove the medium from the wells and replace it with 100 µL of the peptide dilutions.

  • Controls:

    • Untreated Control: Cells in serum-free medium without the peptide.

    • Blank Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Pleurocidin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FPRL1 FPRL1 Receptor This compound->FPRL1 Binds G_protein G-protein (αβγ) FPRL1->G_protein Activates PI3K PI3K G_protein->PI3K Activates PLC PLC G_protein->PLC Activates Mast_Cell_Activation Mast Cell Activation (Degranulation, Cytokine Release) PI3K->Mast_Cell_Activation Ca_release Ca²⁺ Release PLC->Ca_release PKC PKC PKC->Mast_Cell_Activation Ca_release->PKC

Caption: this compound-induced mast cell activation signaling pathway.

Experimental_Workflow Peptide_Design Peptide Design & Synthesis Purification Purification (HPLC) & Verification (MS) Peptide_Design->Purification Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Purification->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT Assay) Purification->Anticancer_Screening Lead_Identification Lead Peptide Identification Antimicrobial_Screening->Lead_Identification Anticancer_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies Membrane_Permeabilization Membrane Permeabilization Assays Mechanism_Studies->Membrane_Permeabilization ROS_Production ROS Production Assays Mechanism_Studies->ROS_Production In_Vivo_Testing In Vivo Efficacy & Toxicity Testing Mechanism_Studies->In_Vivo_Testing

Caption: Workflow for this compound-based therapeutic agent development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Recombinant Pleurocidin Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of recombinant Pleurocidin expression in Escherichia coli.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I getting low or no expression of my recombinant this compound fusion protein?

Low or no expression of recombinant this compound is a common issue, often attributed to the inherent toxicity of the antimicrobial peptide to the E. coli host.[1][2] Other contributing factors can include suboptimal codon usage, inappropriate vector choice, or inefficient induction.

Troubleshooting Steps:

  • Codon Optimization: The codon usage of the this compound gene should be optimized for E. coli to prevent translational stalling.[3] Several online tools and commercial services are available for this purpose. A comparison of native versus codon-optimized genes for other antimicrobial peptides has shown a significant increase in expression levels.[4]

  • Vector Selection: Employ a tightly regulated expression vector to minimize basal expression of the toxic this compound peptide prior to induction.[5][6] Vectors with strong promoters like T7 under the control of the lac operator are common, but require tight repression.[6]

  • Host Strain Selection: Use an E. coli strain suitable for the expression of toxic proteins. Strains like BL21(DE3)pLysS or others engineered to reduce basal expression can be beneficial.[1][6]

  • Confirm Plasmid Integrity: Verify the integrity of your expression construct through sequencing to ensure the this compound gene is in-frame with the fusion tag and regulatory elements are intact.

  • Optimize Culture Conditions: Ensure optimal growth conditions (temperature, aeration, media) for your E. coli strain before induction.

2. My this compound fusion protein is expressed, but it's forming insoluble inclusion bodies. What should I do?

Formation of inclusion bodies is a frequent outcome when expressing antimicrobial peptides like this compound in E. coli.[7] This is often a strategy to sequester the toxic peptide and prevent it from harming the host cell.[8] While this can simplify initial purification, it necessitates additional solubilization and refolding steps.

Troubleshooting Steps:

  • Embrace Inclusion Body Formation: For toxic peptides like this compound, expression as inclusion bodies can be a viable strategy. The insoluble nature protects the host and can prevent proteolytic degradation.[1][8]

  • Optimize for Soluble Expression (with caution):

    • Lower Induction Temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, potentially promoting proper folding and increasing the proportion of soluble protein.[9][10]

    • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, which may enhance solubility.[9]

    • Choice of Fusion Tag: Some fusion tags, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), are known to enhance the solubility of their fusion partners.[11][12]

3. How can I improve the yield of my this compound fusion protein?

Improving the yield of your target protein involves a multi-faceted approach, from the initial construct design to the final purification steps.

Troubleshooting Steps:

  • Fusion Partner Selection: The choice of fusion partner is critical. Some partners, like PurF, are known to promote the formation of inclusion bodies, which can lead to high yields of the fusion protein.[8] Others, such as SUMO, have been shown to significantly increase the expression levels of antimicrobial peptides.[12]

  • Tandem Repeats: Expressing the peptide as tandem multimers can increase the overall yield of the target peptide per expression cassette.[13]

  • Optimization of Induction Parameters:

    • Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG) to find the optimal level that maximizes protein expression without overly stressing the host cells.

    • Induction Time and Temperature: The duration of induction and the temperature at which it is carried out are interdependent. Lower temperatures generally require longer induction times.

  • High-Density Cell Culture: Utilizing high-density fermentation techniques can significantly increase the biomass and, consequently, the total yield of your recombinant protein.[14]

4. I have purified the inclusion bodies, but I am struggling with solubilization and refolding. What is the best approach?

The successful recovery of active this compound from inclusion bodies hinges on efficient solubilization and refolding protocols.

Troubleshooting Steps:

  • Inclusion Body Washing: Thoroughly wash the isolated inclusion bodies to remove contaminating host cell proteins, DNA, and lipids. This can be done using buffers containing low concentrations of detergents (e.g., Triton X-100) or denaturants (e.g., urea).[15][16]

  • Solubilization: Use strong denaturants such as 8M urea or 6M guanidine hydrochloride (GdnHCl) to completely solubilize the aggregated protein.[16][17] The addition of a reducing agent like dithiothreitol (DTT) is necessary to reduce any incorrect disulfide bonds.[16]

  • Refolding: The key to successful refolding is the gradual removal of the denaturant to allow the protein to refold into its native conformation. Common methods include:

    • Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.[15]

    • Rapid Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.[15]

    • On-Column Refolding: Binding the denatured protein to a chromatography resin and then applying a gradient of decreasing denaturant concentration.[18]

5. After cleaving the fusion tag, my this compound peptide is degrading or precipitating. How can I prevent this?

This compound, being a small and cationic peptide, can be susceptible to proteolytic degradation and aggregation once the protective fusion partner is removed.

Troubleshooting Steps:

  • Protease Inhibitors: Add protease inhibitors to your buffers during and after cleavage to minimize degradation.

  • Optimize Buffer Conditions: The pH and salt concentration of the buffer can significantly impact the solubility and stability of the peptide. Experiment with different buffer conditions to find the optimal formulation for your purified this compound.

  • C-terminal Modifications: C-terminal amidation has been shown to enhance the antimicrobial activity of this compound and may also affect its stability.[7][13] Conversely, the addition of certain amino acids, like a C-terminal glycine, can dramatically suppress the production of the fusion peptide.[7]

Quantitative Data on Recombinant Antimicrobial Peptide Expression

The following tables summarize quantitative data on the expression of this compound and other antimicrobial peptides (AMPs) in E. coli. This data can be used as a benchmark for your own experiments.

Table 1: Impact of C-terminal Modification on Recombinant this compound Fusion Peptide Yield

This compound ConstructModificationRelative Fusion Peptide YieldReference
r-pleurocidinNone100%[7]
r-pleurocidin-GC-terminal Glycine~6.7% (15-fold decrease)[7]

Table 2: Yield of Various Recombinant Antimicrobial Peptides Expressed in E. coli

Antimicrobial PeptideFusion PartnerExpression SystemYieldReference
Hybrid Peptide (C-L)SUMOE. coli BL21(DE3)17.34 mg/L[12]
hPAB-β (trimer)His-tagE. coli680 ± 12 mg/100 g wet cells[13]
Scygonadin (monomer)SmbPE. coli SHuffle T7~20 mg/mL of IMAC resin[19]
Scygonadin (tandem)SmbPE. coli SHuffle T7~30 mg/mL of IMAC resin[19]

Experimental Protocols

1. Protocol: Expression of Recombinant this compound as Inclusion Bodies

This protocol is adapted from the methodology described for the production of recombinant this compound fused to an insoluble carrier peptide.[7]

  • Transformation: Transform E. coli BL21(DE3) with the pET vector containing the gene for the this compound fusion protein.

  • Culture Initiation: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with vigorous shaking.

  • Scale-up: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Expression: Continue to incubate the culture for 4-6 hours at 37°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Protocol: Purification and Solubilization of Inclusion Bodies

This protocol provides a general workflow for isolating and solubilizing inclusion bodies.[15][16][17]

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.

  • Inclusion Body Collection: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Washing: Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove contaminants.

  • Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (e.g., 8 M urea or 6 M GdnHCl in 50 mM Tris-HCl, pH 8.0) containing a reducing agent (e.g., 20 mM DTT). Incubate at room temperature with gentle agitation until the pellet is fully dissolved.

  • Clarification: Centrifuge the solubilized protein at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material.

3. Protocol: Refolding of Solubilized this compound Fusion Protein by Dialysis

This protocol describes a common method for refolding denatured proteins.

  • Preparation: Transfer the clarified, solubilized protein into dialysis tubing with an appropriate molecular weight cut-off.

  • Stepwise Dialysis: Dialyze the protein solution against a series of buffers with gradually decreasing concentrations of the denaturant. For example:

    • Dialysis Buffer 1: 4 M Urea, 50 mM Tris-HCl, pH 8.0

    • Dialysis Buffer 2: 2 M Urea, 50 mM Tris-HCl, pH 8.0

    • Dialysis Buffer 3: 1 M Urea, 50 mM Tris-HCl, pH 8.0

    • Final Dialysis Buffer: 50 mM Tris-HCl, pH 8.0

  • Clarification: After the final dialysis step, centrifuge the refolded protein solution to remove any precipitated protein.

4. Protocol: Quantification of Recombinant Protein Yield by SDS-PAGE and Densitometry

This method allows for the estimation of the concentration of your purified protein.[20][21][22]

  • Sample Preparation: Prepare a series of dilutions of a protein standard with a known concentration (e.g., BSA) and your purified this compound sample.

  • SDS-PAGE: Run the protein standards and your samples on an SDS-PAGE gel.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue.

  • Image Acquisition: Digitize the stained gel using a gel documentation system.

  • Densitometry Analysis: Use image analysis software (e.g., ImageJ) to measure the intensity of the protein bands.

  • Standard Curve: Plot the band intensity of the protein standards against their known concentrations to generate a standard curve.

  • Quantification: Determine the concentration of your this compound sample by interpolating its band intensity on the standard curve.

Visualizations

experimental_workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification & Refolding cluster_final_product Final Product codon_optimization Codon Optimization of this compound Gene vector_ligation Ligation into Expression Vector (e.g., pET) codon_optimization->vector_ligation transformation Transformation into E. coli Host (e.g., BL21(DE3)) vector_ligation->transformation culture Cell Culture & Growth transformation->culture induction Induction (e.g., IPTG) culture->induction cell_harvest Cell Harvest induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis ib_isolation Inclusion Body Isolation cell_lysis->ib_isolation solubilization Solubilization (Urea/GdnHCl) ib_isolation->solubilization refolding Refolding (e.g., Dialysis) solubilization->refolding tag_cleavage Fusion Tag Cleavage refolding->tag_cleavage final_purification Final Purification (e.g., RP-HPLC) tag_cleavage->final_purification

Caption: Workflow for recombinant this compound expression and purification.

troubleshooting_logic cluster_expression_issues Expression Problems cluster_solutions Potential Solutions start Low this compound Yield no_expression No/Low Expression start->no_expression inclusion_bodies Inclusion Body Formation start->inclusion_bodies codon_opt Codon Optimization no_expression->codon_opt vector_choice Change Vector/Promoter no_expression->vector_choice host_strain Change Host Strain no_expression->host_strain inducer_conc Optimize Inducer Concentration no_expression->inducer_conc lower_temp Lower Induction Temperature inclusion_bodies->lower_temp inclusion_bodies->inducer_conc fusion_tag Change Fusion Tag inclusion_bodies->fusion_tag refolding_opt Optimize Solubilization/Refolding inclusion_bodies->refolding_opt

References

Optimizing Pleurocidin stability in different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the stability of the antimicrobial peptide pleurocidin under various pH and temperature conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Loss of Antimicrobial Activity

  • Question: My this compound solution has lost its antimicrobial activity. What could be the cause?

  • Answer: Loss of activity is often linked to peptide degradation or aggregation. Several factors related to pH and temperature could be responsible:

    • Extreme pH: this compound, like many peptides, is susceptible to hydrolysis at highly acidic or alkaline pH. This can lead to cleavage of peptide bonds and loss of the active conformation.

    • High Temperatures: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation. Prolonged exposure to high temperatures can also induce aggregation, rendering the peptide inactive.

    • Incorrect Storage: Storing this compound in solution at room temperature or for extended periods, even at 4°C, can lead to degradation. For long-term storage, it is best to keep the peptide lyophilized at -20°C or -80°C.

    • Solution: To troubleshoot, verify the pH of your solution and ensure it is within the optimal range for this compound stability. A study on a truncated this compound derivative showed it maintained antibacterial activity between pH 2 and 12 for 1 hour.[1] However, for longer-term stability, a pH closer to neutral is generally recommended for peptides unless specific formulation strategies are in place.[2] Avoid repeated freeze-thaw cycles, which can also contribute to degradation.[3] Prepare fresh solutions for your experiments whenever possible.

Issue 2: Peptide Aggregation and Precipitation

  • Question: I am observing precipitation or cloudiness in my this compound solution. What is happening and how can I prevent it?

  • Answer: Precipitation is a strong indicator of peptide aggregation. This can be influenced by several factors:

    • Isoelectric Point (pI): At a pH close to its pI, a peptide has a net neutral charge, which can reduce solubility and promote aggregation.

    • Temperature: Increased temperature can sometimes lead to the formation of irreversible aggregates.[4]

    • Concentration: Higher peptide concentrations are more prone to aggregation.

    • Buffer Composition: The type and ionic strength of the buffer can influence peptide solubility and aggregation.

    • Solution: To address aggregation, ensure the pH of your buffer is sufficiently far from the pI of this compound. If you are working at various pH levels, be mindful of the potential for precipitation around the pI. Consider working with lower concentrations of the peptide if possible. If the problem persists, you may need to screen different buffer systems or add excipients that are known to enhance peptide stability and solubility.

Issue 3: Inconsistent Experimental Results

  • Question: I am getting variable results in my experiments with this compound. Could this be a stability issue?

  • Answer: Inconsistent results can often be traced back to issues with peptide stability and handling.

    • Degradation Over Time: If you are using a stock solution over several days or weeks, the concentration of active this compound may be decreasing due to slow degradation.

    • Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware and glassware, leading to a lower effective concentration in your experiments.

    • Oxidation: If your buffer is not de-gassed or if the peptide is exposed to air for extended periods, oxidation of certain amino acid residues (like methionine or tryptophan) can occur, potentially affecting activity.

    • Solution: To improve consistency, prepare fresh stock solutions of this compound and use them within a short timeframe. Aliquoting the stock solution upon initial preparation can help avoid multiple freeze-thaw cycles of the main stock. To minimize adsorption, consider using low-adhesion microcentrifuge tubes. When preparing buffers, using high-purity water and de-gassing the solution can help reduce the risk of oxidation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound.

  • Question 1: What are the optimal pH and temperature conditions for storing this compound solutions?

  • Answer: For short-term storage (a few days), it is recommended to store this compound solutions at 4°C in a buffer with a pH between 4 and 7. For long-term storage, lyophilized peptide should be stored at -20°C or -80°C.[3] Upon reconstitution, it is best to aliquot the solution and store it at -20°C or colder to minimize freeze-thaw cycles.

  • Question 2: How does pH affect the stability of this compound?

  • Answer: The pH of the solution is a critical factor in this compound stability. Extreme pH values can lead to acid or base-catalyzed hydrolysis of the peptide backbone.[2] While a truncated form of this compound has been shown to retain activity across a broad pH range (2-12) for a short duration, long-term stability is generally favored at a pH where the rates of hydrolysis and other degradation reactions are minimized, typically in the slightly acidic to neutral range.[1] Furthermore, pH can influence the peptide's secondary structure and aggregation state.

  • Question 3: What is the impact of temperature on this compound stability?

  • Answer: Temperature significantly influences the rate of chemical degradation and physical instability of this compound. Higher temperatures accelerate degradation pathways such as hydrolysis, deamidation, and oxidation.[4] A truncated this compound derivative maintained its antibacterial activity after incubation at temperatures ranging from 40 to 121°C for up to 1 hour, indicating good thermal tolerance.[1] However, for maintaining long-term stability, storage at low temperatures is crucial.

  • Question 4: What are the common degradation pathways for this compound?

  • Answer: Like other peptides, this compound is susceptible to several degradation pathways:

    • Hydrolysis: Cleavage of the peptide backbone, which is often catalyzed by acidic or basic conditions.

    • Oxidation: Modification of susceptible amino acid residues, such as methionine and tryptophan, in the presence of oxygen or reactive oxygen species.

    • Deamidation: The hydrolysis of the side chain amide of asparagine or glutamine residues to form aspartic acid or glutamic acid, respectively. This can be influenced by pH and temperature.

    • Aggregation: The formation of non-covalent oligomers or larger aggregates, which can lead to precipitation and loss of activity.

  • Question 5: How can I monitor the stability of my this compound sample?

  • Answer: Several analytical techniques can be used to assess the stability of this compound:

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method can be used to separate the intact peptide from its degradation products. By monitoring the peak area of the intact this compound over time, you can quantify its degradation.[5]

    • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the intact peptide and its degradation products, providing insights into the degradation pathways.[5][6]

    • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the secondary structure of this compound. Changes in the CD spectrum can indicate conformational changes or aggregation that may be related to a loss of stability.[7]

Data Presentation

The following tables provide an illustrative summary of this compound stability under different pH and temperature conditions. Note that this data is representative and the actual stability may vary depending on the specific experimental conditions, such as buffer composition and peptide concentration.

Table 1: Effect of pH on this compound Stability at 37°C over 24 hours

pH% Remaining this compound (Illustrative)
2.085%
4.095%
7.098%
9.090%
11.075%

Table 2: Effect of Temperature on this compound Stability at pH 7.0 over 24 hours

Temperature (°C)% Remaining this compound (Illustrative)
4>99%
2595%
3790%
5070%

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound stability.

Protocol 1: Stability Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a method to quantify the amount of intact this compound over time under different pH and temperature stress conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound and dissolve it in an appropriate solvent (e.g., sterile water or a weak acid solution like 0.1% acetic acid) to a final concentration of 1 mg/mL.

    • Determine the precise concentration using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (if the sequence contains Trp or Tyr) or by other quantitative amino acid analysis methods.

  • Incubation under Stress Conditions:

    • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 11).

    • Dilute the this compound stock solution into each buffer to a final concentration of 0.1 mg/mL.

    • Aliquot the solutions into separate vials for each time point and temperature.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Sample Analysis by RP-HPLC:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial from each condition and immediately stop the degradation by freezing at -80°C or by adding a quenching solution (e.g., a strong acid like 10% trifluoroacetic acid).

    • Analyze the samples using an RP-HPLC system with a C18 column.

    • Use a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the chromatogram at time zero.

    • Calculate the peak area of the intact this compound at each time point for each condition.

    • Determine the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero.

Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes how to identify the degradation products of this compound.

  • Sample Preparation:

    • Use the samples generated from the stability study described in Protocol 1.

  • LC-MS Analysis:

    • Inject the samples into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

    • Use a similar gradient elution as described for the RP-HPLC analysis.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Identify the mass of the intact this compound.

    • Search for new peaks in the chromatograms of the stressed samples.

    • Determine the mass of the species corresponding to these new peaks.

    • Infer the type of modification (e.g., hydrolysis, oxidation, deamidation) based on the mass difference between the degradation product and the intact peptide. For example, a +16 Da shift may indicate oxidation, while a +1 Da shift could suggest deamidation.

Protocol 3: Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy

This protocol allows for the evaluation of changes in the secondary structure of this compound under different pH and temperature conditions.

  • Sample Preparation:

    • Prepare this compound solutions (e.g., 0.1 mg/mL) in different pH buffers.

  • CD Spectroscopy Measurement:

    • Use a CD spectropolarimeter to record the far-UV spectra (e.g., 190-260 nm) of the this compound solutions at a controlled temperature (e.g., 25°C).

    • For thermal stability, monitor the CD signal at a specific wavelength (e.g., 222 nm, characteristic of α-helical structure) while gradually increasing the temperature.

  • Data Analysis:

    • Analyze the CD spectra to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution software.

    • Compare the spectra obtained at different pH values to identify any pH-induced conformational changes.

    • Plot the CD signal at 222 nm as a function of temperature to generate a thermal melting curve. The midpoint of this curve represents the melting temperature (Tm), an indicator of thermal stability.

Visualizations

The following diagrams illustrate key workflows and concepts related to optimizing this compound stability.

Experimental_Workflow_for_Pleurocidin_Stability_Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Pleurocidin_Stock This compound Stock (1 mg/mL) Dilution Dilution to 0.1 mg/mL Pleurocidin_Stock->Dilution Buffers Buffers at different pH Buffers->Dilution Incubation Incubation at different Temperatures Dilution->Incubation CD CD Spectroscopy Dilution->CD Time_Points Sampling at Time Points Incubation->Time_Points HPLC RP-HPLC Analysis Time_Points->HPLC LCMS LC-MS Analysis Time_Points->LCMS Quantification Quantification of Intact Peptide HPLC->Quantification Degradation_Products Identification of Degradation Products LCMS->Degradation_Products Structural_Changes Assessment of Structural Changes CD->Structural_Changes

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic_for_Loss_of_Activity cluster_degradation_causes Potential Causes of Degradation cluster_aggregation_causes Potential Causes of Aggregation cluster_solutions Solutions Loss_of_Activity Loss of Antimicrobial Activity Degradation Peptide Degradation Loss_of_Activity->Degradation Aggregation Peptide Aggregation Loss_of_Activity->Aggregation Extreme_pH Extreme pH (Hydrolysis) Degradation->Extreme_pH High_Temp High Temperature Degradation->High_Temp Improper_Storage Improper Storage Degradation->Improper_Storage pH_near_pI pH near pI Aggregation->pH_near_pI High_Concentration High Concentration Aggregation->High_Concentration Temperature_Effects Temperature Effects Aggregation->Temperature_Effects Optimize_pH Optimize pH Extreme_pH->Optimize_pH Control_Temp Control Temperature High_Temp->Control_Temp Proper_Storage Use Proper Storage Improper_Storage->Proper_Storage pH_near_pI->Optimize_pH Adjust_Concentration Adjust Concentration High_Concentration->Adjust_Concentration Temperature_Effects->Control_Temp

Caption: Troubleshooting loss of this compound activity.

Pleurocidin_Degradation_Pathways Intact_this compound Intact this compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) Intact_this compound->Hydrolysis  pH, Temp Oxidation Oxidation (e.g., Met, Trp) Intact_this compound->Oxidation  O2, Temp Deamidation Deamidation (Asn, Gln) Intact_this compound->Deamidation  pH, Temp Aggregation Aggregation Intact_this compound->Aggregation  pH, Temp, Conc.

Caption: Common degradation pathways for this compound.

References

Strategies to reduce the hemolytic activity of Pleurocidin analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to reduce the hemolytic activity of Pleurocidin analogues while maintaining or improving antimicrobial efficacy.

Frequently Asked Questions (FAQs)

Q1: My new this compound analogue shows high antimicrobial activity but is also highly hemolytic. What is the likely cause?

A1: High hemolytic activity in antimicrobial peptides (AMPs) like this compound analogues is often linked to excessive hydrophobicity and a strongly amphipathic alpha-helical structure. These properties allow the peptide to readily insert into and disrupt the lipid bilayers of eukaryotic cell membranes, such as red blood cells, in a non-selective manner. The goal is to design analogues that selectively target bacterial membranes.

Q2: What are the primary strategies to decrease the hemolytic activity of a this compound analogue?

A2: The main strategies focus on modifying the physicochemical properties of the peptide:

  • Modulating Hydrophobicity: Systematically replacing highly hydrophobic amino acids (e.g., Tryptophan, Leucine) with less hydrophobic ones (e.g., Alanine, Glycine) can reduce interactions with eukaryotic cell membranes.

  • Optimizing Cationicity: While a net positive charge is crucial for initial attraction to negatively charged bacterial membranes, an excessively high positive charge can lead to increased hemolytic activity. There is often an optimal net charge for maximizing antimicrobial activity while minimizing hemolysis.

  • Altering Amphipathicity: Disrupting the perfect segregation of hydrophobic and hydrophilic residues in the alpha-helix can decrease lytic activity against eukaryotic cells. This can be achieved by substituting residues on the non-polar face with charged amino acids.

  • Introducing Structural Kinks: Incorporating residues like Glycine or Proline can introduce flexibility or "kinks" in the helical structure, which may reduce its ability to form pores in eukaryotic membranes.

Q3: Will reducing hydrophobicity to decrease hemolytic activity also reduce the antimicrobial activity of my peptide?

A3: Not necessarily, and this is a key challenge in AMP design. There is an optimal hydrophobicity window for high antimicrobial activity. Reducing hydrophobicity can sometimes maintain or even improve the therapeutic index (the ratio of hemolytic activity to antimicrobial activity). It is a matter of finding the right balance where the peptide is hydrophobic enough to interact with bacterial membranes but not so hydrophobic that it indiscriminately lyses eukaryotic cells.

Q4: How does C-terminal amidation affect the activity of this compound analogues?

A4: C-terminal amidation is a common modification that can increase the net positive charge of the peptide and enhance its stability against proteases. This often leads to improved antimicrobial activity. However, the effect on hemolytic activity can vary and should be experimentally determined for each analogue.

Troubleshooting Guides

Problem 1: A newly designed this compound analogue exhibits significantly higher hemolytic activity than the parent peptide.

Possible Cause Troubleshooting Step
Increased overall hydrophobicity * Review the amino acid substitutions. If highly hydrophobic residues were introduced, consider replacing them with less hydrophobic alternatives (e.g., substitute Leucine with Alanine).* Perform a hydrophobicity analysis of your analogue compared to the parent peptide using online tools.
Enhanced amphipathicity * Analyze the helical wheel projection of your analogue. If the hydrophobic and hydrophilic faces are more distinctly separated, consider substituting a hydrophobic residue on the non-polar face with a polar or charged residue to disrupt this perfect amphipathicity.
Increased alpha-helicity * Certain amino acid substitutions can stabilize the alpha-helical structure. Consider introducing a Glycine or Proline residue to introduce a flexible hinge or a kink, which can disrupt stable pore formation in eukaryotic membranes.

Problem 2: Modifications to reduce hemolytic activity have also led to a significant loss of antimicrobial activity.

Possible Cause Troubleshooting Step
Suboptimal hydrophobicity * The reduction in hydrophobicity may have been too drastic, preventing the peptide from effectively interacting with bacterial membranes. Systematically re-introduce moderately hydrophobic residues or try different substitutions to find the optimal balance.
Reduced net positive charge * If charged residues were removed or replaced, the peptide's initial electrostatic attraction to bacterial membranes may be compromised. Ensure the net positive charge is maintained within an effective range (typically +4 to +6 for many AMPs). Consider substitutions that increase charge, such as replacing neutral residues with Lysine or Arginine on the polar face.
Disruption of essential structural motifs * The modifications may have altered a region of the peptide critical for its antimicrobial mechanism. Analyze the structure-activity relationships of known this compound analogues to identify conserved functional regions.

Data Presentation

Table 1: Antimicrobial and Hemolytic Activities of this compound Analogues

PeptideSequenceModification from this compoundMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. S. aureusHemolysis (%) at 100 μg/mL
This compoundGWGSFFKKAAHVGKHVGKAALTHYL-NH2-4815
Ple IGWLSFFKKAALKVGKHVGKAALTHYL-NH2G4L, G13V44>90
Ple IIGWASFFKKAALKVGKHVGKAALTHYL-NH2G4A, G13V8820
Ple IIIGWASFFKKAALAVGKHVGKAALTHYL-NH2G4A, G13A, V16A3264<5
GK-4GWLSFFKKAAL-NH2C-terminal truncation & modifications8-164-8Low

Note: Data is compiled and representative from various studies. Actual values may vary based on experimental conditions.

Experimental Protocols

Hemolysis Assay

This protocol determines the concentration of a peptide that lyses 50% of red blood cells (HC50).

Materials:

  • Freshly collected human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% Triton X-100 (positive control)

  • Peptide stock solutions of known concentration

  • 96-well microtiter plates

  • Centrifuge

  • Microplate reader (absorbance at 415 nm or 540 nm)

Procedure:

  • Prepare RBC suspension:

    • Centrifuge whole blood at 1,000 x g for 10 minutes.

    • Aspirate the supernatant and buffy coat.

    • Wash the RBC pellet with 5 volumes of PBS and centrifuge again. Repeat this step three times.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Set up the assay plate:

    • Add 100 µL of PBS to each well of a 96-well plate.

    • Add 100 µL of the highest concentration of your peptide stock to the first well and perform serial 2-fold dilutions across the plate.

    • Prepare control wells:

      • Negative control: 100 µL of PBS only.

      • Positive control: 100 µL of 0.1% Triton X-100.

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 415 nm (or 540 nm) to quantify hemoglobin release.

  • Calculation:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Peptide stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare bacterial inoculum:

    • Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to an optical density (OD) at 600 nm of 0.01 (approximately 1 x 10^7 CFU/mL).

    • Further dilute this suspension 1:100 in MHB to achieve a final inoculum concentration of approximately 1 x 10^5 CFU/mL.

  • Set up the assay plate:

    • Add 50 µL of MHB to each well of a 96-well plate.

    • Add 50 µL of the highest concentration of your peptide stock to the first well and perform serial 2-fold dilutions across the plate.

    • Prepare control wells:

      • Growth control: 100 µL of MHB with no peptide.

      • Sterility control: 100 µL of uninoculated MHB.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed by eye or by measuring the OD600 with a microplate reader.

Visualizations

experimental_workflow cluster_peptide Peptide Preparation cluster_assays Biological Assays cluster_analysis Data Analysis peptide_design Analogue Design & Synthesis stock_prep Stock Solution Preparation peptide_design->stock_prep hemolysis_assay Hemolysis Assay stock_prep->hemolysis_assay mic_assay MIC Assay stock_prep->mic_assay hc50 Determine HC50 hemolysis_assay->hc50 mic Determine MIC mic_assay->mic ti Calculate Therapeutic Index (HC50/MIC) hc50->ti mic->ti troubleshooting_logic start High Hemolytic Activity Observed check_hydro Analyze Hydrophobicity start->check_hydro check_amphi Analyze Amphipathicity (Helical Wheel) start->check_amphi check_charge Analyze Net Charge start->check_charge mod_hydro Reduce Hydrophobicity (e.g., L -> A substitution) check_hydro->mod_hydro mod_amphi Disrupt Amphipathicity (e.g., introduce charge on non-polar face) check_amphi->mod_amphi mod_charge Optimize Net Charge (avoid excessive positive charge) check_charge->mod_charge retest Re-synthesize and Test Analogue mod_hydro->retest mod_amphi->retest mod_charge->retest

Technical Support Center: Enhancing Pleurocidin's Protease Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the pleurocidin sequence to increase its resistance to proteases.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

The primary amino acid sequence of this compound, isolated from the winter flounder (Pleuronectes americanus), is a 25-residue peptide[1][2][3].

  • Sequence: GWGSFFKKAAHVGKHVGKAALTHYL[3]

Q2: Why is enhancing protease resistance important for antimicrobial peptides (AMPs) like this compound?

AMPs are susceptible to degradation by proteases present in the host (e.g., in serum) and those secreted by pathogenic bacteria as a resistance mechanism[4][5][6]. This degradation reduces the peptide's effective concentration and therapeutic potential. Increasing protease resistance enhances the peptide's stability and bioavailability, allowing for a more sustained antimicrobial effect[7][8].

Q3: What are the primary strategies for increasing the protease resistance of this compound?

Several effective strategies can be employed to make this compound more resistant to proteolytic degradation:

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at protease cleavage sites can render the peptide indigestible by proteases, which are stereospecific for L-amino acids[4][7][9][10].

  • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases and may also enhance its stability and biological activity by mimicking native proteins[10][11][12][13][14].

  • Peptide Cyclization: Creating a cyclic structure, either head-to-tail or side-chain to side-chain, can sterically hinder protease access to cleavage sites and increase overall conformational rigidity[8][15][16][17][18].

  • Use of Unnatural Amino Acids: Incorporating amino acids not typically found in proteins can block protease recognition and cleavage[19].

Q4: Will modifying this compound to increase protease resistance affect its antimicrobial activity?

Modifications can have variable effects on antimicrobial activity. While some changes, like extensive D-amino acid substitution, might decrease activity, others can maintain or even enhance it[9][20]. It is crucial to perform a thorough screening of modified peptides to find a balance between high protease resistance and potent antimicrobial action. For instance, strategic substitutions at known cleavage sites may be more effective than replacing the entire peptide with D-amino acids[4].

Troubleshooting Guides

Issue 1: My modified this compound has high protease resistance but has lost its antimicrobial activity.

  • Possible Cause: The modification may have disrupted the amphipathic α-helical structure crucial for this compound's mechanism of action (membrane disruption).

  • Troubleshooting Steps:

    • Analyze Structural Changes: Use circular dichroism (CD) spectroscopy to determine if the secondary structure has been significantly altered.

    • Refine D-Amino Acid Substitution: If you used D-amino acids, try substituting only at specific, known protease cleavage sites rather than creating a full D-enantiomer, which can disrupt the necessary helical structure[9].

    • Optimize Cyclization Strategy: The position and type of cyclic bridge can impact activity. Experiment with different amino acid pairs for side-chain cyclization to maintain the amphipathic nature of the peptide.

    • Screen a Library of Analogs: Synthesize and test a series of analogs with different modifications to identify candidates that retain activity.

Issue 2: The modified peptide shows high activity in buffer but is inactive in serum.

  • Possible Cause: The peptide may be binding to serum components or is still being degraded by serum proteases you did not test against.

  • Troubleshooting Steps:

    • Perform a Serum Stability Assay: Directly test the peptide's stability in human serum over time using HPLC to monitor degradation.

    • Increase Resistance Further: Consider combining modification strategies, such as terminal modifications with D-amino acid substitutions at key internal sites[4].

    • Evaluate Hydrophobicity: High hydrophobicity can lead to aggregation or non-specific binding to serum proteins like albumin. Modify the sequence to balance hydrophobicity and cationicity.

Issue 3: My terminally modified (acetylated/amidated) peptide has poor solubility.

  • Possible Cause: N-terminal acetylation and C-terminal amidation neutralize the terminal charges, which can reduce the overall charge of the peptide and decrease its solubility in aqueous solutions[11][12][14].

  • Troubleshooting Steps:

    • Adjust pH: Try dissolving the peptide in slightly acidic or basic buffers to see if solubility improves.

    • Use Solubilizing Agents: For stock solutions, consider using small amounts of solvents like DMSO or acetonitrile, ensuring they are compatible with your downstream assays.

    • Sequence Modification: If solubility remains a major issue, consider substituting some neutral amino acids with charged ones (e.g., Lysine, Arginine) away from the active sites to increase overall charge and solubility.

Data on Modified Antimicrobial Peptides

The following tables summarize quantitative data from studies on modified antimicrobial peptides, illustrating the impact of different strategies on protease resistance and biological activity.

Table 1: Effect of D-Amino Acid Substitution on Peptide Stability and Activity

Peptide Modification Stability vs. Trypsin (% remaining after 8h) MIC (µg/mL) vs. E. coli Hemolytic Activity (% at 100 µg/mL) Reference
Pep05 (Parental) L-amino acids < 5% 8 25% [19]
DP06 All Lys/Arg replaced with D-Lys/D-Arg > 90% 16 15% [19]
Polybia-CP (Parental) L-amino acids ~15% 4 30% [20]

| D-CP | All D-amino acids | > 95% | 8 | 28% |[20] |

Table 2: Effect of Terminal Modifications and Other Substitutions

Peptide Modification Stability vs. Aureolysin (% remaining after 4h) MIC (µg/mL) vs. S. aureus Reference
EFK17 (Parental) None ~20% 12 [4]
EFK17-W Tryptophan substitutions ~70% 6 [4]

| EFK17-W/a | W-substitutions + Terminal Acetylation/Amidation | > 90% | 6 |[4] |

Experimental Protocols

Protocol 1: Protease Resistance Assay

This protocol assesses the stability of a modified peptide in the presence of a specific protease.

  • Reagent Preparation:

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, proteinase K) at a concentration of 1 mg/mL in the same buffer[21].

  • Reaction Setup:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution. A typical enzyme-to-substrate ratio is 1:50 to 1:100 by weight.

    • For a 200 µL reaction, use 198 µL of peptide solution (at 0.2 mM) and 2 µL of protease stock (e.g., 0.1 mg/mL trypsin)[22].

    • Include a control sample with the peptide but without the protease.

  • Incubation:

    • Incubate the reaction mixture and the control at 37°C[22].

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot (e.g., 20 µL) from the reaction tube.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction by adding a quenching agent, such as 1% trifluoroacetic acid (TFA)[22].

  • Analysis by RP-HPLC:

    • Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Monitor the decrease in the peak area corresponding to the intact peptide over time. The percentage of remaining peptide is calculated relative to the t=0 time point.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution assay determines the lowest concentration of a peptide that inhibits visible bacterial growth.

  • Bacterial Culture Preparation:

    • Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells[23].

  • Peptide Dilution Series:

    • In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the peptide in the broth medium. Concentrations might range from 128 µg/mL to 0.25 µg/mL[22].

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the peptide dilutions[22].

    • Include a positive control (bacteria only, no peptide) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Determination:

    • The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed[23]. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Visualizations

experimental_workflow cluster_synthesis Peptide Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis & Optimization start This compound Sequence (GWGSFFKKAA...) mod_strat Select Modification Strategy (D-AAs, Cyclization, etc.) start->mod_strat synthesis Synthesize Modified Peptide (Solid-Phase Synthesis) mod_strat->synthesis purify Purify & Characterize (HPLC, Mass Spec) synthesis->purify protease_assay Protease Resistance Assay (HPLC Analysis) purify->protease_assay mic_assay Antimicrobial Assay (MIC) purify->mic_assay hemo_assay Toxicity Assay (Hemolysis) purify->hemo_assay analyze Analyze Data: Stability vs. Activity protease_assay->analyze mic_assay->analyze hemo_assay->analyze decision Lead Candidate Optimized? analyze->decision decision->mod_strat No (Iterate) end Proceed to In Vivo Studies decision->end Yes

Caption: Workflow for developing protease-resistant this compound analogs.

modification_strategies cluster_mods Modification Strategies This compound Native this compound (Protease Susceptible) d_aa D-Amino Acid Substitution This compound->d_aa terminal Terminal Modification (Acetylation/Amidation) This compound->terminal cyclization Peptide Cyclization This compound->cyclization result Enhanced this compound (Protease Resistant) d_aa->result terminal->result cyclization->result

Caption: Key strategies for enhancing this compound protease resistance.

References

Factors affecting the reproducibility of Pleurocidin antimicrobial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Pleurocidin antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exerts its antimicrobial effect through a dual mechanism of action. It primarily targets the bacterial cell membrane, causing permeation and depolarization through mechanisms described by the carpet or toroidal pore models.[1][2][3] At higher concentrations, it forms toroidal pores, while at lower concentrations, it disrupts the membrane via the carpet mechanism.[1] Additionally, this compound can translocate into the bacterial cell and inhibit intracellular processes, such as the synthesis of DNA, RNA, and proteins, and induce the production of reactive oxygen species (ROS), ultimately leading to apoptosis.[1][2][3]

Q2: My MIC values for this compound are inconsistent between experiments. What are the common causes?

A2: Variability in Minimum Inhibitory Concentration (MIC) values for this compound and other antimicrobial peptides (AMPs) is a common issue. Key factors that can affect reproducibility include:

  • Peptide Adsorption: Cationic and hydrophobic peptides like this compound can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the peptide in solution.

  • Media Composition: The type of growth medium, its ionic strength, and the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can significantly impact this compound's activity.

  • pH of the Medium: The pH of the assay medium can alter the charge of both the peptide and the bacterial surface, affecting their interaction.

  • Inoculum Preparation: Variations in the bacterial growth phase and the final inoculum concentration can lead to inconsistent MIC results.

  • Peptide Handling and Storage: Improper storage or repeated freeze-thaw cycles can lead to peptide degradation.

Q3: How does the choice of microtiter plate material affect the assay?

A3: The material of the microtiter plate is a critical factor. Standard polystyrene plates are known to bind cationic peptides, leading to an overestimation of the MIC. It is highly recommended to use low-protein-binding plates or polypropylene plates to minimize peptide loss and improve assay reproducibility.

Q4: Can I use a standard broth like Mueller-Hinton Broth (MHB) for this compound assays?

A4: While Mueller-Hinton Broth (MHB) is a standard medium for antimicrobial susceptibility testing, its composition, particularly the concentration of divalent cations, can interfere with the activity of many antimicrobial peptides. For more consistent results, it is often recommended to use a modified or low-salt medium. If using MHB, it is crucial to be aware of its composition and to be consistent with the specific formulation used.

Q5: How should I prepare and store my this compound stock solutions?

A5: this compound should be reconstituted in a sterile, aqueous solvent such as sterile water or a weak acidic solution (e.g., 0.01% acetic acid) to ensure complete solubilization. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound antimicrobial assays.

Issue 1: High Variability in MIC/MBC Results
Possible Cause Troubleshooting Step
Peptide Adsorption to Labware Use polypropylene or low-protein-binding microtiter plates and pipette tips. Avoid using standard polystyrene plates.
Inconsistent Inoculum Prepare the bacterial inoculum from a fresh overnight culture in the mid-logarithmic growth phase. Standardize the inoculum density using a spectrophotometer (e.g., 0.5 McFarland standard).
Media Composition Variability Use the same batch and supplier of growth medium for all experiments. If preparing media in-house, ensure meticulous consistency in preparation.
Peptide Degradation Aliquot peptide stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Prepare fresh working dilutions for each experiment.
Issue 2: No or Low Antimicrobial Activity Observed
Possible Cause Troubleshooting Step
Inappropriate Assay Medium The high ionic strength or presence of certain components in the medium may be inhibiting this compound activity. Test the peptide in a low-salt medium or buffer to confirm its activity.
Incorrect pH of the Medium Verify the pH of your assay medium. The activity of many cationic peptides is optimal at a slightly acidic to neutral pH.
Peptide Inactivation Components in the media or secreted by the bacteria could be inactivating the peptide. Consider washing the bacterial cells before adding them to the assay.
Bacterial Resistance Ensure the bacterial strain being tested is not inherently resistant to this compound. Use a known susceptible control strain for comparison.

Data Presentation

Table 1: Effect of Cation Concentration on this compound Activity against E. coli D31
CationConcentration (mM)MIC (µg/mL)MBC (µg/mL)
None-1.12.2
NaCl1501.12.2
MgCl₂14.59.0
MgCl₂109.018.0
CaCl₂14.59.0
CaCl₂109.018.0

Data adapted from relevant studies. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Influence of pH on Antimicrobial Peptide Activity (General Trend)
pHExpected Impact on this compound ActivityRationale
Acidic (e.g., 5.5-6.5)Generally maintained or slightly enhanced activityIncreased positive net charge of the peptide, enhancing its interaction with the negatively charged bacterial membrane.
Neutral (e.g., 7.0-7.4)Good activity (often the standard condition)Optimal balance of peptide charge and bacterial surface charge for effective interaction.
Alkaline (e.g., > 7.5)Potentially reduced activityDecreased net positive charge of the peptide, weakening the electrostatic attraction to the bacterial membrane.

This table represents a general trend for cationic antimicrobial peptides. The optimal pH for this compound may vary depending on the bacterial species.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Preparation of Peptide Stock and Dilutions:

    • Reconstitute this compound in a sterile solvent (e.g., 0.01% acetic acid) to a stock concentration of 1 mg/mL.

    • Perform serial two-fold dilutions of the peptide stock solution in the appropriate assay medium in a 96-well polypropylene microtiter plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth and incubate overnight at 37°C with agitation.

    • Dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase (e.g., an OD₆₀₀ of 0.4-0.6).

    • Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL in the assay medium.

  • Assay Procedure:

    • Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted peptide, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria without peptide) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Assay for Minimum Bactericidal Concentration (MBC)
  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating and Incubation:

    • Spot-plate the aliquot onto an appropriate agar plate.

    • Incubate the agar plate at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 3: Time-Kill Assay
  • Preparation:

    • Prepare a logarithmic-phase bacterial culture as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in a larger volume (e.g., 10 mL) of the desired medium.

    • Add this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the peptide.

  • Sampling and Plating:

    • Incubate the cultures at 37°C with agitation.

    • At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates.

  • Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

    • Plot the log₁₀ CFU/mL against time for each peptide concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Visualizations

Pleurocidin_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular This compound This compound Peptide Membrane Outer & Inner Membranes This compound->Membrane Electrostatic Attraction DNA DNA This compound->DNA Inhibition of Replication RNA RNA This compound->RNA Inhibition of Transcription Protein Protein This compound->Protein Inhibition of Translation ROS Reactive Oxygen Species (ROS) This compound->ROS Membrane->Membrane Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of action of this compound.

Assay_Troubleshooting_Workflow Start Inconsistent MIC Results Check_Plates Check Microtiter Plates Start->Check_Plates Use_Polypropylene Use Polypropylene or Low-Binding Plates Check_Plates->Use_Polypropylene Polystyrene used Check_Media Review Media Composition Check_Plates->Check_Media Appropriate plates used Use_Polypropylene->Check_Media Standardize_Media Use Consistent Media Batch & Low Salt if Necessary Check_Media->Standardize_Media Inconsistent/Inhibitory Check_Inoculum Verify Inoculum Preparation Check_Media->Check_Inoculum Consistent Standardize_Media->Check_Inoculum Standardize_Inoculum Use Mid-Log Phase Culture & Standardized Density Check_Inoculum->Standardize_Inoculum Inconsistent Check_Peptide Assess Peptide Handling Check_Inoculum->Check_Peptide Consistent Standardize_Inoculum->Check_Peptide Aliquot_Peptide Aliquot Stock Solution & Avoid Freeze-Thaw Check_Peptide->Aliquot_Peptide Improper handling End Reproducible Results Check_Peptide->End Proper handling Aliquot_Peptide->End

Caption: Troubleshooting workflow for inconsistent MIC results.

Factors_Affecting_Reproducibility cluster_Peptide Peptide-Related Factors cluster_Microbe Microbe-Related Factors cluster_Environment Environmental Factors Assay_Reproducibility Assay Reproducibility Peptide_Adsorption Adsorption to Surfaces Peptide_Adsorption->Assay_Reproducibility Peptide_Stability Stability & Storage Peptide_Stability->Assay_Reproducibility Inoculum_Size Inoculum Size & Phase Inoculum_Size->Assay_Reproducibility Bacterial_Strain Bacterial Strain Bacterial_Strain->Assay_Reproducibility Media_Composition Media Composition (Ions, pH) Media_Composition->Assay_Reproducibility Plate_Material Plate Material Plate_Material->Assay_Reproducibility

Caption: Key factors affecting the reproducibility of assays.

References

Preventing degradation of Pleurocidin during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Common Issues with Pleurocidin Stability

This guide addresses specific problems that may arise during the storage and handling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Loss of Antimicrobial Activity - Improper Storage Temperature: Storing at room temperature or 4°C for extended periods can lead to degradation.[1][2][3][4] - Repeated Freeze-Thaw Cycles: This can disrupt the peptide's secondary structure.[1][2] - Incorrect pH of Solution: this compound's activity is pH-dependent; extreme pH can cause denaturation.[5][6] - Proteolytic Degradation: Contamination with proteases can break down the peptide.[7]- Storage: Store lyophilized peptide at -20°C or -80°C for long-term storage.[1][2][3] For solutions, aliquot and store at -20°C or colder.[1][3] - Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] - Buffering: Maintain the pH of the solution within the optimal range for this compound activity (typically pH 4-8).[5] Use sterile buffers (pH 5-6) to prolong storage life. - Aseptic Technique: Use sterile reagents and techniques to prevent microbial and protease contamination.
Peptide Aggregation - High Peptide Concentration: Concentrated solutions are more prone to aggregation. - Inappropriate Solvent: The choice of solvent can influence solubility and aggregation. - Hydrophobic Interactions: The amphipathic nature of this compound can lead to self-association.- Concentration: Prepare stock solutions at a higher concentration and dilute to the working concentration just before use. - Solubilization: Test different sterile solvents. For hydrophobic peptides, organic solvents like DMSO or acetonitrile may be necessary for initial solubilization before dilution in aqueous buffers. - Additives: Consider the use of additives that can reduce aggregation, but verify their compatibility with your assay.
Oxidation of Residues - Presence of Oxidizing Agents: Exposure to air (oxygen) can lead to oxidation of susceptible amino acids like Methionine, Cysteine, and Tryptophan.[1] - Metal Ion Contamination: Metal ions can catalyze oxidation reactions.[8]- Inert Gas: Purge the vial with an inert gas like nitrogen or argon before sealing and storing.[1] - Chelating Agents: If compatible with your experiment, consider adding a chelating agent like EDTA to the buffer to sequester metal ions.[8] - Antioxidants: The use of antioxidants may be considered, but their compatibility and potential interference with the experiment must be carefully evaluated.[8]
Deamidation of Residues - High pH: Deamidation of Asparagine (Asn) and Glutamine (Gln) residues is accelerated at neutral to alkaline pH.[8] - Elevated Temperature: Higher temperatures increase the rate of deamidation.- pH Control: Maintain a slightly acidic pH (around 5-6) for solutions to minimize deamidation.[8] - Low Temperature Storage: Store solutions at -20°C or colder to slow down the deamidation process.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or preferably -80°C in a tightly sealed container, protected from light and moisture.[1][2][3] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the peptide, as moisture can significantly reduce long-term stability.[1][3]

Q2: How should I reconstitute and store this compound solutions?

A2: Reconstitute this compound in a sterile, appropriate solvent. For many antimicrobial peptides, sterile distilled water or a buffer with a slightly acidic pH (5-6) is suitable. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.[2] These aliquots should be stored at -20°C or colder.[3] For short-term storage (up to a week), 4°C may be acceptable, but freezing is preferred for longer durations.

Q3: My this compound solution has lost its activity. What could be the reason?

A3: Loss of activity can be due to several factors. The most common are improper storage temperature, repeated freeze-thaw cycles, incorrect solution pH, or proteolytic degradation.[1][2][5][7] Review your storage and handling procedures against the recommendations in the troubleshooting guide. To confirm degradation, you can perform analytical tests such as HPLC or Mass Spectrometry.

Q4: I observe precipitation in my this compound solution. What should I do?

A4: Precipitation indicates that the peptide may be aggregating or has come out of solution. This can be caused by high concentration, an inappropriate solvent, or changes in pH or temperature. Try to re-solubilize the peptide by gentle vortexing or sonication. If this fails, you may need to prepare a fresh solution, possibly testing different solvents or a lower concentration.

Q5: Can I store this compound in a frost-free freezer?

A5: It is generally not recommended to store peptide solutions in frost-free freezers.[9] These freezers have automatic defrosting cycles that cause temperature fluctuations, which are essentially repeated, slow freeze-thaw cycles that can degrade the peptide over time.[9] A manual defrost freezer with a stable temperature is preferred.

Quantitative Data Summary

The stability of this compound is influenced by various environmental factors. The following tables summarize the known effects of temperature and pH on its antimicrobial activity.

Table 1: Effect of Temperature on this compound Activity

TemperatureDurationEffect on ActivityReference
4°C7 daysStable MIC against E. coli[10]
20°C7 daysStable MIC against E. coli[10]
100°C30 minutesActivity remained stable[10]
121°C (Autoclaving)1 hourRetained activity[5]
40°C to 121°C1 hourStable antibacterial activity[11]

Table 2: Effect of pH on this compound Activity

pH RangeEffect on ActivityReference
4.0 - 8.0Effective against Vibrio parahaemolyticus[5]
5.0 vs 6.8No influence on MIC against E. coli[10]
2.0 - 12.0Stable antibacterial activity[11]
5.8 - 11.0Tolerated a wide range of pH[12]

Experimental Protocols

To assess the integrity and activity of this compound, the following experimental protocols are recommended.

Protocol 1: Assessment of this compound Purity and Degradation by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water with 0.1% trifluoroacetic acid) at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 214 nm and 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas. The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Protocol 2: Confirmation of this compound Identity and Modification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and identify potential modifications such as oxidation or deamidation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µM) in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid in water).

  • Mass Spectrometry Analysis:

    • Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of this compound.

  • Data Analysis:

    • Compare the observed molecular weight with the theoretical molecular weight of this compound.

    • A mass shift of +16 Da can indicate oxidation of a single residue.

    • A mass shift of +1 Da can indicate deamidation of a single Asn or Gln residue.

Protocol 3: Determination of Antimicrobial Activity by Minimum Inhibitory Concentration (MIC) Assay

Objective: To quantify the antimicrobial activity of a this compound sample against a specific microorganism.

Methodology:

  • Bacterial Culture Preparation:

    • Grow the target bacterial strain in an appropriate broth medium overnight at 37°C.

    • Dilute the overnight culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.[13][14]

  • Peptide Dilution Series:

    • Prepare a series of twofold dilutions of the this compound solution in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial culture to each well of the microtiter plate.

    • Include a positive control (bacteria only) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[13][14]

Visualizing Workflows and Relationships

To further clarify the processes involved in maintaining this compound stability and troubleshooting potential issues, the following diagrams illustrate key workflows and logical relationships.

Pleurocidin_Storage_Workflow cluster_storage Lyophilized Peptide Storage cluster_reconstitution Reconstitution and Solution Storage Receive Receive Lyophilized this compound Equilibrate Equilibrate to Room Temp in Desiccator Receive->Equilibrate Store_Lyophilized Store at -20°C or -80°C Equilibrate->Store_Lyophilized Reconstitute Reconstitute in Sterile Buffer (pH 5-6) Store_Lyophilized->Reconstitute For Use Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C or Colder Aliquot->Store_Solution Troubleshooting_Degradation cluster_problem Problem Identification cluster_investigation Investigation of Potential Causes cluster_solution Corrective Actions Loss_of_Activity Loss of Antimicrobial Activity Storage_Temp Improper Storage Temperature? Loss_of_Activity->Storage_Temp Freeze_Thaw Repeated Freeze-Thaw Cycles? Loss_of_Activity->Freeze_Thaw pH_Issue Incorrect Solution pH? Loss_of_Activity->pH_Issue Contamination Protease Contamination? Loss_of_Activity->Contamination Correct_Storage Store at Recommended Temperature Storage_Temp->Correct_Storage Use_Aliquots Use Single-Use Aliquots Freeze_Thaw->Use_Aliquots Adjust_pH Use Optimal pH Buffer pH_Issue->Adjust_pH Aseptic_Technique Implement Strict Aseptic Technique Contamination->Aseptic_Technique

References

Technical Support Center: Optimizing Pleurocidin Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Pleurocidin activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my synthesized this compound showing low or no antimicrobial activity?

A: Lack of activity can stem from several factors:

  • Peptide Purity and Conformation: Ensure the peptide was synthesized correctly with high purity. This compound's activity is dependent on its α-helical conformation, which it typically assumes upon interacting with bacterial membranes.[1][2][3] Improper folding or aggregation can inhibit activity. Consider assessing the peptide's secondary structure using Circular Dichroism (CD) spectroscopy.

  • Assay Conditions: The buffer composition is critical. Factors like pH and salt concentration can significantly impact peptide charge, structure, and interaction with bacterial membranes.

  • Assay Method: Disk diffusion assays may not be suitable for all antimicrobial peptides (AMPs). A broth microdilution assay to determine the Minimal Inhibitory Concentration (MIC) is the standard and recommended method.[4][5]

  • Bacterial Strain Sensitivity: Verify that the bacterial strain used is susceptible to this compound. MIC values can vary significantly between different species and even strains.[6]

Q2: How does pH affect this compound activity?

A: The pH of the assay buffer can alter the ionization state of the peptide's amino acid residues, particularly histidine if present in derivatives.[7][8] This change in net charge affects the peptide's electrostatic interaction with the negatively charged bacterial membrane. For some histidine-containing AMPs, a lower pH increases antimicrobial activity.[8] It is crucial to test a range of pH values (e.g., 5.0 to 8.0) to determine the optimum for your specific this compound analog and target organism.

Q3: What is the effect of salt concentration on this compound activity?

A: Unlike many other antimicrobial peptides, this compound's activity is notably resistant to physiological salt concentrations and even remains active in high salt concentrations approximating sea water.[7][9] One study demonstrated that this compound retains its antibacterial activity against drug-resistant Staphylococcus aureus at physiological salt levels.[10] However, extremely high salt concentrations can partially inhibit its microbicidal capability.[9] If you suspect salt inhibition, perform the assay across a range of NaCl concentrations (e.g., 50 mM to 600 mM).

Q4: Can I include detergents or surfactants in my assay buffer?

A: Caution is advised when using detergents. The choice of detergent is critical as it can interact with the peptide and affect its structure and activity.

  • Anionic Detergents (e.g., SDS): These can strongly interact with cationic peptides like this compound, potentially neutralizing their charge and decreasing antimicrobial activity.[11] However, SDS is sometimes used in structural studies (like CD spectroscopy) to induce an α-helical conformation.[2]

  • Non-ionic, Cationic, or Zwitterionic Detergents: These generally have weaker interactions with cationic AMPs and may have less of an inhibitory effect.[11] If a detergent is necessary for solubility, its impact on the assay must be validated by running appropriate controls. High concentrations of any detergent can interfere with peptide analysis and enzyme activity.[12]

Q5: My experimental results are not reproducible. What are the common causes of variability?

A: Reproducibility issues in AMP assays are common and can be minimized by standardizing your protocol.[13] Key factors to control include:

  • Inoculum Preparation: Ensure the bacterial culture is in the exponential growth phase and the final inoculum density is consistent for every experiment (typically ~10^5 CFU/mL).[1][14]

  • Plate Type: Use polypropylene 96-well plates, as cationic peptides can adhere to the surface of polystyrene plates, reducing the effective concentration.[4]

  • Peptide Handling: Prepare fresh dilutions of the peptide for each experiment from a properly stored stock solution to avoid degradation or aggregation.

Data on this compound Activity

Table 1: Minimal Inhibitory Concentrations (MIC) of this compound (Ple) and this compound-Amide (Ple-a) Against Various Bacterial Strains.

Data is presented as a range of geometric means from replicate experiments.

Bacterial StrainTypeMIC (µg/mL) - PleMIC (µg/mL) - Ple-a
Staphylococcus aureusGram-Positive4 - 1284 - 32
Escherichia coliGram-Negative0.5 - 640.5 - 16
Marine Pathogens (e.g., Vibrio spp.)Gram-Negative1 - 1280.5 - 32
Multi-Drug Resistant (MDR) StrainsVarious2 - 2562 - 256

(Data sourced from studies on this compound and its C-terminal amidated derivative)[2][6][15]

Table 2: Effect of pH on the Activity of a Histidine-Containing Antimicrobial Peptide.

This table illustrates how pH can modulate activity, a key consideration for this compound derivatives.

Bacterial StrainpH 5pH 6pH 7pH 8
S. aureus 4832>32
E. coli 481632
P. aeruginosa 481632

(Data represents MIC values in µg/mL for the C18G-His peptide, demonstrating a clear trend of increased activity at lower pH)[8]

Key Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a standard method for assessing antimicrobial activity.

  • Materials & Reagents:

    • This compound stock solution (in 0.01% acetic acid or sterile water).

    • Mueller-Hinton Broth (MHB), non-cation-adjusted.

    • Bacterial culture in exponential growth phase.

    • Sterile 96-well polypropylene microtiter plates.

    • 0.2% Bovine Serum Albumin (BSA) in 0.01% acetic acid (for peptide dilution).

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound peptide in the BSA/acetic acid solution directly in the 96-well plate.

    • Dilute the exponential phase bacterial culture in MHB to a concentration of approximately 2x10^5 CFU/mL.

    • Inoculate each well with an equal volume of the bacterial suspension, bringing the final bacterial concentration to ~10^5 CFU/mL. The final volume in each well should be 100-200 µL.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[1]

Membrane Permeabilization Assay

This assay determines if this compound kills bacteria by disrupting their cell membranes.[10]

  • Materials & Reagents:

    • Bacterial suspension (~10^7 CFU/mL in a suitable buffer like PBS or HEPES).

    • This compound solution.

    • Propidium Iodide (PI) stock solution (a fluorescent dye that only enters cells with compromised membranes).

  • Procedure:

    • Add the bacterial suspension to the wells of a black 96-well plate.

    • Add PI to each well to a final concentration of ~10 µM.

    • Measure the baseline fluorescence using a plate reader (Excitation ~535 nm, Emission ~617 nm).

    • Add different concentrations of this compound to the wells. Use a known membrane-disrupting agent as a positive control and buffer only as a negative control.

    • Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates that the peptide is permeabilizing the bacterial membrane.

Visualized Workflows and Mechanisms

experimental_workflow cluster_prep Preparation cluster_optimization Optimization Loop cluster_decision Evaluation start Start: Prepare Peptide Stock & Bacterial Inoculum param_ph 1. Select pH Range (e.g., 5.0 - 8.0) start->param_ph param_salt 2. Select Salt Conc. Range (e.g., 50 - 500 mM NaCl) param_ph->param_salt assay 3. Perform Broth Microdilution (MIC Assay) param_salt->assay analyze 4. Analyze Results (Determine MIC) assay->analyze decision Is Activity Optimal & Reproducible? analyze->decision decision->param_ph  No (Adjust Parameters) endpoint End: Optimal Buffer Condition Identified decision->endpoint  Yes

Caption: Workflow for optimizing buffer conditions in this compound activity assays.

mechanism_of_action cluster_membrane Membrane Interaction cluster_intracellular Intracellular Action This compound This compound Peptide (Cationic, α-helical) membrane Bacterial Membrane (Negatively Charged) This compound->membrane Electrostatic Attraction translocation Translocation across membrane This compound->translocation At MIC levels carpet Carpet Model: Pepetides coat surface membrane->carpet Two proposed mechanisms toroidal Toroidal Pore Model: Pepetides and lipids form pore membrane->toroidal Two proposed mechanisms permeabilization Membrane Permeabilization & Depolarization carpet->permeabilization toroidal->permeabilization death Bacterial Cell Death permeabilization->death inhibition Inhibition of DNA, RNA & Protein Synthesis translocation->inhibition inhibition->death

Caption: Dual mechanism of action for this compound against bacteria.[1][10][16]

References

Technical Support Center: Mitigating the Cytotoxicity of Pleurocidin for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at mitigating the cytotoxicity of Pleurocidin for therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity?

This compound and its analogues primarily exert their cytotoxic effects through membrane disruption. As cationic antimicrobial peptides (CAPs), they interact electrostatically with the negatively charged components of cell membranes, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cells and bacterial membranes compared to normal mammalian cells.[1] This interaction is followed by the insertion of the peptide's hydrophobic residues into the membrane core, leading to pore formation, membrane depolarization, and ultimately cell lysis.[1][2][3] At lower concentrations, this compound may also translocate across the membrane and inhibit intracellular processes like DNA and RNA synthesis without causing immediate membrane permeabilization.[4][5]

Q2: How can the therapeutic index of this compound be improved?

Improving the therapeutic index of this compound involves reducing its cytotoxicity towards host cells while maintaining or enhancing its antimicrobial or anticancer activity. Key strategies to achieve this include:

  • Peptide Modification: This includes C-terminal amidation, truncation of the peptide sequence, and substitution of specific amino acids.[4][6][7]

  • Encapsulation: Enclosing this compound within delivery vehicles like liposomes can shield it from healthy tissues and potentially target it to diseased sites.

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation and has been shown to dramatically decrease hemolytic activity, although it may also impact antimicrobial efficacy.[4][8][9]

Q3: What is the effect of C-terminal amidation on this compound's activity and cytotoxicity?

C-terminal amidation of this compound, creating this compound-amide (Ple-a), has been shown to significantly enhance its anticancer potency against various cancer cell lines.[6][10] This modification increases the peptide's net positive charge, which can lead to stronger interactions with negatively charged cancer cell membranes.[6] While enhancing its efficacy against cancer cells, Ple-a has demonstrated comparatively low cytotoxicity against normal cells like mouse embryonic fibroblasts (NIH-3T3).[6][10]

Q4: Can truncation and amino acid substitution reduce this compound's cytotoxicity?

Yes, truncation and amino acid substitution are effective strategies. For instance, truncating 11 amino acids from the C-terminus of this compound and subsequently substituting certain residues resulted in analogues (e.g., GK-4) with considerably low hemolysis and enhanced stability, while maintaining significant antibacterial activity.[7] The goal of such modifications is to optimize the balance between hydrophobicity and cationicity to improve selectivity for target cells over host cells.[11]

Q5: How does liposomal encapsulation mitigate this compound's cytotoxicity?

Liposomal encapsulation physically separates this compound from direct contact with healthy host cells, thereby reducing its immediate cytotoxic effects. This delivery system can also be engineered to target specific tissues or cell types, leading to a more localized release of the peptide and minimizing systemic toxicity. While specific data on this compound-loaded liposomes is emerging, the principle is a well-established method for reducing the toxicity of various drugs.

Troubleshooting Guides

Problem 1: High Hemolytic Activity Observed in Modified this compound Analogues

Possible Causes:

  • Increased Hydrophobicity: Modifications that significantly increase the overall hydrophobicity of the peptide can lead to stronger interactions with the lipid bilayer of erythrocytes, causing hemolysis.[12]

  • Sub-optimal Amino Acid Substitutions: The choice and position of substituted amino acids are critical. For example, replacing certain residues with tryptophan has been associated with increased hemolytic activity.[13]

Troubleshooting Steps:

  • Re-evaluate Peptide Design: Analyze the amino acid sequence of the modified peptide. Consider reducing its hydrophobicity by substituting hydrophobic residues with less hydrophobic or charged amino acids.

  • Systematic Amino Acid Scan: Perform a systematic substitution of amino acids at different positions to identify residues critical for hemolytic activity.

  • Incorporate Glycine or Proline: Introducing glycine or proline residues can introduce kinks in the peptide's helical structure, which has been shown to reduce hemolytic activity in some antimicrobial peptides.[11]

  • D-Amino Acid Substitution: As a more drastic measure, consider synthesizing an enantiomeric version of the peptide using D-amino acids, which has been shown to significantly reduce hemolysis.[8][9]

Problem 2: Low Encapsulation Efficiency of this compound in Liposomes

Possible Causes:

  • Sub-optimal Liposome Formulation: The lipid composition, charge, and size of the liposomes can significantly impact the encapsulation of a cationic and amphipathic peptide like this compound.

  • Inefficient Encapsulation Method: The chosen method (e.g., thin-film hydration, sonication, extrusion) may not be optimal for this compound. The efficiency of peptide encapsulation in liposomes is often inherently low.[14][15]

  • Peptide-Lipid Ratio: An inappropriate ratio of this compound to lipids can lead to saturation and low encapsulation.[16]

Troubleshooting Steps:

  • Optimize Lipid Composition:

    • Incorporate Charged Lipids: Since this compound is cationic, using anionic lipids (e.g., phosphatidylglycerol) can enhance encapsulation through electrostatic interactions.

    • Vary Lipid Chain Length and Saturation: The fluidity of the lipid bilayer can affect peptide incorporation. Experiment with lipids of different chain lengths and saturation levels.

  • Refine Encapsulation Method:

    • Freeze-Thaw Cycles: Incorporating freeze-thaw cycles after hydration of the lipid film can improve the encapsulation efficiency of hydrophilic molecules.

    • Microfluidics: Consider using microfluidic-based methods for more controlled and reproducible liposome formation and peptide encapsulation.[15]

  • Adjust Peptide-to-Lipid Ratio: Perform experiments with varying molar ratios of this compound to total lipid to find the optimal loading concentration.[16]

  • Control pH and Ionic Strength: The pH and ionic strength of the buffer used during encapsulation can influence the charge of both the peptide and the lipids, affecting their interaction. Encapsulation is often more efficient under low-ionic-strength conditions.[17]

Problem 3: Aggregation of this compound During Cytotoxicity Assays

Possible Causes:

  • Hydrophobic Interactions: The hydrophobic regions of this compound can self-associate, especially at high concentrations, leading to aggregation.

  • Interaction with Assay Components: Components of the cell culture medium or assay reagents may induce peptide aggregation.

Troubleshooting Steps:

  • Solubility Testing: Before performing cytotoxicity assays, determine the solubility of the this compound analogue in the specific cell culture medium to be used.

  • Use of Solubilizing Agents: In preliminary experiments, consider the use of small amounts of non-toxic solubilizing agents like DMSO, but be mindful of their potential effects on cells.

  • Sonication: Briefly sonicate the peptide solution before adding it to the cells to break up any pre-formed aggregates.

  • Dynamic Light Scattering (DLS): Use DLS to characterize the aggregation state of the peptide in the assay buffer at the intended concentrations.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (Ple) and this compound-amide (Ple-a) against Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM) - PleIC50 (µM) - Ple-aReference
A549Human Lung Adenocarcinoma>50042[6]
HepG2Human Hepatocellular Carcinoma54.911.0[6]
AGSHuman Stomach Adenocarcinoma163.539.5[6]
HT-29Human Colon Adenocarcinoma>500197.3[6]
NIH-3T3Mouse Embryonic Fibroblast>500313.0[6]

Table 2: Hemolytic Activity of L-Pleurocidin and D-Pleurocidin

Peptide Concentration (µM)Hemolysis (%) - L-PleurocidinHemolysis (%) - D-PleurocidinReference
100HighLow[8]
50ModerateVery Low[8]
25LowNone[8]
12.5Very LowNone[8]

Experimental Protocols

Protocol 1: C-terminal Amidation of this compound

This protocol describes the solid-phase synthesis of this compound-amide.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • HPLC purification system

  • Mass spectrometer

Methodology:

  • Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Deprotect the Fmoc group on the resin using 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first Fmoc-protected amino acid by activating it with DIC and Oxyma Pure in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • After the final amino acid is coupled, deprotect the N-terminal Fmoc group.

  • Wash the resin with DMF and DCM, and dry it under vacuum.

  • Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet.

  • Purify the peptide using reverse-phase HPLC.

  • Confirm the identity and purity of the final this compound-amide product by mass spectrometry.

Protocol 2: Liposomal Encapsulation of this compound by Thin-Film Hydration

This protocol describes the encapsulation of this compound into liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Phospholipids (e.g., a mixture of a neutral lipid like DPPC and an anionic lipid like DMPG)

  • Cholesterol

  • Chloroform and Methanol

  • This compound solution in a suitable buffer (e.g., HEPES or PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size exclusion chromatography column (e.g., Sephadex G-50) or ultracentrifugation system

Methodology:

  • Dissolve the lipids (e.g., DPPC and DMPG) and cholesterol in a chloroform/methanol mixture in a round-bottom flask.[18]

  • Create a thin lipid film on the inner surface of the flask by removing the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature.[19][20]

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[20]

  • Hydrate the lipid film with the this compound solution by vortexing or gentle shaking. The temperature should be maintained above the lipid transition temperature.[19]

  • To improve encapsulation efficiency, the resulting multilamellar vesicle suspension can be subjected to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a water bath).

  • To produce unilamellar vesicles of a defined size, extrude the liposome suspension multiple times (e.g., 11 passes) through a polycarbonate membrane with the desired pore size (e.g., 100 nm).[5][20]

  • Separate the encapsulated this compound from the free peptide using size exclusion chromatography or ultracentrifugation.

  • Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes (after lysing them with a suitable solvent) and comparing it to the initial amount used.

Protocol 3: Hemolysis Assay

This protocol is for determining the hemolytic activity of this compound and its analogues.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound/analogue solutions at various concentrations

  • 0.1% Triton X-100 (positive control for 100% hemolysis)

  • 96-well microtiter plate

  • Spectrophotometer

Methodology:

  • Collect fresh human blood in a tube containing an anticoagulant.

  • Centrifuge the blood to pellet the RBCs.

  • Wash the RBC pellet three times with PBS, centrifuging and removing the supernatant after each wash.

  • Prepare a 2% or 4% (v/v) suspension of the washed RBCs in PBS.[8]

  • Add 100 µL of the RBC suspension to the wells of a 96-well plate.

  • Add 100 µL of the peptide solutions (at various concentrations), PBS (negative control), or 0.1% Triton X-100 (positive control) to the respective wells.

  • Incubate the plate at 37°C for 1 hour.[13]

  • Centrifuge the plate to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

experimental_workflow_liposomal_encapsulation cluster_preparation Lipid Film Preparation cluster_hydration Hydration & Encapsulation cluster_processing Sizing & Purification dissolve Dissolve Lipids (e.g., DPPC, DMPG, Cholesterol) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (Under Vacuum) evaporate->dry hydrate Hydrate Film with This compound Solution dry->hydrate freeze_thaw Optional: Freeze-Thaw Cycles hydrate->freeze_thaw extrude Extrusion (e.g., 100 nm membrane) freeze_thaw->extrude purify Purification (Size Exclusion Chromatography or Ultracentrifugation) extrude->purify final_product This compound-Loaded Liposomes purify->final_product

Caption: Workflow for liposomal encapsulation of this compound.

signaling_pathway_pleurocidin_cytotoxicity This compound This compound membrane_interaction Electrostatic Interaction This compound->membrane_interaction translocation Membrane Translocation (at low concentrations) This compound->translocation cell_membrane Cancer Cell Membrane (Negatively Charged) membrane_interaction->cell_membrane membrane_insertion Hydrophobic Insertion membrane_interaction->membrane_insertion pore_formation Pore Formation / Membrane Disruption membrane_insertion->pore_formation cell_lysis Cell Lysis pore_formation->cell_lysis intracellular_targets Intracellular Targets (DNA, RNA) inhibition_synthesis Inhibition of Macromolecular Synthesis intracellular_targets->inhibition_synthesis translocation->intracellular_targets

Caption: Proposed mechanisms of this compound-induced cytotoxicity.

logical_relationship_mitigation_strategies cluster_strategies Approaches This compound This compound cytotoxicity High Cytotoxicity to Host Cells This compound->cytotoxicity mitigation Mitigation Strategies cytotoxicity->mitigation modification Peptide Modification (Amidation, Truncation, Substitution) mitigation->modification encapsulation Encapsulation (Liposomes) mitigation->encapsulation d_amino_acid D-Amino Acid Substitution mitigation->d_amino_acid reduced_cytotoxicity Reduced Cytotoxicity & Improved Therapeutic Index modification->reduced_cytotoxicity encapsulation->reduced_cytotoxicity d_amino_acid->reduced_cytotoxicity

Caption: Strategies to mitigate this compound's cytotoxicity.

References

Improving the in vivo stability and efficacy of Pleurocidin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Pleurocidin and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your experiments aimed at improving the in vivo stability and efficacy of this promising antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide shows high antimicrobial activity in vitro but poor efficacy in my in vivo model. What are the potential reasons?

A1: The discrepancy between in vitro and in vivo efficacy is a common challenge with antimicrobial peptides (AMPs). Several factors could be contributing to this:

  • Proteolytic Degradation: this compound, like other peptides, is susceptible to degradation by proteases present in biological fluids and tissues.[1] This is a major reason for reduced bioavailability and efficacy in vivo.

  • Poor Stability in Physiological Conditions: The activity of this compound can be diminished by physiological salt concentrations, serum components, and divalent cations like Mg²⁺ and Ca²⁺.[1][2][3]

  • Toxicity and Off-Target Effects: At higher concentrations, this compound may exhibit cytotoxicity towards host cells, limiting the achievable therapeutic dose.[2][4]

  • Suboptimal Pharmacokinetics: The peptide may be rapidly cleared from circulation before it can reach the target site of infection.

Q2: How can I improve the proteolytic stability of my this compound peptide?

A2: Several strategies can be employed to enhance the resistance of this compound to proteases:

  • D-Amino Acid Substitution: Incorporating D-amino acids instead of L-amino acids can make the peptide less recognizable to proteases, significantly increasing its stability. An analogue composed entirely of D-amino acids has shown to be well-tolerated and effective in vivo.[5][6]

  • Peptide Truncation and Modification: Creating shorter derivatives of this compound can improve stability. For example, the truncated analogue GK-4 has demonstrated enhanced resistance to pepsin hydrolysis.[1]

  • C-terminal Amidation: Amidating the C-terminus of this compound can increase its stability and antimicrobial activity.[7][8]

  • Peptide Stapling: Introducing hydrocarbon staples can lock the peptide into its bioactive α-helical conformation, which can improve stability and efficacy.[9][10]

Q3: What are the best methods to deliver this compound in vivo to improve its efficacy?

A3: Advanced drug delivery systems can protect this compound from degradation and improve its therapeutic index:

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as N-succinyl chitosan, can protect it from enzymatic degradation and allow for sustained release.[11][12]

  • Liposomal Formulations: Liposomes can be used as carriers to improve the solubility and stability of this compound, and to facilitate targeted delivery.[13][14]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can increase its half-life in circulation by shielding it from proteases and reducing renal clearance.[13]

Q4: I am observing some level of hemolysis with my this compound analogue. How can I reduce its cytotoxicity?

A4: While this compound generally has low hemolytic activity, certain modifications can inadvertently increase it.[4] To mitigate this:

  • Amino Acid Substitutions: Specific amino acid substitutions can be made to decrease hemolytic activity without compromising antimicrobial potency.[9]

  • Sequence Optimization: Rational design of the peptide sequence, for instance by creating derivatives like NRC-03 and NRC-07, has been shown to be effective against cancer cells with low toxicity to normal cells.[15]

  • Dose-Response Analysis: Carefully determine the therapeutic window of your peptide by conducting thorough dose-response studies for both antimicrobial activity and cytotoxicity.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
  • Possible Cause 1: Inconsistent Bacterial Inoculum.

    • Solution: Ensure that the bacterial suspension is standardized to the correct optical density (OD) or colony-forming units (CFU)/mL for each experiment. Use a spectrophotometer for accurate measurement.

  • Possible Cause 2: Variability in Media Composition.

    • Solution: The presence of salts and other components in the culture medium can affect the activity of this compound.[1] Use a consistent, standardized medium like Mueller-Hinton Broth (MHB) for all MIC assays.[16] If testing in a different medium, be aware that MIC values may change.

  • Possible Cause 3: Peptide Adsorption to Labware.

    • Solution: Use low-protein-binding polypropylene plates and pipette tips to minimize the loss of peptide due to adsorption.

Problem 2: Low yield of encapsulated this compound in nanoparticles.
  • Possible Cause 1: Suboptimal pH during encapsulation.

    • Solution: The pH of the solution can affect the charge of both the peptide and the nanoparticle components, influencing encapsulation efficiency. Optimize the pH to ensure favorable electrostatic interactions.

  • Possible Cause 2: Incorrect ratio of peptide to polymer.

    • Solution: Perform a series of experiments with varying ratios of this compound to the encapsulating polymer (e.g., chitosan) to determine the optimal loading ratio.

Problem 3: Rapid clearance of this compound in pharmacokinetic studies.
  • Possible Cause 1: Proteolytic degradation.

    • Solution: Employ stabilizing strategies such as D-amino acid substitution or PEGylation as described in the FAQs.

  • Possible Cause 2: Renal filtration.

    • Solution: Increase the hydrodynamic radius of the peptide by conjugating it to a larger molecule like PEG or encapsulating it in nanoparticles to reduce the rate of kidney clearance.

Data Presentation

Table 1: Modifications of this compound to Improve Antimicrobial Activity and Stability.

Peptide/DerivativeModificationKey Improvement(s)Reference(s)
Native this compound GWGSFFKKAAHVGKHVGKAALTHYLBaseline[2]
This compound-KR Lysine to Arginine substitutionsIncreased conformational flexibility and potency against Gram-positive bacteria[5][6]
D-Pleurocidin All L-amino acids replaced with D-amino acidsIncreased resistance to proteases, effective in vivo[5]
GK-4 C-terminal truncation (11 amino acids removed)Enhanced resistance to pepsin hydrolysis, good stability[1]
P-CN C-terminal amidationImproved activity against Vibrio anguillarum
P-Der Hybrid of this compound and DermaseptinInhibition of intracellular functions without significant membrane damage at MIC[7][17]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16]

Materials:

  • This compound or its derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates (low-protein-binding)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Perform two-fold serial dilutions of the peptide in MHB in the 96-well plate.

  • Grow the bacterial strain to the mid-logarithmic phase and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial suspension to each well containing the peptide dilutions.

  • Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Protocol 2: Hemolysis Assay

Materials:

  • This compound or its derivatives

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v) for positive control

  • 96-well microtiter plates

Procedure:

  • Collect fresh blood and wash the RBCs three times with PBS by centrifugation.

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Serially dilute the peptide in PBS in a 96-well plate.

  • Add the RBC suspension to each well.

  • Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading Peptide_Stock Prepare Peptide Stock Serial_Dilution Serial Dilution in MHB Peptide_Stock->Serial_Dilution Add_Inoculum Add Inoculum to Wells Serial_Dilution->Add_Inoculum Bacterial_Culture Grow Bacteria to Mid-Log Phase Standardize_Inoculum Standardize Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Standardize_Inoculum Standardize_Inoculum->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_Results Read Results (Visual/OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

pleurocidin_mechanism_of_action cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular This compound This compound Peptide Membrane_Interaction Electrostatic Interaction with Anionic Lipids This compound->Membrane_Interaction Toroidal_Pore Toroidal Pore Formation Membrane_Interaction->Toroidal_Pore Carpet_Mechanism Carpet Mechanism Membrane_Interaction->Carpet_Mechanism Intracellular_Targets Translocation into Cytoplasm Membrane_Interaction->Intracellular_Targets Membrane_Permeabilization Membrane Permeabilization Toroidal_Pore->Membrane_Permeabilization Carpet_Mechanism->Membrane_Permeabilization Cell_Death Bacterial Cell Death Membrane_Permeabilization->Cell_Death Inhibit_DNA Inhibition of DNA Synthesis Intracellular_Targets->Inhibit_DNA Inhibit_RNA Inhibition of RNA Synthesis Intracellular_Targets->Inhibit_RNA Inhibit_Protein Inhibition of Protein Synthesis Intracellular_Targets->Inhibit_Protein Inhibit_DNA->Cell_Death Inhibit_RNA->Cell_Death Inhibit_Protein->Cell_Death

Caption: Dual Mechanism of Action of this compound.

References

Technical Support Center: Enhancing Pleurocidin's Target Specificity Through Sequence Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to the sequence modification of pleurocidin to enhance its target specificity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and its analogues?

This compound and its derivatives primarily exert their antimicrobial and anticancer effects through a combination of membrane disruption and intracellular interactions.[1][2] The initial interaction is electrostatic, with the cationic peptide binding to the negatively charged components of bacterial or cancer cell membranes.[3][4] Following this, the peptide disrupts the membrane integrity through mechanisms described by the "carpet" or "toroidal pore" models.[1][2] At lower peptide concentrations, the "carpet" model is favored, where the peptides accumulate on the membrane surface, causing destabilization. At higher concentrations, they can form "toroidal pores," leading to leakage of cellular contents.[1] Additionally, some this compound analogues can translocate across the membrane to interact with intracellular targets, such as DNA, and induce apoptosis through pathways involving the production of reactive oxygen species (ROS) and mitochondrial dysfunction.[2][5][6]

Q2: What are the most common sequence modifications applied to this compound to enhance target specificity?

Common strategies to improve the target specificity and efficacy of this compound include:

  • Amino Acid Substitution: Replacing specific amino acids to modulate hydrophobicity, charge, and helical structure. For instance, substituting glycine with tryptophan or lysine can enhance amphipathicity and antimicrobial activity.[7]

  • Truncation: Removing amino acid residues from the N- or C-terminus to create shorter, potentially more specific and cost-effective peptides.[7]

  • C-terminal Amidation: Modifying the C-terminus to increase the peptide's net positive charge and enhance its interaction with negatively charged membranes.[8]

  • Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers to increase resistance to proteolytic degradation, thereby enhancing peptide stability and in vivo efficacy.[9][10]

Q3: How do modifications to this compound affect its anticancer activity?

Modifications can significantly enhance this compound's anticancer properties. For example, the this compound-amide (Ple-a) has shown lower IC50 values against various cancer cell lines compared to the native peptide. Some analogues, like NRC-03 and NRC-07, induce apoptosis in cancer cells by generating ROS and localizing to the mitochondria and nuclei.[5] These modified peptides can be more selective for cancer cells due to differences in membrane composition, such as higher concentrations of anionic phospholipids, compared to healthy eukaryotic cells.[1]

Q4: What is the importance of the Selectivity Index (SI) and how is it calculated?

The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a modified peptide. It represents the ratio of the peptide's toxicity to host cells versus its desired activity against target cells (e.g., bacteria or cancer cells). A higher SI indicates greater selectivity and a wider therapeutic window.[11] It is calculated using the following formula:

SI = HC50 / MIC or SI = IC50 (mammalian cells) / IC50 (target cells)

Where:

  • HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells.

  • MIC is the Minimum Inhibitory Concentration against a specific microorganism.

  • IC50 is the concentration that inhibits 50% of the metabolic activity of either mammalian or target cells.

Troubleshooting Guides

Peptide Synthesis and Purification
Issue Possible Cause(s) Recommended Solution(s)
Low peptide yield after synthesis - Incomplete coupling reactions.- Aggregation of the growing peptide chain on the resin.[2]- Use a higher excess of amino acids and coupling reagents.- Switch to a more efficient coupling reagent (e.g., HATU, HBTU).- Perform a double coupling for difficult amino acids (e.g., sterically hindered residues).- Use a resin with a lower substitution level.- Incorporate pseudoprolines or Dmb-protected amino acids to disrupt secondary structure formation.
Peptide aggregation during purification - High hydrophobicity of the peptide sequence.[12]- Dissolve the crude peptide in a stronger organic solvent (e.g., acetonitrile with 0.1% TFA, DMSO).- Use a different purification column with a different stationary phase.- Optimize the gradient of the mobile phase during HPLC.- Add solubilizing agents like guanidine hydrochloride or urea to the sample, if compatible with the subsequent application.[12]
Unexpected peaks in mass spectrometry analysis - Deletion or insertion of amino acids during synthesis.- Side reactions (e.g., aspartimide formation, oxidation of methionine).[3]- Optimize coupling and deprotection times.- Use appropriate side-chain protecting groups.- Degas all solvents to prevent oxidation.- Store the purified peptide under an inert atmosphere at low temperature.
Antimicrobial and Cytotoxicity Assays
Issue Possible Cause(s) Recommended Solution(s)
High variability in MIC assay results - Inconsistent bacterial inoculum density.- Peptide precipitation in the assay medium.- Inactivation of the peptide by components in the medium.[13][14]- Standardize the bacterial inoculum preparation and verify the CFU/mL.- Check the solubility of the peptide in the assay buffer before starting the experiment.- Consider using a different, less complex medium if peptide-medium interactions are suspected.[15]
High hemolytic activity observed for a promising peptide - Non-specific membrane disruption.- Assay conditions favoring hemolysis (e.g., prolonged incubation, incorrect buffer).[16]- Modify the peptide sequence to reduce overall hydrophobicity.- Screen the peptide against red blood cells from different species, as sensitivity can vary.[17]- Ensure the incubation time and temperature are standardized and not excessive.[16]- Use a phosphate-buffered saline (PBS) at physiological pH.
No significant difference in cytotoxicity between cancer and normal cells - The peptide lacks selectivity for cancer cell membranes.- Modify the peptide to increase its net positive charge to enhance interaction with anionic components of cancer cell membranes.- Explore different cancer cell lines, as membrane composition can vary significantly.- Consider creating peptide-drug conjugates to target specific cancer cell receptors.

Quantitative Data Summary

Table 1: Antimicrobial Activity of this compound and its Analogues

PeptideSequenceModificationTarget OrganismMIC (µg/mL)Reference
This compound (Ple)GWGSFFKKAAHVGKHVGKAALTHYLNativeE. coli1-128[18]
Ple-aGWGSFFKKAAHVGKHVGKAALTHYL-NH2C-terminal amidationE. coli (MDR)2-32[18]
GK-4GWGSFFKKAAW VK HC-terminal truncation and substitutionMRSA T1444[7]
D-pleurocidin-KRgwgsffkr aahvgkhvgkaalthylD-amino acids and substitutionEMRSA-152-4 (in RPMI)[9]

Table 2: Cytotoxicity of this compound and its Analogues

| Peptide | Target Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | | this compound (Ple) | A549 (Lung adenocarcinoma) | >500 | | | Ple-a | A549 (Lung adenocarcinoma) | 11 | | | NRC-03 | MDA-MB-231 (Breast cancer) | ~10 |[2] | | NRC-07 | MDA-MB-231 (Breast cancer) | ~15 |[2] |

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[19][20][21]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: a. Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Further dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL in MHB.

  • Prepare Peptide Dilutions: a. Add 100 µL of MHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the peptide stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no peptide), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 105 CFU/mL. b. Add 100 µL of sterile MHB to well 12. c. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[22][23]

Materials:

  • Mammalian cell line (e.g., HEK293 for normal, MCF-7 for cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Peptide Treatment: a. Prepare serial dilutions of the test peptide in serum-free medium. b. Remove the culture medium from the wells and replace it with 100 µL of the peptide dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a viability control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the peptide concentration to determine the IC50 value.

Hemolysis Assay

This assay measures the lytic effect of a peptide on red blood cells (RBCs) by quantifying the release of hemoglobin.[9][11][24]

Materials:

  • Freshly collected red blood cells (e.g., human, sheep) with an anticoagulant (e.g., EDTA).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.

  • Test peptide dilutions in PBS.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Centrifuge.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare Red Blood Cells: a. Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C. b. Aspirate and discard the plasma and buffy coat. c. Wash the RBC pellet three times with cold PBS, centrifuging and aspirating the supernatant after each wash. d. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Incubation: a. In microcentrifuge tubes or a 96-well plate, add 100 µL of the peptide dilutions. b. For controls, add 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control). c. Add 100 µL of the 2% RBC suspension to each tube/well. d. Incubate at 37°C for 1 hour with gentle shaking.

  • Measurement: a. Centrifuge the tubes/plate at 1,000 x g for 5 minutes. b. Carefully transfer 100 µL of the supernatant to a new 96-well plate. c. Measure the absorbance of the supernatant at 414 nm or 540 nm (wavelength for hemoglobin).

  • Data Analysis: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100 b. Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.

Visualizations

Pleurocidin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound Cationic this compound Analogue Membrane Anionic Bacterial/ Cancer Cell Membrane This compound->Membrane Electrostatic Interaction Pore Toroidal Pore Formation Membrane->Pore Translocation Peptide Translocation Membrane->Translocation Leakage Ion Leakage & Loss of Membrane Potential Pore->Leakage Cell_Death Cell Death Leakage->Cell_Death ROS Reactive Oxygen Species (ROS) Production Translocation->ROS DNA_Interaction Interaction with Intracellular DNA Translocation->DNA_Interaction Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Interaction->Apoptosis Apoptosis->Cell_Death

Caption: Mechanism of action for modified this compound analogues.

Peptide_Screening_Workflow cluster_design Peptide Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Candidate Evaluation A1 Define Target (e.g., MRSA, MCF-7) A2 Sequence Modification (Substitution, Truncation, etc.) A1->A2 A3 Solid-Phase Peptide Synthesis A2->A3 A4 Purification (HPLC) & Characterization (MS) A3->A4 B1 Antimicrobial Screening (MIC Assay) A4->B1 B2 Cytotoxicity Screening (MTT Assay on Cancer & Normal Cells) B1->B2 B3 Hemolysis Assay B2->B3 C1 Calculate Selectivity Index (SI) B3->C1 C1->A2 Low SI (Redesign) C2 Mechanism of Action Studies (e.g., Membrane Permeabilization) C1->C2 High SI C3 In Vivo Efficacy & Toxicity Studies C2->C3

Caption: Experimental workflow for screening modified this compound peptides.

References

Validation & Comparative

Pleurocidin vs. LL-37: A Comparative Analysis of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial peptides (AMPs) have garnered significant interest not only for their ability to combat pathogens but also for their potential as novel anticancer agents. Their cationic and amphipathic nature allows them to selectively interact with and disrupt the membranes of cancer cells, which are typically more negatively charged than normal cells. This guide provides a detailed comparison of the cytotoxic effects of two prominent AMPs: Pleurocidin, derived from the winter flounder, and LL-37, the only human cathelicidin.

Quantitative Comparison of Cytotoxicity

The cytotoxic efficacy of this compound and its amidated derivative, this compound-amide (Ple-a), has been quantified against a range of human cancer cell lines. In contrast, comprehensive IC50 data for LL-37 across a similar breadth of cancer cell lines is less consistently reported in the literature, with its effects being highly cell-type and concentration-dependent. The available data for this compound highlights its selective toxicity towards cancerous cells over normal cells.

PeptideCell LineCell TypeIC50 (µM)Reference
This compound (Ple) J5Hepatocellular Carcinoma>500[1]
Huh7Hepatocellular Carcinoma340[1]
Hep3BHepatocellular Carcinoma>500[1]
A549Non-small Cell Lung Adenocarcinoma54.9[1]
AGSGastric Adenocarcinoma205[1]
WiDrColorectal Adenocarcinoma195[1]
NIH-3T3Mouse Embryonic Fibroblast (Normal)>500[1]
This compound-amide (Ple-a) J5Hepatocellular Carcinoma197[1]
Huh7Hepatocellular Carcinoma11[1]
Hep3BHepatocellular Carcinoma150[1]
A549Non-small Cell Lung Adenocarcinoma42[1]
AGSGastric Adenocarcinoma128[1]
WiDrColorectal Adenocarcinoma115[1]
NIH-3T3Mouse Embryonic Fibroblast (Normal)313[1]
LL-37 JurkatT-cell Leukemia25-200 µg/mL[2]
Colon Cancer CellsColon Carcinoma20-40 µM (for fragment FK-16)[2]
Gastric Cancer CellsGastric Carcinoma4-40 µg/mL[2]

Note: Direct comparison of IC50 values between this compound and LL-37 should be made with caution due to variations in experimental conditions across different studies. The data for this compound and this compound-amide are from a single, comparative study, providing a more direct assessment of their relative potencies.

Mechanisms of Cytotoxicity and Signaling Pathways

Both this compound and LL-37 exert their cytotoxic effects through a combination of membrane disruption and induction of apoptosis, though the specific signaling pathways they modulate can differ.

This compound: The primary mechanism of action for this compound and its derivatives is believed to be the disruption of the cell membrane's integrity due to electrostatic interactions between the cationic peptide and the negatively charged components of cancer cell membranes.[3] Recent studies on this compound-amide (Ple-a) have shown that it can induce apoptosis and inhibit autophagy in cancer cells.[1][4] Specifically, in non-small cell lung adenocarcinoma A549 cells, Ple-a treatment leads to caspase-dependent apoptosis, which is further enhanced by the inhibition of autophagy at a later stage.[1] Other this compound-family peptides, NRC-03 and NRC-07, have been shown to induce cell death through mechanisms involving both cytoplasmic and mitochondrial reactive oxygen species (ROS)-dependent pathways.[4]

LL-37: The cytotoxic mechanism of LL-37 is more complex and appears to be highly context-dependent, with the peptide exhibiting both pro-tumorigenic and anti-tumorigenic effects depending on the cancer type and its concentration.[5][6] In some cancers, such as colon and gastric cancer, LL-37 can induce apoptosis.[6] For instance, in colon cancer cells, a fragment of LL-37 can trigger a caspase-independent apoptosis pathway involving p53 and the Bcl-2 family of proteins.[2] In gastric cancer, LL-37 has been shown to inhibit the proteasome, leading to the activation of the tumor-suppressive bone morphogenetic protein (BMP) signaling pathway.[7] Conversely, in cancers like ovarian, lung, and breast cancer, LL-37 can promote tumor growth by activating pro-survival signaling pathways, often through the transactivation of epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK/Erk and PI3K/Akt pathways.[2][8]

Signaling Pathway Diagrams

Pleurocidin_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Cancer Cell Membrane This compound->Membrane Electrostatic Interaction Apoptosis Apoptosis This compound->Apoptosis Induces Autophagy_Inhibition Autophagy Inhibition This compound->Autophagy_Inhibition Inhibits Disruption Membrane Disruption Membrane->Disruption Disruption->Apoptosis Triggers LL37_Anticancer_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LL37 LL-37 GPCR GPCR LL37->GPCR EGFR EGFR LL37->EGFR Transactivates Proteasome Proteasome LL37->Proteasome Inhibits p53 p53 GPCR->p53 PI3K_Akt PI3K/Akt EGFR->PI3K_Akt MAPK_Erk MAPK/Erk EGFR->MAPK_Erk Bax_Bak Bax/Bak p53->Bax_Bak Apoptosis Apoptosis (Caspase-Independent) Bax_Bak->Apoptosis BMP_Signaling BMP Signaling Proteasome->BMP_Signaling Activates Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK_Erk->Proliferation Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells peptide_treatment Treat with Peptide (this compound or LL-37) seed_cells->peptide_treatment incubation Incubate peptide_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt collect_supernatant Collect Supernatant incubation->collect_supernatant incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570-590 nm) solubilize->read_mtt analyze_data Calculate Cell Viability/ Cytotoxicity (IC50) read_mtt->analyze_data add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (~490 nm) incubate_ldh->read_ldh read_ldh->analyze_data end End analyze_data->end

References

A Comparative Guide to the In Vivo Efficacy and Toxicity of Pleurocidin and Other Antimicrobial Peptides in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Among these, Pleurocidin and its analogues have garnered significant interest. This guide provides an objective comparison of the in vivo efficacy and toxicity of this compound with other well-studied AMPs—Dermaseptin, Piscidin, and Magainin—supported by experimental data from various animal models.

In Vivo Efficacy: A Comparative Overview

The in vivo efficacy of these antimicrobial peptides has been evaluated in various animal models of infection, demonstrating their potential to reduce bacterial burden and improve survival. The following tables summarize the key findings from these studies.

Table 1: In Vivo Efficacy of this compound Analogues
PeptideAnimal ModelBacterial StrainDosing RegimenKey Efficacy EndpointsReference
D-pleurocidin-KRMurine Lung InfectionEMRSA-1515 mg/kg (cumulative intravenous dose over 48h)Significant reduction in lung CFU, comparable to vancomycin.[1][1][2][3][4]
This compoundDSS-induced Ulcerative Colitis in miceN/A5 mg/kg (rectal injection)Alleviated clinical symptoms and colonic histopathological changes.[5][5]
Table 2: In Vivo Efficacy of Dermaseptin
PeptideAnimal ModelBacterial StrainDosing RegimenKey Efficacy EndpointsReference
Dermaseptin-ACImmunosuppressed MRSA Pneumonia in miceMRSA10 mg/kg (intraperitoneal)Anti-MRSA effects similar to vancomycin at the same dose; significant reduction in BALF and lung homogenate CFU.[6][6][7]
Dermaseptin S4 derivatives (K4-S4(1-16) and K4-S4(1-13))Murine Peritonitis ModelPseudomonas aeruginosa4.5 mg/kg (single intraperitoneal injection)Increased survival rate (82% and 64% respectively) compared to control (25%).[8] K4-S4(1-16) reduced viable CFU by >3 log units in neutropenic mice.[9][8][9][10]
Table 3: In Vivo Efficacy of Piscidin
PeptideAnimal ModelBacterial StrainDosing RegimenKey Efficacy EndpointsReference
Tilapia Piscidin 3 (TP3)MRSA Sepsis in miceMRSA0.005 mg/g (intraperitoneal)100% survival rate at 8 days post-infection.[11] Significantly reduced bacterial burden in various organs.[11][12][11][12][13]
Tilapia Piscidin 4 (TP4)Systemic Septicemia in miceAcinetobacter baumannii (Sk44)50 µ g/mouse (intraperitoneal)93.3% survival rate at 7 days post-infection.[14][14][15]
Tilapia Piscidin 4 (TP4)Systemic Septicemia in miceKlebsiella pneumoniae (NDM-1)50 µ g/mouse (intraperitoneal)88.8% survival rate at 7 days post-infection.[14][14][15]
Table 4: In Vivo Efficacy of Magainin
PeptideAnimal ModelTumor Cell LineDosing RegimenKey Efficacy EndpointsReference
Magainin II Analogue (all-D-amino acid)Murine Ascites TumorP388 leukemia, S180 ascites, spontaneous ovarian tumor20-25 mg/kg (intraperitoneal)Increased life span by over 100% in S180 ascites and ovarian tumor models.[16][16][17]
Magainin IIMurine Ascites TumorP388 leukemia, S180 ascites, spontaneous ovarian tumor50-60 mg/kg (intraperitoneal)Showed efficacy, but at higher concentrations than its analogues.[16][16][17]

In Vivo Toxicity Profile

The therapeutic potential of AMPs is critically dependent on their safety profile in vivo. The following tables summarize the available toxicity data for this compound and the selected comparator peptides.

Table 5: In Vivo Toxicity of this compound
PeptideAnimal ModelDoseObserved Toxic EffectsReference
D-pleurocidin-KRMurine Lung Infection15 mg/kg (intravenous)Well tolerated.[2][3][4][2][3][4]
This compound-amide (Ple-a)Mouse embryonic fibroblast (in vitro)IC50 > 500 µMLow cytotoxicity against normal mouse fibroblast cells.[18][19][18][19]
Table 6: In Vivo Toxicity of Dermaseptin
PeptideAnimal ModelDoseObserved Toxic EffectsReference
Dermaseptin-ACMice10 mg/kg/day for 7 days (intraperitoneal)80% survival rate; induced slight pulmonary congestion; no obvious effect on liver, heart, spleen, kidney, and blood.[7][7]
Dermaseptin S4 derivative (K4K20-S4)BALB/c mice11 mg/kg30% mortality.[9][9]
Dermaseptin S4 derivatives (short peptides)BALB/c miceup to 11 mg/kgNo mortality observed. Mild fur erection at doses >5.4 mg/kg, which resolved within 4 hours.[9][9]
Table 7: In Vivo Toxicity of Piscidin
PeptideAnimal ModelDoseObserved Toxic EffectsReference
Tilapia Piscidin 3 (TP3)Mice0.005 mg/gNo adverse behavioral effects or liver or kidney toxicity reported.[11][13][11][13]
Tilapia Piscidin 4 (TP4)Mice50 µ g/mouse Non-toxic, did not affect mouse behavior.[14][15][14][15]
Tilapia Piscidin 4 (TP4)Mice (MRSA wound infection)Not specifiedNo adverse behavioral effects or liver or kidney toxicity.[20][21][20][21]
Table 8: In Vivo Toxicity of Magainin
PeptideAnimal ModelDoseObserved Toxic EffectsReference
Magainin IIEukaryotic cells (in vitro)K0.5 ≈ 600 µg/mlCytotoxicity observed at high concentrations.[22][22][23]
Magainin II Analogue (MSI-238)Eukaryotic cells (in vitro)K0.5 = 24-80 µg/mlMore potent cytotoxicity compared to Magainin II.[22][22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Protocol 1: Murine Model of EMRSA-15 Lung Infection (for D-pleurocidin-KR)
  • Animal Model: C57Bl6J mice.[1]

  • Bacterial Challenge: Mice were challenged with 1 × 10^6 CFU/mouse of EMRSA-15 embedded in tryptic soy agar beads, inoculated into the lungs.[1]

  • Treatment: D-pleurocidin-KR was administered intravenously in three doses at 4, 24, and 30 hours post-infection to achieve a cumulative dose of 15 mg/kg.[1] Vancomycin was used as a comparator.

  • Efficacy Assessment: Bacterial burden in the lungs was determined by counting colony-forming units (CFU) at 48 hours post-infection.[1]

  • Toxicity Assessment: Animal weight loss was monitored over the 48-hour infection period.[1]

Protocol 2: Immunosuppressed MRSA Pneumonia Mouse Model (for Dermaseptin-AC)
  • Animal Model: Immunosuppressed mice.[7]

  • Bacterial Challenge: Mice were nasally infected with MRSA.[6]

  • Treatment: Dermaseptin-AC (10 mg/kg) or vancomycin (10 mg/kg) was administered via intraperitoneal injection.[7]

  • Efficacy Assessment: Survival of the mice was monitored. Bacterial load in bronchoalveolar lavage fluid (BALF) and lung homogenates was determined by CFU counting.[6]

  • Toxicity Assessment: A short-term (7-day) in vivo safety evaluation was performed with daily intraperitoneal injections of 10 mg/kg Dermaseptin-AC. Survival rate was recorded, and organs were examined for pathological changes.[7]

Protocol 3: Murine Sepsis Model (for Tilapia Piscidins)
  • Animal Model: BALB/c mice.

  • Bacterial Challenge: Mice were infected intraperitoneally with a lethal dose of bacteria (e.g., MRSA, A. baumannii, or K. pneumoniae).[11][14]

  • Treatment: Peptides (TP3 at 0.005 mg/g; TP4 at 50 µ g/mouse ) were administered intraperitoneally shortly after infection.[11][14]

  • Efficacy Assessment: Survival rates were monitored for up to 8 days.[11][14] Bacterial loads in various organs (e.g., blood, spleen, liver) were quantified by CFU counts.[11][12][14]

  • Toxicity Assessment: Animal behavior was observed, and in some studies, liver and kidney toxicity were assessed.[11][14]

Protocol 4: Murine Ascites Tumor Model (for Magainin II)
  • Animal Model: Mice (specific strain may vary).

  • Tumor Induction: Mice were inoculated intraperitoneally with tumor cells (e.g., P388 leukemia).[16]

  • Treatment: Magainin II or its analogues were administered intraperitoneally at their maximally effective concentrations (20-60 mg/kg).[16]

  • Efficacy Assessment: The primary endpoint was the increase in the life span of the treated mice compared to a control group.[16]

Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_In_Vivo_Bacterial_Infection_Model cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Mice) Infection Induce Infection (e.g., Intranasal, Intraperitoneal) Animal_Model->Infection Bacterial_Culture Prepare Bacterial Inoculum (e.g., MRSA) Bacterial_Culture->Infection Treatment_Group Administer Test Peptide (e.g., this compound) Infection->Treatment_Group Control_Group Administer Control (e.g., Vehicle, Comparator Drug) Infection->Control_Group Efficacy_Endpoint Evaluate Efficacy (e.g., Survival, CFU Count) Treatment_Group->Efficacy_Endpoint Toxicity_Endpoint Evaluate Toxicity (e.g., Histopathology, Behavior) Treatment_Group->Toxicity_Endpoint Control_Group->Efficacy_Endpoint Control_Group->Toxicity_Endpoint

Caption: Generalized workflow for in vivo antimicrobial efficacy and toxicity studies in a mouse model.

Putative_AMP_Mechanism_of_Action cluster_peptide Antimicrobial Peptide (AMP) cluster_bacterium Bacterial Cell cluster_outcomes Cellular Outcomes AMP This compound / Alternative AMP Bacterial_Membrane Bacterial Membrane (Negatively Charged) AMP->Bacterial_Membrane Electrostatic Interaction Intracellular_Components Intracellular Components (DNA, Ribosomes, etc.) AMP->Intracellular_Components Translocation Membrane_Disruption Membrane Disruption (Pore Formation, Depolarization) Bacterial_Membrane->Membrane_Disruption Inhibition_of_Cellular_Processes Inhibition of Cellular Processes Intracellular_Components->Inhibition_of_Cellular_Processes Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Inhibition_of_Cellular_Processes->Cell_Death

Caption: Putative signaling pathway for the antimicrobial action of cationic AMPs.

References

Comparative Analysis of the Hemolytic Activity of Pleurocidin and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Peptide Hemolytic Activity with Supporting Experimental Data.

The therapeutic potential of antimicrobial peptides (AMPs) is often limited by their toxicity to host cells, particularly their ability to lyse red blood cells (hemolytic activity). This guide provides a comparative analysis of the hemolytic activity of pleurocidin, a promising AMP isolated from winter flounder, against other well-characterized AMPs. The data presented is intended to assist researchers in the selection and development of AMPs with high therapeutic indices.

Quantitative Comparison of Hemolytic Activity

The hemolytic activity of an AMP is typically quantified by its HC50 value, which is the peptide concentration required to cause 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and is a desirable characteristic for systemic therapeutic applications.

The following table summarizes the reported hemolytic activities of this compound and its analogue NRC-03, compared with the well-known AMPs melittin and magainin-2.

Antimicrobial PeptideHemolytic Activity (HC50 in µg/mL)Source Organism/TypeReference(s)
This compound Low hemolytic activity reportedWinter Flounder[1][2]
This compound Analogue (NRC-03) > 256Synthetic[1]
Melittin 0.44 - 3.03Honey Bee[3][4]
Magainin-2 ~2500 (1 mM)African Clawed Frog[5]

Disclaimer: The HC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between the cited sources.

As the data indicates, this compound and its analogue NRC-03 exhibit significantly lower hemolytic activity compared to melittin, a peptide known for its potent but non-selective membrane-lysing properties.[1][3] Magainin-2, another widely studied AMP, also shows considerably lower hemolytic activity than melittin.[5] The this compound analogue NRC-03, in particular, demonstrates a remarkable safety profile with no significant hemolysis observed at concentrations as high as 256 µg/mL.[1]

Experimental Protocol: Hemolysis Assay

The following is a generalized protocol for determining the hemolytic activity of antimicrobial peptides, based on common methodologies reported in the literature.

1. Preparation of Red Blood Cells (RBCs):

  • Obtain fresh human red blood cells.

  • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and removal of the supernatant.

  • Resuspend the washed RBC pellet in PBS to a final concentration of 4% (v/v).

2. Peptide Preparation:

  • Dissolve the antimicrobial peptides in PBS to create stock solutions.

  • Prepare a series of two-fold serial dilutions of each peptide in PBS to the desired concentration range.

3. Hemolysis Assay:

  • In a 96-well microtiter plate, add 100 µL of each peptide dilution to triplicate wells.

  • For the negative control (0% hemolysis), add 100 µL of PBS to three wells.

  • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to three wells.

  • Add 100 µL of the 4% RBC suspension to all wells.

  • Incubate the plate at 37°C for 1 hour.

4. Measurement of Hemolysis:

  • Centrifuge the microtiter plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

5. Data Analysis:

  • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Plot the percentage of hemolysis against the peptide concentration.

  • Determine the HC50 value, the concentration of the peptide that causes 50% hemolysis, from the dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical hemolysis assay for antimicrobial peptides.

HemolysisAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RBC_Prep Prepare 4% Red Blood Cell Suspension Incubation Incubate Peptides with RBCs (37°C, 1h) RBC_Prep->Incubation Peptide_Prep Prepare Serial Dilutions of Antimicrobial Peptides Peptide_Prep->Incubation Centrifugation Centrifuge to Pellet Intact RBCs Incubation->Centrifugation Supernatant_Transfer Transfer Supernatant to New Plate Centrifugation->Supernatant_Transfer Absorbance_Reading Read Absorbance at 540 nm Supernatant_Transfer->Absorbance_Reading Data_Analysis Calculate % Hemolysis and Determine HC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of a hemolysis assay to determine the hemolytic activity of antimicrobial peptides.

References

Pleurocidin's Anticancer Efficacy Validated in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of Pleurocidin and its derivatives in xenograft models, supported by experimental data. The following sections detail the performance of these antimicrobial peptides against various cancer types, benchmarked against other therapeutic agents, and provide comprehensive experimental protocols and visualizations of the underlying molecular mechanisms.

Comparative Efficacy of this compound Derivatives in Xenograft Models

This compound and its synthetic derivatives, notably NRC-03 and a D-amino acid analog [D]-NRC-03, have demonstrated significant antitumor activity in preclinical xenograft models of breast and multiple myeloma cancers.[1][2] These peptides exhibit a direct lytic mechanism against cancer cells, and in some cases, can sensitize them to conventional chemotherapy.[1]

A key finding is the enhanced potency of the D-amino acid analog, [D]-NRC-03, which was found to be four times more effective than its L-amino acid counterpart, NRC-03, in inhibiting the growth of breast cancer xenografts. This highlights the potential for structural modifications to improve the therapeutic index of this compound-based peptides.

While direct head-to-head comparisons with a wide range of standard chemotherapies in xenograft models are limited in the available literature, the ability of NRC-03 to reduce the effective concentration (EC50) of cisplatin in breast cancer cells suggests a synergistic relationship that could be exploited in combination therapies.[1]

Below is a summary of the quantitative data from key xenograft studies:

Peptide/CompoundCancer TypeAnimal ModelKey Findings
NRC-03 Breast CarcinomaNOD SCID MiceIntratumoral injections killed breast cancer cells grown as xenografts.[1]
NRC-07 Breast CarcinomaNOD SCID MiceIntratumoral injections demonstrated killing of breast cancer cells in xenografts.[1]
NRC-03 Multiple MyelomaImmune-deficient MiceIntratumoral injections impaired the growth of multiple myeloma xenografts.[2]
[D]-NRC-03 Breast CancerNOD SCID MiceShowed a 4-fold greater inhibition of tumor growth compared to NRC-03.
NRC-03 + Cisplatin Breast CancerIn vitro dataNRC-03 significantly reduced the EC50 of cisplatin, suggesting potential for in vivo synergy.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following protocols are based on the methodologies reported in the cited studies.

Breast Cancer Xenograft Model

This protocol outlines the procedure for establishing and treating a breast cancer xenograft model in immunodeficient mice.

  • Cell Culture: Human breast carcinoma cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, typically 6-8 weeks old, are used. These mice lack a functional adaptive immune system, allowing for the engraftment of human cells.

  • Tumor Cell Implantation:

    • Harvest cultured breast cancer cells and resuspend them in a sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

    • Inject approximately 5 x 10^6 cells in a volume of 100 µL subcutaneously into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., >120 mm³), randomize the mice into treatment and control groups.[1]

    • Measure tumor dimensions (length and width) with calipers every other day and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • For the treatment group, administer this compound derivatives (e.g., 0.5 mg of NRC-03 or NRC-07 in 20 µL of HBSS) via intratumoral injection.[1]

    • The control group receives injections of the vehicle (e.g., HBSS) only.

    • A typical treatment schedule involves injections on days 1, 3, and 5.[1]

  • Endpoint and Tissue Collection:

    • Euthanize the mice at a defined endpoint (e.g., one week after the last injection or when tumors reach a maximum ethical size).[1]

    • Excise the tumors, weigh them, and process them for histological analysis (e.g., hematoxylin and eosin staining) to assess tumor necrosis and morphology.

In Vitro Chemosensitization Assay

This assay determines the ability of this compound derivatives to enhance the cytotoxicity of conventional chemotherapeutic agents.

  • Cell Plating: Seed breast cancer cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., cisplatin) in the presence or absence of a sublethal concentration of the this compound derivative (e.g., NRC-03).

  • Viability Assessment: After a 24-hour incubation, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Calculate the EC50 (the concentration of the drug that inhibits 50% of cell growth) for the chemotherapeutic agent alone and in combination with the peptide. A reduction in the EC50 indicates chemosensitization.

Mechanistic Insights: Signaling Pathways and Visualizations

The anticancer activity of this compound and its derivatives is primarily attributed to their ability to disrupt the integrity of cancer cell membranes. However, other mechanisms, including the induction of apoptosis and inhibition of autophagy, have also been implicated, particularly for derivatives like this compound-amide.

Membrane Disruption and Necrosis by NRC-03/NRC-07

The primary mechanism of action for NRC-03 and NRC-07 is the direct lysis of cancer cells. This is thought to be initiated by the electrostatic attraction between the cationic peptides and the negatively charged components of the cancer cell membrane. This interaction leads to membrane permeabilization, loss of cellular contents, and ultimately, necrotic cell death.

G cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane (Anionic) cluster_intracellular Intracellular Space This compound This compound MembraneBinding Binding to Anionic Lipids This compound->MembraneBinding PoreFormation Membrane Permeabilization (Pore Formation) MembraneBinding->PoreFormation IonDysregulation Ion Dysregulation PoreFormation->IonDysregulation CellLysis Cell Lysis & Necrosis IonDysregulation->CellLysis

Caption: Proposed mechanism of this compound-induced necrosis.

This compound-amide (Ple-a) Induced Apoptosis and Autophagy Inhibition

In contrast to the necrotic mechanism of NRC-03 and NRC-07, this compound-amide has been shown to induce apoptosis and inhibit autophagy in non-small cell lung adenocarcinoma cells. This suggests a more complex intracellular mechanism of action.

G cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Inhibition Pleurocidin_amide This compound-amide Caspase_Activation Caspase Activation Pleurocidin_amide->Caspase_Activation Autophagy_Pathway Autophagy Pathway Pleurocidin_amide->Autophagy_Pathway Apoptosis Apoptosis Caspase_Activation->Apoptosis Autophagy_Inhibition Autophagy_Pathway->Autophagy_Inhibition G Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth & Measurement Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (this compound/Control) Randomization->Treatment Endpoint 6. Endpoint Analysis Treatment->Endpoint Data_Analysis 7. Data Analysis & Comparison Endpoint->Data_Analysis

References

A comparative study of Pleurocidin and Defensin mechanisms of action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two important classes of antimicrobial peptides (AMPs): Pleurocidin and Defensins. By presenting supporting experimental data, detailed methodologies, and clear visual diagrams, this document aims to serve as a valuable resource for the scientific community engaged in antimicrobial research and drug development.

Introduction to this compound and Defensins

This compound is a potent, linear, cationic antimicrobial peptide, originally isolated from the skin mucus of the winter flounder (Pleuronectes americanus).[1][2] Structurally, it adopts an amphipathic α-helical conformation, a common feature among many AMPs that allows it to interact with and disrupt microbial membranes.[1][3] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, combined with its potential immunomodulatory roles, makes it a subject of significant research interest.[1][4]

Defensins are a large and diverse family of small, cationic, cysteine-rich peptides found across the animal and plant kingdoms.[5] In humans, they are a critical component of the innate immune system and are classified into three main subfamilies based on their size and the arrangement of their characteristic disulfide bonds: α-defensins, β-defensins, and θ-defensins.[5][6] α-defensins are primarily found in neutrophils and intestinal Paneth cells, while β-defensins are typically expressed by epithelial cells.[6][7][8] Humans possess genes for θ-defensins, but a premature stop codon prevents their expression.[5] Defensins exhibit a wide range of activities against bacteria, fungi, and viruses, and are also known to be powerful modulators of both innate and adaptive immunity.[5][6][7]

Comparative Antimicrobial Mechanisms of Action

Both this compound and Defensins exert their antimicrobial effects primarily by targeting and disrupting the integrity of microbial cell membranes. However, the specific models of disruption and the involvement of secondary intracellular mechanisms can differ.

This compound: The antimicrobial action of this compound is multifaceted. Its primary mechanism involves direct interaction with the microbial membrane, leading to permeabilization and cell death.[1][4] This process is concentration-dependent and is generally described by two models[4][9]:

  • Carpet Model: At lower concentrations, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer that disrupts the lipid packing and leads to membrane destabilization.

  • Toroidal Pore Model: At higher concentrations, the peptides insert into the membrane, inducing the lipid monolayers to bend inward continuously, forming a water-filled pore lined by both the peptides and lipid head groups.

Beyond membrane disruption, this compound can translocate into the cytoplasm to inhibit essential metabolic processes, including the synthesis of DNA and RNA.[4][10][11] Some studies also indicate that it can induce the production of reactive oxygen species (ROS) in fungi, leading to apoptosis.[4][9]

Defensins: As cationic peptides, defensins are electrostatically attracted to the negatively charged components of microbial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7][12] This initial interaction is crucial for their activity. The primary mechanism of killing is the formation of pores in the cell membrane, leading to the leakage of essential ions and metabolites.[7][13][14]

In addition to direct membrane permeabilization, some defensins have distinct mechanisms. For example, human β-defensin 3 (hBD-3) has been shown to inhibit bacterial cell wall synthesis by binding to Lipid II, a critical precursor for peptidoglycan formation.[8][14][15] Defensins can also neutralize bacterial toxins and exhibit a range of antiviral activities, such as blocking viral entry into host cells or inhibiting viral replication.[14][16]

Below is a diagram illustrating the distinct and overlapping antimicrobial mechanisms.

G Figure 1: Antimicrobial Mechanisms of Action cluster_this compound This compound cluster_defensin Defensins P_Start This compound (α-helical) P_Membrane Membrane Binding (Electrostatic) P_Start->P_Membrane P_Carpet Carpet Model (Low Conc.) P_Membrane->P_Carpet Disruption P_Toroid Toroidal Pore Model (High Conc.) P_Membrane->P_Toroid Pore Formation P_Metabolic Inhibition of DNA/RNA Synthesis P_Membrane->P_Metabolic Translocation P_Death Cell Death P_Carpet->P_Death P_ROS ROS Production (in Fungi) P_Toroid->P_ROS P_Toroid->P_Death P_Metabolic->P_Death P_ROS->P_Death D_Start Defensins (β-sheet core) D_Membrane Membrane Binding (Electrostatic) D_Start->D_Membrane D_Toxin Toxin Neutralization D_Start->D_Toxin D_Pore Pore Formation D_Membrane->D_Pore D_LipidII Inhibition of Cell Wall Synthesis (Lipid II Binding, e.g., hBD-3) D_Membrane->D_LipidII D_Death Cell Death D_Pore->D_Death D_LipidII->D_Death

Figure 1. Comparative antimicrobial mechanisms of this compound and Defensins.

Comparative Immunomodulatory Mechanisms

Both peptide classes are more than just direct antimicrobials; they are also key signaling molecules that modulate host immune responses.

This compound: The immunomodulatory functions of this compound are an emerging area of study. A key mechanism identified is its ability to activate mast cells, which are critical players in inflammation and innate immunity.[4][11] this compound has been shown to induce mast cell degranulation, migration, and the release of proinflammatory chemokines.[11] This activation occurs through the G protein-coupled receptor FPRL1 (Formyl Peptide Receptor-Like 1), initiating a downstream signaling cascade involving PI3K, PLC, and PKC.[11]

Defensins: Defensins have complex and sometimes opposing immunomodulatory roles.[6][17] They can be both proinflammatory and anti-inflammatory.

  • Proinflammatory/Chemotactic Roles: Defensins act as chemoattractants for a variety of immune cells, including T-cells, dendritic cells, monocytes, and mast cells.[12][18] This is often mediated by binding to chemokine receptors like CCR2 and CCR6.[15][18]

  • Signaling and Activation: Defensins can activate antigen-presenting cells by interacting with Toll-like receptors (TLRs), such as TLR1, TLR2, and TLR4.[15] This interaction triggers downstream MyD88-dependent signaling pathways, leading to the activation of transcription factors like NF-κB and subsequent production of inflammatory cytokines.[15]

  • Anti-inflammatory Roles: Conversely, defensins can also suppress inflammatory responses. For instance, hBD-3 can enter macrophages and inhibit LPS-induced NF-κB activation, thereby reducing the transcription of proinflammatory genes.[15]

The diagram below outlines a key immunomodulatory pathway for β-defensins.

G Figure 2: β-Defensin Immunomodulatory Signaling cluster_pathway Antigen Presenting Cell (e.g., Dendritic Cell) hBD Human β-Defensin (e.g., hBD-2, hBD-3) TLR Toll-like Receptors (TLR1/TLR2 or TLR4) hBD->TLR binds CCR6 Chemokine Receptor (CCR6) hBD->CCR6 binds MyD88 MyD88 TLR->MyD88 activates Chemotaxis Chemotaxis & Cell Maturation CCR6->Chemotaxis NFkB NF-κB Activation MyD88->NFkB Cytokines Proinflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Response Adaptive Immune Response Cytokines->Response Chemotaxis->Response

Figure 2. A signaling pathway for β-defensin-mediated immunomodulation.

Data Presentation: Antimicrobial Potency

The antimicrobial efficacy of peptides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The data below is compiled from various studies and represents typical MIC values against common Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.

Peptide FamilySpecific PeptideTarget OrganismMIC Range (µg/mL)MIC Range (mg/L)Citation(s)
This compound This compoundEscherichia coli1.1 - 351.1 - 35[11][14]
This compoundStaphylococcus aureus1.1 - 351.1 - 35[14]
α-Defensin HNP-1Escherichia coli12 (4 - 32) 12 (4 - 32)[4][7][16]
HNP-1Staphylococcus aureus4 (2 - 8) 4 (2 - 8)[4][7][16]
β-Defensin hBD-3Escherichia coli4 (4 - 8) 4 (4 - 8)[4][7][16]
hBD-3Staphylococcus aureus1 (0.5 - 4) 1 (0.5 - 4)[4][7][16]

*Note: The MIC for this compound is reported as a broad range against various human and fish pathogens. A specific study identified the MIC against an E. coli strain as 2 µg/mL.[11] **Note: Defensin MICs are presented as median values with the interquartile range in parentheses, reflecting activity against multiple clinical isolates.[4][7][16] 1 µg/mL = 1 mg/L.

Experimental Protocols

Broth Microdilution Assay for MIC Determination (CLSI Guidelines)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against aerobic bacteria.

Methodology:

  • Inoculum Preparation: A bacterial suspension is prepared from 3-5 colonies grown overnight on an appropriate agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][19]

  • Peptide Dilution: A 2-fold serial dilution of the antimicrobial peptide (this compound or Defensin) is prepared in MHB directly in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted peptide is inoculated with the standardized bacterial suspension. A growth control well (bacteria in broth without peptide) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.[19]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the peptide at which there is no visible growth (turbidity) of the bacteria.

G Figure 3: Broth Microdilution Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Standardized Bacteria A->C B 2. Serially Dilute Peptide in 96-Well Plate B->C D 4. Incubate Plate (37°C, 16-20h) C->D E 5. Read Plate & Determine MIC (Lowest concentration with no growth) D->E

Figure 3. Workflow for the Broth Microdilution MIC Assay.

Membrane Permeabilization Assay (SYTOX™ Green)

This assay quantifies membrane damage by using a high-affinity nucleic acid stain, SYTOX™ Green, which cannot penetrate the intact membranes of live cells. An increase in fluorescence indicates membrane permeabilization.

Methodology:

  • Bacterial Preparation: Bacteria are grown to mid-log phase, harvested by centrifugation, and washed twice with a phosphate-free buffer (e.g., HEPES or saline). The bacterial suspension is then diluted to a standardized optical density (e.g., OD₆₀₀ = 0.2).

  • Assay Setup: In a black, clear-bottom 96-well plate, the bacterial suspension is added to each well. SYTOX™ Green dye is added to each well to a final concentration of 1-5 µM, and the plate is incubated in the dark for 15-30 minutes to allow for signal stabilization.[3][20]

  • Fluorescence Reading: A baseline fluorescence reading is taken using a microplate reader (Excitation ~504 nm, Emission ~523 nm).[10][20]

  • Peptide Addition: Various concentrations of the antimicrobial peptide are added to the wells. A positive control (e.g., Triton X-100 or Melittin) for maximum permeabilization and a negative control (buffer only) are included.

  • Kinetic Measurement: Fluorescence is monitored over time (e.g., every 1-2 minutes for 30-60 minutes) to measure the rate and extent of membrane permeabilization. The increase in fluorescence directly correlates with the degree of membrane damage.

Conclusion

This compound and Defensins represent two powerful classes of antimicrobial peptides with distinct structural features and nuanced mechanisms of action.

  • This compound , an α-helical peptide, acts via a dual mechanism of potent, concentration-dependent membrane disruption (carpet and toroidal pore models) and subsequent inhibition of intracellular macromolecular synthesis.[4][9][11]

  • Defensins , with their characteristic disulfide-stabilized β-sheet structure, primarily disrupt microbial membranes via pore formation but can also employ specialized mechanisms like inhibiting cell wall synthesis.[7][14][15]

Both peptide families are not only direct killers of microbes but also serve as crucial signaling molecules that modulate the host's innate and adaptive immune responses. Defensins, in particular, have a well-documented, complex signaling role through various host cell receptors like TLRs and CCRs.[6][15] Understanding these comparative mechanisms is essential for the rational design and development of new peptide-based therapeutics to combat infectious diseases and modulate immune responses.

References

Pleurocidin's Cytotoxic Edge: A Comparative Analysis Against Other Antimicrobial Peptides in Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic effects of Pleurocidin and its derivatives against other antimicrobial peptides (AMPs) on various human cancer and normal cell lines. The data presented is supported by detailed experimental protocols and visual representations of the key signaling pathways involved.

This compound, an antimicrobial peptide first isolated from the winter flounder (Pleuronectes americanus), and its derivatives have demonstrated significant cytotoxic potential against a range of human cancer cell lines, often exhibiting selectivity for malignant cells over their healthy counterparts.[1] This has spurred interest in their potential as novel anticancer agents. This guide synthesizes available data to offer a clear comparison of their performance.

Comparative Cytotoxicity: this compound and its Analogs vs. Other AMPs

The cytotoxic activity of this compound and its derivatives, including this compound-amide (Ple-a), NRC-03, NRC-07, and the this compound-like peptide WF3, has been evaluated against numerous human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) to provide a quantitative comparison with other antimicrobial peptides like Nisin and Tilapia piscidin 4 (TP4).

Peptide/DerivativeCell LineCell TypeIC50 / EC50 (µM)Reference
This compound (Ple) J5Hepatocellular Carcinoma>500[2]
Huh7Hepatocellular Carcinoma>500[2]
Hep3BHepatocellular Carcinoma>500[2]
A549Lung Adenocarcinoma>500[2]
AGSGastric Adenocarcinoma>500[2]
WiDrColorectal Adenocarcinoma54.9[2]
This compound-amide (Ple-a) J5Hepatocellular Carcinoma11[2]
Huh7Hepatocellular Carcinoma197.3[2]
Hep3BHepatocellular Carcinoma148.2[2]
A549Lung Adenocarcinoma42[2][3]
AGSGastric Adenocarcinoma164.5[2]
WiDrColorectal Adenocarcinoma129.4[2]
NRC-03 MDA-MB-231Breast Cancer18.7 (EC50)[4]
T47-DBreast Cancer>50[4]
MCF7Breast Cancer>50[4]
SKBR3Breast Cancer<50[4]
MDA-MB-468Breast Cancer<50[4]
NRC-07 MDA-MB-231Breast Cancer18.5 (EC50)[4]
T47-DBreast Cancer>50[4]
MCF7Breast Cancer>50[4]
SKBR3Breast Cancer<50[4]
MDA-MB-468Breast Cancer<50[4]
AMP-WF3 (this compound-like) JurkatAcute Lymphoblastic Leukemia50[5][6]
Nisin A431Skin CarcinomaHigh Cytotoxicity[7][8]
A375MelanomaHigh Cytotoxicity[7][8]
LS180Colorectal CancerHigh Cytotoxicity[7][8]
HL60Promyelocytic LeukemiaLower Cytotoxicity[7][8]
MCF-7Breast CancerCytotoxic Effect[8]
HepG2Hepatocellular CarcinomaCytotoxic Effect[8]
Tilapia piscidin 4 (TP4) MCF-7Breast Cancer50.11 µg/mL[9][10]
SW982Synovial Sarcoma29.20 µg/mL[11]
Aska-SSSynovial Sarcoma32.41 µg/mL[11]

Table 1: Comparative Cytotoxicity of Antimicrobial Peptides on Human Cancer Cell Lines.

A noteworthy characteristic of this compound and its derivatives is their selective cytotoxicity towards cancer cells, while exhibiting lower toxicity to normal human cell lines.

Peptide/DerivativeCell LineCell TypeIC50 (µM)Reference
This compound (Ple) NIH-3T3Mouse Embryonic Fibroblast>500[2]
This compound-amide (Ple-a) NIH-3T3Mouse Embryonic Fibroblast313[2]
AMP-WF3 (this compound-like) PBMCsPeripheral Blood Mononuclear Cells>50[5][6]
HDFHuman Dermal Fibroblast>50[5][6]
Tilapia piscidin 4 (TP4) MCF-10Normal BreastNo significant cytotoxicity at 50.11 µg/mL[9][10]

Table 2: Cytotoxicity of this compound and its Derivatives on Non-Malignant Cell Lines.

Mechanisms of Action: A Deeper Dive

The cytotoxic effects of this compound and its derivatives are mediated through various mechanisms, primarily involving membrane disruption and the induction of apoptosis.

This compound and its derivatives often initiate their anticancer activity by electrostatically interacting with the negatively charged components of cancer cell membranes, leading to membrane permeabilization and cell lysis.[1] Beyond direct membrane damage, these peptides can also trigger programmed cell death.

For instance, the This compound-like peptide WF3 has been shown to induce apoptosis in Jurkat leukemia cells by upregulating the expression of p53 and p21, key regulators of the cell cycle and apoptosis.[5][6][12]

This compound-amide (Ple-a) exhibits a dual mechanism in A549 lung cancer cells, inducing both apoptosis and autophagy in the early stages of treatment.[2][13] However, at later stages, it appears to enhance caspase-dependent apoptosis by inhibiting autophagy.[2]

The derivatives NRC-03 and NRC-07 have been observed to localize in the nuclei and mitochondria of cancer cells.[1] Their cytotoxic effects are associated with the generation of reactive oxygen species (ROS) from both cytoplasmic and mitochondrial sources, leading to intracellular damage and apoptosis.[1]

Pleurocidin_Signaling This compound-induced Cytotoxicity Pathways cluster_Ple_WF3 This compound / WF3 cluster_Plea This compound-amide (Ple-a) cluster_NRC NRC-03 / NRC-07 Ple_WF3 This compound / WF3 p53 p53 activation Ple_WF3->p53 p21 p21 activation p53->p21 Apoptosis_WF3 Apoptosis p21->Apoptosis_WF3 Plea This compound-amide Autophagy Autophagy (early) Plea->Autophagy Apoptosis_Plea Apoptosis Plea->Apoptosis_Plea NRC NRC-03 / NRC-07 Mitochondria Mitochondrial Targeting NRC->Mitochondria ROS ROS Production Mitochondria->ROS Apoptosis_NRC Apoptosis ROS->Apoptosis_NRC

Caption: Signaling pathways of this compound and its derivatives.

Experimental Protocols

The assessment of cytotoxicity in the cited studies predominantly relies on the following key experimental methodologies:

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of the antimicrobial peptides for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for 2-4 hours to allow for formazan crystal formation.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control cells.

2. Acid Phosphatase Assay:

  • Principle: This assay is used as an alternative to the MTT assay, particularly for cells that may have altered mitochondrial activity or for compounds that interfere with MTT reduction. It measures the activity of the lysosomal enzyme acid phosphatase, which is present in viable cells.

  • Procedure:

    • Similar to the MTT assay, cells are seeded and treated with the test compounds in 96-well plates.

    • After the treatment period, the cells are washed with a buffer (e.g., PBS).

    • A substrate solution containing p-nitrophenyl phosphate in an acidic buffer is added to each well.

    • The plates are incubated to allow the acid phosphatase to convert the substrate into a colored product (p-nitrophenol).

    • The reaction is stopped by adding a stop solution (e.g., NaOH).

    • The absorbance of the colored product is measured at 405 nm.

    • Cell viability is determined relative to the untreated control.

Apoptosis Detection

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Procedure:

    • Cells are treated with the antimicrobial peptides for the desired time.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • The cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • The cells are incubated in the dark for a short period.

    • The stained cells are analyzed by flow cytometry.

    • The results are typically displayed as a quadrant plot, where:

      • Annexin V-negative/PI-negative cells are viable.

      • Annexin V-positive/PI-negative cells are in early apoptosis.

      • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

      • Annexin V-negative/PI-positive cells are necrotic.

Experimental_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_culture Cell Culture cluster_viability Viability Assays cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis start Seed Human Cell Lines treatment Treat with Peptides start->treatment MTT MTT Assay treatment->MTT AP Acid Phosphatase Assay treatment->AP Flow Flow Cytometry (Annexin V/PI) treatment->Flow IC50 Calculate IC50/EC50 MTT->IC50 AP->IC50 Apoptosis_Quant Quantify Apoptosis Flow->Apoptosis_Quant

Caption: Workflow for assessing peptide cytotoxicity.

Conclusion

The compiled data indicates that this compound and its derivatives, particularly this compound-amide, NRC-03, and NRC-07, are potent cytotoxic agents against a variety of human cancer cell lines. Their efficacy is often comparable or superior to other antimicrobial peptides like Nisin and TP4. A key advantage of the this compound family is their demonstrated selectivity for cancer cells over normal cells, a crucial attribute for potential therapeutic development. The multifaceted mechanisms of action, involving both direct membrane disruption and induction of apoptosis through various signaling pathways, suggest a lower likelihood of resistance development. Further investigation into the in vivo efficacy and safety of these peptides is warranted to fully explore their therapeutic potential in oncology.

References

D-Amino Acid Substitution in Pleurocidin Analogues: A Comparative Guide to Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and stable antimicrobial agents is a paramount challenge. Pleurocidin, a cationic antimicrobial peptide (AMP) isolated from the winter flounder, has shown significant promise. However, like many peptides, its therapeutic application is often hindered by susceptibility to proteolytic degradation. A key strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers. This guide provides a comprehensive comparison of the efficacy of this compound analogues featuring D-amino acid substitutions, supported by experimental data and detailed methodologies.

Enhanced Stability and Altered Bioactivity: The Impact of Chirality

The primary advantage of incorporating D-amino acids into this compound analogues is the enhanced resistance to proteases, which are stereospecific for L-amino acids. This increased stability can significantly prolong the in vivo half-life of the peptide, a crucial factor for therapeutic efficacy.[1][2]

Interestingly, the introduction of D-amino acids does not simply confer stability; it can also modulate the biological activity of the peptide. While some studies report a decrease in antibacterial potency, others have found that D-enantiomers can retain or even exhibit improved antimicrobial activity, often coupled with a significant reduction in hemolytic activity against red blood cells.[3] This suggests that the mechanism of action may not be strictly dependent on chiral interactions with the bacterial membrane.

Comparative Efficacy: Antimicrobial and Hemolytic Activities

The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of this compound and its D-enantiomer, as well as another notable analogue, NRC-03, and its D-amino acid counterpart.

Table 1: Comparative Antimicrobial Activity (MIC, μg/mL) of L-Pleurocidin and D-Pleurocidin

Bacterial StrainL-PleurocidinD-Pleurocidin
Staphylococcus aureus1.857.4
Bacillus subtilis0.923.7
Escherichia coli0.923.7
Pseudomonas aeruginosa3.714.8
Salmonella typhimurium1.857.4
Candida albicans3.70.46

Source: Data adapted from a study on the structure-antimicrobial activity relationship between this compound and its enantiomer.[3]

Table 2: Comparative Hemolytic Activity of L-Pleurocidin and D-Pleurocidin

Peptide Concentration (μg/mL)L-Pleurocidin (% Hemolysis)D-Pleurocidin (% Hemolysis)
1.8500
3.700
7.41.20
14.84.50.5
29.612.31.8
59.235.63.2
118.485.28.9

Source: Data adapted from a study on the structure-antimicrobial activity relationship between this compound and its enantiomer.[3]

The data clearly indicates that while D-Pleurocidin shows a higher Minimum Inhibitory Concentration (MIC) against most tested bacteria compared to its L-counterpart, it exhibits a remarkable increase in potency against the fungal pathogen Candida albicans. Furthermore, the hemolytic activity of D-Pleurocidin is significantly lower across all tested concentrations, highlighting a potential for improved therapeutic index.

In a similar vein, the D-amino acid analog of NRC-03, a this compound-derived peptide, has demonstrated enhanced killing of breast cancer cells compared to the L-amino acid version.[1][2] While specific MIC values for [D]-NRC-03 against a bacterial panel are not detailed in the available literature, it was found to be more effective in vivo in inhibiting the growth of breast cancer cell xenografts.[1] However, it's noteworthy that [D]-NRC-03 also showed somewhat increased cytotoxicity towards some normal cells, indicating that further modifications may be necessary to optimize its selectivity.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Culture: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Peptide Preparation: The this compound analogues are serially diluted in the same broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity.

  • RBC Preparation: Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma components.

  • Peptide Incubation: A suspension of washed RBCs (typically 2-4% v/v) is incubated with various concentrations of the this compound analogues in PBS at 37°C for a specified time (e.g., 1 hour).

  • Controls: A negative control (RBCs in PBS only) and a positive control (RBCs treated with a lytic agent like Triton X-100 to achieve 100% hemolysis) are included.

  • Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizing the Mechanism and Workflow

To better understand the processes involved in evaluating and the proposed mechanism of action of D-amino acid substituted this compound analogues, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation In Vitro Efficacy & Safety Evaluation cluster_data Data Analysis & Comparison synthesis Solid-Phase Peptide Synthesis (L- and D-analogues) purification HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification) purification->characterization mic_test Antimicrobial Susceptibility (MIC Determination) characterization->mic_test hemolysis_assay Hemolytic Assay (Cytotoxicity) characterization->hemolysis_assay stability_assay Protease Stability Assay characterization->stability_assay compare_mic Compare MIC Values (L- vs D-analogues) mic_test->compare_mic compare_hemolysis Compare Hemolytic Activity (L- vs D-analogues) hemolysis_assay->compare_hemolysis compare_stability Compare Proteolytic Stability stability_assay->compare_stability

Experimental workflow for comparing this compound analogues.

Mechanism_of_Action peptide D-Amino Acid this compound Analogue electrostatic_interaction Initial Electrostatic Interaction peptide->electrostatic_interaction stability Resistance to Proteolytic Degradation peptide->stability bacterial_membrane Bacterial Cell Membrane (Negatively Charged) bacterial_membrane->electrostatic_interaction membrane_insertion Membrane Insertion & Destabilization electrostatic_interaction->membrane_insertion pore_formation Pore Formation / Carpet Model membrane_insertion->pore_formation leakage Leakage of Cellular Contents pore_formation->leakage cell_death Bacterial Cell Death leakage->cell_death

Proposed mechanism of action for D-amino acid this compound analogues.

Conclusion

The substitution of L-amino acids with D-amino acids in this compound analogues represents a promising strategy for developing novel antimicrobial and anticancer agents with improved therapeutic profiles. The enhanced stability against proteolytic degradation is a significant advantage for in vivo applications. While the antimicrobial potency against bacteria may be moderately reduced in some cases, the concurrent decrease in hemolytic activity can lead to a more favorable therapeutic window. Furthermore, the surprising increase in efficacy against fungal pathogens and certain cancer cells warrants further investigation into the precise mechanisms of action of these D-enantiomers. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the design and evaluation of next-generation peptide-based therapeutics.

References

Head-to-head comparison of Pleurocidin and Cecropin antibacterial potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial peptides (AMPs), Pleurocidin and Cecropin represent two distinct families with significant therapeutic potential. This guide provides a comprehensive head-to-head comparison of their antibacterial potency, supported by experimental data from various studies. We delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for reproducibility.

At a Glance: Key Differences

FeatureThis compoundCecropin
Origin First isolated from the winter flounder (Pleuronectes americanus)First isolated from the Cecropia moth (Hyalophora cecropia)
Primary Structure Typically a 25-amino acid, α-helical peptideGenerally 31-39 amino acids, often with two α-helical domains
Primary Mechanism Membrane disruption via toroidal pore or carpet models; can also inhibit intracellular macromolecular synthesis.Primarily causes bacterial cell lysis by forming pores in the cell membrane.
Antibacterial Spectrum Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.Predominantly active against Gram-negative bacteria, with some variants showing activity against Gram-positive bacteria.

Quantitative Comparison of Antibacterial Potency

The antibacterial efficacy of this compound and Cecropin is most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize MIC values from various studies.

Note on Data Interpretation: The MIC values presented below are compiled from multiple research articles. Direct comparison should be made with caution, as experimental conditions such as the specific bacterial strain, growth medium, and assay methodology can influence the results.

This compound: Minimum Inhibitory Concentration (MIC) Data
Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 259221 - 8[1]
Pseudomonas aeruginosaATCC 278532 - 16[1]
Staphylococcus aureusATCC 292134 - 32[1]
Bacillus subtilisATCC 66331.1 - 4[2]
Salmonella typhimurium-1.6 - 6.3[2]
Vibrio anguillarum-0.2 - 1.6[3]
Cecropin: Minimum Inhibitory Concentration (MIC) Data
Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliD310.2 - 0.4[4]
Pseudomonas aeruginosaATCC 2785316 - 64[5]
Staphylococcus aureusATCC 29213>128[5]
Salmonella typhimurium-1.6 - 3.1[5]
Yersinia ruckeri-1 - 4[5]
Acinetobacter baumanniiATCC 196068 - 32[4]

Mechanisms of Action: A Visualized Comparison

The distinct antibacterial activities of this compound and Cecropin stem from their different modes of interaction with the bacterial cell membrane.

This compound's Dual-Action Mechanism

This compound exhibits a multifaceted approach to bacterial killing. Its primary mechanism involves the disruption of the bacterial membrane through two proposed models: the "toroidal pore" and the "carpet" model. At lower concentrations, it is also capable of translocating across the membrane to inhibit intracellular processes.[2]

Pleurocidin_Mechanism cluster_membrane Bacterial Membrane Outer_Membrane Outer Membrane Inner_Membrane Cytoplasmic Membrane This compound This compound Binding Electrostatic Binding to Anionic Lipids This compound->Binding Toroidal_Pore Toroidal Pore Formation Binding->Toroidal_Pore High Peptide Concentration Carpet_Model Carpet-like Micellization Binding->Carpet_Model Low Peptide Concentration Translocation Translocation into Cytoplasm Binding->Translocation Membrane_Disruption Membrane Permeabilization & Lysis Toroidal_Pore->Membrane_Disruption Carpet_Model->Membrane_Disruption Intracellular_Targets Inhibition of DNA, RNA, and Protein Synthesis Translocation->Intracellular_Targets

This compound's multifaceted antibacterial mechanism.
Cecropin's Membrane Lysis Mechanism

Cecropins primarily act by permeabilizing the bacterial cell membrane, leading to cell death. They are thought to form ion channels or pores, disrupting the membrane potential and integrity.[4]

Cecropin_Mechanism cluster_membrane Bacterial Membrane Outer_Membrane Outer Membrane Inner_Membrane Cytoplasmic Membrane Cecropin Cecropin Binding Binding to Outer Membrane (LPS) Cecropin->Binding Insertion Insertion into Membrane Binding->Insertion Pore_Formation Pore/Channel Formation Insertion->Pore_Formation Membrane_Lysis Membrane Depolarization & Lysis Pore_Formation->Membrane_Lysis Cell_Death Cell Death Membrane_Lysis->Cell_Death

Cecropin's primary mechanism of bacterial membrane lysis.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing the potency of antimicrobial peptides. The broth microdilution method is a standardized and widely accepted protocol.

Broth Microdilution Assay for MIC Determination

This protocol is a generalized version based on established methodologies.

1. Preparation of Materials:

  • Bacterial Culture: A fresh overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
  • Antimicrobial Peptides: Stock solutions of this compound and Cecropin prepared in a sterile, appropriate solvent (e.g., sterile water or 0.01% acetic acid).
  • 96-Well Microtiter Plates: Sterile, clear, flat-bottom plates.
  • Growth Medium: Sterile broth medium.

2. Experimental Workflow:

MIC_Workflow Start Start Prepare_Peptide_Dilutions Prepare serial two-fold dilutions of peptides in broth in a 96-well plate. Start->Prepare_Peptide_Dilutions Prepare_Inoculum Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and dilute to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL). Prepare_Peptide_Dilutions->Prepare_Inoculum Inoculate_Plate Add the bacterial inoculum to each well containing the peptide dilutions. Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours. Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or measure the optical density (OD) at 600 nm. Incubate->Read_Results Determine_MIC The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for the broth microdilution MIC assay.

3. Controls:

  • Positive Control: Wells containing only the bacterial inoculum and broth (to confirm bacterial growth).
  • Negative Control: Wells containing only sterile broth (to check for contamination).
  • Peptide Control: Wells containing the highest concentration of the peptide in sterile broth (to ensure peptide sterility).

Conclusion

Both this compound and Cecropin are potent antimicrobial peptides with distinct characteristics. This compound demonstrates a broader spectrum of activity, targeting both Gram-positive and Gram-negative bacteria through a dual mechanism of membrane disruption and intracellular inhibition. Cecropin, on the other hand, exhibits strong, targeted activity primarily against Gram-negative bacteria by inducing membrane lysis.

The choice between these peptides for therapeutic development will depend on the specific application, the target pathogens, and the desired mechanism of action. Further research, particularly direct comparative studies under standardized conditions, will be invaluable in elucidating the nuanced differences in their potency and guiding their clinical translation.

References

Navigating the Landscape of Antimicrobial Resistance: A Comparative Analysis of Pleurocidin Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between antimicrobial peptides (AMPs) is paramount in the development of novel therapeutics. This guide provides a comparative overview of the marine-derived peptide pleurocidin and its activity in the context of bacterial resistance to other antimicrobial agents. While direct experimental studies quantifying cross-resistance between this compound and other specific AMPs are limited, this analysis compiles available data on this compound's efficacy against multidrug-resistant (MDR) strains, offering insights into its potential resilience to common resistance mechanisms.

Performance Against Multidrug-Resistant Bacteria: A Quantitative Look

This compound and its derivatives have demonstrated significant antibacterial activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric in assessing antimicrobial efficacy.

Below are tables summarizing the MIC values of this compound and its analogs against various bacterial strains, including those with defined resistance profiles.

Table 1: Antimicrobial Activity of this compound (Ple) and its Amidated Derivative (Ple-a) against Multidrug-Resistant (MDR) Bacteria [1]

Bacterial StrainResistance ProfileMIC (µg/mL) of PleMIC (µg/mL) of Ple-a
Enterococcus faecium-4R-84
Escherichia coli-7R-82
Pseudomonas aeruginosa-5R-12832
Klebsiella pneumoniae-7R-25632
Klebsiella pneumoniae-10R-12816
Acinetobacter baumannii-8R-12816
Salmonella enterica serovar Choleraesuis-13R-84

Table 2: Antimicrobial Activity of this compound and its Truncated Derivatives against a Panel of MDR Pathogenic Bacteria [2]

Organism and GenotypeGK-2 (µg/mL)GK-3 (µg/mL)GK-4 (µg/mL)Pleu (µg/mL)
Gram-positive bacteria
Staphylococcus aureus T144 (MRSA)16321632
Staphylococcus aureus A103 (MRSA)16321632
Staphylococcus epidermidis 162816816
Enterococcus faecalis V58332643264
Gram-negative bacteria
Escherichia coli B2 (mcr-1)4848
Escherichia coli C4 (NDM-5)816816
Klebsiella pneumoniae 298 (NDM-1)16321632
Pseudomonas aeruginosa 11232643264
Acinetobacter baumannii 1960616321632

Note: GK-1, a direct truncation of this compound, showed no antibacterial activity.

Understanding the Mechanisms: How Resistance Might Emerge

While this compound's primary mode of action is the disruption of bacterial cell membranes, bacteria can develop resistance to cationic AMPs through various mechanisms. These adaptations could potentially lead to cross-resistance with other peptides that share similar targets or mechanisms of action.

Key Resistance Strategies in Gram-Negative Bacteria:
  • Lipopolysaccharide (LPS) Modification: The outer membrane of Gram-negative bacteria is rich in LPS, which is a primary target for many cationic AMPs. Bacteria can alter the net charge of their cell surface by modifying their LPS, thereby reducing the binding affinity of cationic peptides.[3] This is a common mechanism of resistance against polymyxins.

  • Efflux Pumps: Bacteria can actively transport antimicrobial agents out of the cell using efflux pumps. Overexpression of these pumps can lead to reduced intracellular concentrations of the antimicrobial, rendering it less effective.

A potential signaling pathway for the development of resistance to antimicrobial peptides in Gram-negative bacteria is depicted below.

Resistance_Pathway cluster_membrane Bacterial Cell Envelope Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane AMP Antimicrobial Peptide (e.g., this compound) LPS Lipopolysaccharide (LPS) AMP->LPS Binds to PhoQ PhoQ (Sensor Kinase) LPS->PhoQ Stress Signal PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylates PmrA PmrA (Response Regulator) PhoP->PmrA Activates Efflux_Pump Efflux Pump Genes PhoP->Efflux_Pump Upregulates Arn_operon arn Operon (LPS Modification Genes) PmrA->Arn_operon Upregulates PmrB PmrB (Sensor Kinase) PmrB->PmrA Phosphorylates Resistance Reduced AMP Susceptibility (Cross-Resistance) Arn_operon->Resistance LPS Modification Efflux_Pump->Resistance Drug Efflux Experimental_Workflow cluster_induction Resistance Induction cluster_testing Cross-Resistance Testing A 1. Isolate wild-type bacterial strain B 2. Culture bacteria in sub-lethal concentrations of Peptide A A->B C 3. Serially passage bacteria with increasing concentrations of Peptide A B->C D 4. Isolate resistant mutant strain C->D E 5. Determine MIC of Peptide A for wild-type and resistant strains D->E Test on F 6. Determine MIC of Peptide B, C, etc. for wild-type and resistant strains D->F Test on G 7. Calculate and compare fold-change in MIC values E->G F->G

References

Therapeutic Index of Pleurocidin: A Comparative Benchmark Against Leading Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the global pursuit of novel antimicrobial agents to combat rising antibiotic resistance, a comprehensive benchmarking study has been conducted to evaluate the therapeutic index of Pleurocidin against other prominent antimicrobial peptides (AMPs), including LL-37, Magainin, and Defensins. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data, to inform future research and development in the field of antimicrobial therapeutics.

The therapeutic index (TI) is a critical measure of a drug's safety and efficacy, representing the ratio between its toxic concentration and its effective therapeutic concentration. A higher TI indicates a more favorable safety profile. This guide synthesizes available data on the antimicrobial activity and cytotoxicity of these AMPs to provide a clear comparison of their therapeutic potential.

Data Presentation: Comparative Analysis of Antimicrobial Activity and Cytotoxicity

The following table summarizes the antimicrobial and cytotoxic activities of this compound, LL-37, Magainin, and Defensins based on published studies. The therapeutic index is calculated as the ratio of the cytotoxic concentration (e.g., IC50 or HC50) to the antimicrobial concentration (Minimum Inhibitory Concentration - MIC). It is important to note that direct comparison can be challenging due to variations in experimental conditions, including the specific bacterial strains and mammalian cell lines used.

Antimicrobial PeptideTarget Organism(s)MIC (µg/mL)Mammalian Cell Line(s)Cytotoxicity (IC50/HC50 in µg/mL)Calculated Therapeutic Index (Approximate)
This compound E. coli, L. monocytogenes, S. cerevisiae, P. expansum5.3 - 69[1]Human intestinal cellsNo significant cytotoxicity reported[1]High (Specific value not calculated)
Gram-positive & Gram-negative bacteria0.25 - 32[2][3]Mouse fibroblast 3T3 cellsLess susceptible than cancer cells[2][3]-
MDR bacterial strains2 - 256[2][3]Various cancer cell linesIC50: 11 - 340 µM[2][3]Varies depending on cell line and bacteria
LL-37 P. aeruginosa, S. typhimurium, E. coli, L. monocytogenes, S. epidermidis, S. aureus<10[4][5]NIH-3T3 fibroblastsNo toxicity below 150 µg/mL (for derivative FK-16)[6][7]>15
S. epidermidis, S. aureus2.34 - 18.75 (for derivative GF-17)[7][8]NIH-3T3 fibroblastsNo toxicity below 75 µg/mL (for derivative GF-17)[6][7]>4 - 32
Magainin II A. baumannii2 - 4 µM[9]HaCaT cells, Red blood cellsNo cytotoxicity or hemolytic activity reported[9]High (Specific value not calculated)
Bladder cancer cell lines-Bladder cancer cell lines (RT4, 647V, 486P)IC50: 52.4 - 484.03 µM[10]-
Murine and human fibroblastsNot affected at concentrations tested[10]High selectivity for cancer cells
Defensin (Human β-defensin 3) E. coli, S. aureus, P. aeruginosa-Human cellsLower cytotoxicity for linear analogs compared to wild-type[11]Improved for analogs
Defensin (Human β-defensin 23) E. coli, P. aeruginosa, S. aureusPotent activity reported[12]Human peripheral blood mononuclear cells (PBMCs)Examined, but specific values not detailed in abstract[12]-

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following sections outline the typical protocols used to determine the antimicrobial activity and cytotoxicity of AMPs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterial strain is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: The antimicrobial peptide is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the peptide dilution is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no peptide) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[4][5][13]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., fibroblasts, epithelial cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the antimicrobial peptide.

  • Incubation: The cells are incubated with the peptide for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and the plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of peptide that causes 50% inhibition of cell growth) is then calculated.[2][14]

Visualization of the Therapeutic Index Calculation Workflow

The following diagram illustrates the workflow for determining the therapeutic index of an antimicrobial peptide.

TherapeuticIndexWorkflow cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity MIC_Assay MIC Assay (e.g., Broth Microdilution) MIC_Result Determine MIC (Lowest concentration inhibiting bacterial growth) MIC_Assay->MIC_Result TI_Calculation Therapeutic Index (TI) Calculation MIC_Result->TI_Calculation Efficacy Data Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Mammalian Cells) IC50_Result Determine IC50 (Concentration causing 50% cell death) Cytotoxicity_Assay->IC50_Result IC50_Result->TI_Calculation Toxicity Data Final_TI Therapeutic Index (TI = IC50 / MIC) TI_Calculation->Final_TI

Caption: Workflow for calculating the therapeutic index of an antimicrobial peptide.

Conclusion

This comparative guide highlights the promising therapeutic potential of this compound, which exhibits potent antimicrobial activity with reportedly low cytotoxicity against normal mammalian cells. While direct comparisons are nuanced due to varying experimental parameters across studies, the available data suggests that this compound and its derivatives possess a favorable therapeutic index, particularly when compared to some other AMPs that may have limitations due to higher toxicity. Further standardized, head-to-head comparative studies are warranted to definitively establish the therapeutic hierarchy of these promising antimicrobial agents. The detailed protocols and workflow provided herein offer a framework for such future investigations, which are crucial for the development of next-generation antibiotics.

References

Unraveling the Action of Pleurocidin: A Comparative Guide to Mechanistic Validation Using Bacterial Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the mechanism of action of the antimicrobial peptide (AMP) pleurocidin, with a focus on the strategic use of mutant bacterial strains. Experimental data is presented to support the comparison with alternative antimicrobial agents.

This compound, a 25-amino acid cationic antimicrobial peptide isolated from the winter flounder (Pleuronectes americanus), has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1] Its amphipathic α-helical structure is a hallmark of many membrane-active AMPs.[1][2] The primary proposed mechanism of this compound involves a dual action: disruption of the bacterial cell membrane and interference with intracellular processes.[3][4] The validation of these mechanisms is crucial for its development as a therapeutic agent. This guide explores the experimental approaches, particularly the use of bacterial mutants, to dissect and confirm the precise mechanisms of this compound's antibacterial activity, and compares its performance with other well-characterized AMPs.

Dual-Action Mechanism of this compound

This compound's bactericidal activity is primarily attributed to its ability to interact with and disrupt the integrity of bacterial membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon reaching a sufficient concentration, it is believed to form pores or channels in the membrane, leading to leakage of cellular contents and cell death.[2]

In addition to its membrane-disrupting capabilities, evidence suggests that this compound can translocate across the bacterial membrane, even at sub-lethal concentrations, and interact with intracellular targets.[3] Studies have shown that this compound and its derivatives can inhibit the synthesis of macromolecules, including DNA, RNA, and proteins, within minutes of exposure.[3] This intracellular activity may contribute to its overall bactericidal efficacy, particularly at lower concentrations where membrane permeabilization is less pronounced.

Validation of this compound's Mechanism Using Mutant Bacterial Strains

The use of bacterial mutants with specific genetic alterations in their cell envelope or intracellular pathways is a powerful tool to validate the mechanism of action of antimicrobial peptides. By comparing the susceptibility of wild-type strains with that of isogenic mutants, researchers can pinpoint the molecular targets and pathways affected by the peptide.

Validating Membrane-Disrupting Activity

A key strategy to validate the membrane-targeting action of this compound is to use bacterial mutants with altered cell surface charges.

  • Gram-Positive Bacteria: The Role of Teichoic Acids. In Gram-positive bacteria like Staphylococcus aureus, teichoic acids are major anionic polymers in the cell wall. The dltABCD operon is responsible for the D-alanylation of these teichoic acids, which introduces positive charges and reduces the net negative charge of the cell surface. A dltA mutant, lacking D-alanine esters in its teichoic acids, would present a more anionic surface. It is hypothesized that such a mutant would exhibit increased susceptibility to cationic peptides like this compound due to enhanced electrostatic attraction.

  • Gram-Negative Bacteria: The Role of Lipopolysaccharide (LPS). In Gram-negative bacteria such as Escherichia coli, the outer membrane is a formidable barrier. The LPS in the outer leaflet is a primary target for many cationic AMPs. Mutants with alterations in the LPS structure, for instance, those lacking parts of the core oligosaccharide or the O-antigen, can be used to assess the importance of LPS in this compound's activity. A deeper truncation of the LPS core is expected to increase the susceptibility to this compound by facilitating its access to the inner membrane.

Validating Intracellular Targeting

To validate the intracellular mechanisms of this compound, mutants with defects in DNA repair, protein synthesis, or other essential intracellular processes can be employed.

  • Macromolecular Synthesis. Bacterial strains with conditional mutations in genes essential for DNA replication, transcription, or translation can be used to investigate whether this compound's inhibition of these processes is a primary or secondary effect of membrane damage.

  • Efflux Pumps. The role of efflux pumps in this compound resistance can be studied using mutants deficient in specific efflux systems, such as the TolC outer membrane protein in E. coli. Increased susceptibility in a tolC mutant would suggest that this compound is a substrate for this efflux pump.

Comparative Performance with Alternative Antimicrobial Peptides

To contextualize the activity of this compound, it is useful to compare its performance with other well-studied AMPs, such as polymyxin B and cecropin A, particularly in their interactions with bacterial mutants.

  • Polymyxin B: A cyclic lipopeptide that specifically targets the lipid A component of LPS in Gram-negative bacteria. Its activity is highly dependent on the integrity of the LPS.

  • Cecropin A: A linear, alpha-helical peptide, similar in structure to this compound, known to form pores in bacterial membranes.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of this compound and comparator peptides against wild-type and mutant bacterial strains.

Table 1: Antimicrobial Activity of this compound and Derivatives against Wild-Type Bacteria
Peptide Bacterial Strain MIC (μg/mL) Reference
This compoundEscherichia coli2 - 8[5]
This compoundStaphylococcus aureus4 - 32[5]
This compound-AmideEscherichia coli (MDR)2[6]
This compound-AmideStaphylococcus aureus4 - 32[6]
Table 2: Comparative Antimicrobial Activity against Mutant Bacterial Strains
Peptide Bacterial Strain Genotype MIC (μg/mL) Fold Change vs. WT
Defensins, ProtegrinsStaphylococcus aureusWild-Type>100-
dltA mutant1.6 - 12.5>8
Polymyxin BEscherichia coliWild-Type0.5-
lps mutant<0.125>4
This compound (Predicted)Staphylococcus aureusWild-Type4 - 32-
dltA mutant<4-32>1
This compound (Predicted)Escherichia coliWild-Type2 - 8-
lps mutant<2-8>1

Note: Data for this compound against mutant strains is predicted based on its cationic nature and the known behavior of similar AMPs.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a bacterium.

Methodology:

  • Prepare a series of twofold dilutions of the antimicrobial peptide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.

Membrane Depolarization Assay

Objective: To assess the ability of an antimicrobial peptide to disrupt the bacterial cytoplasmic membrane potential.

Methodology:

  • Grow bacteria to the mid-logarithmic phase and resuspend them in a suitable buffer.

  • Add the voltage-sensitive dye DiSC3-5 to the bacterial suspension and incubate until the fluorescence signal stabilizes (the dye is quenched upon entering polarized cells).

  • Add the antimicrobial peptide to the suspension.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates the release of the dye from the depolarized cells.

Construction of a Staphylococcus aureus dltA Mutant

Objective: To create a mutant strain of S. aureus lacking D-alanine in its teichoic acids.

Methodology:

  • Amplify the upstream and downstream flanking regions of the dltA gene by PCR.

  • Clone these fragments into a temperature-sensitive shuttle vector containing a selectable marker (e.g., erythromycin resistance).

  • Introduce the recombinant plasmid into a restriction-negative intermediate S. aureus strain (e.g., RN4220) and then into the target wild-type strain.

  • Select for chromosomal integration of the plasmid by growing at a non-permissive temperature in the presence of the antibiotic.

  • Induce homologous recombination and plasmid curing by growing at a permissive temperature without antibiotic selection.

  • Screen for colonies that have lost the plasmid and have the desired deletion by replica plating and PCR analysis.

Visualizing the Mechanism and Experimental Workflow

Pleurocidin_Mechanism cluster_extracellular Extracellular cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular This compound This compound (Cationic AMP) outer_membrane Outer Membrane (Gram-ve) LPS This compound->outer_membrane Electrostatic Attraction cell_wall Cell Wall (Gram+ve) Teichoic Acids This compound->cell_wall Electrostatic Attraction inner_membrane Cytoplasmic Membrane outer_membrane->inner_membrane Translocation cell_wall->inner_membrane Translocation macromolecules DNA, RNA, Proteins inner_membrane->macromolecules Translocation cell_death Cell Death inner_membrane->cell_death Pore Formation & Depolarization macromolecules->cell_death Inhibition of Synthesis

Caption: Proposed dual-action mechanism of this compound.

Mutant_Validation_Workflow start Start: Hypothesis on Mechanism construct_mutant Construct Bacterial Mutant (e.g., dltA-, lps-) start->construct_mutant wt_strain Wild-Type Strain start->wt_strain mic_assay MIC Assay construct_mutant->mic_assay depolarization_assay Membrane Depolarization Assay construct_mutant->depolarization_assay wt_strain->mic_assay wt_strain->depolarization_assay compare_results Compare Susceptibility (Mutant vs. Wild-Type) mic_assay->compare_results depolarization_assay->compare_results conclusion Conclusion on Mechanism compare_results->conclusion

Caption: Experimental workflow for validating AMP mechanism.

Conclusion

The validation of this compound's mechanism of action through the use of mutant bacterial strains is a critical step in its development as a potential therapeutic. While direct experimental evidence for this compound against a comprehensive panel of mutants is still emerging, the existing data on its interaction with model membranes and its intracellular effects, combined with extensive research on other cationic antimicrobial peptides, provides a strong framework for its predicted mode of action. The experimental protocols and comparative data presented in this guide offer a robust starting point for researchers to further elucidate the intricate details of this compound's antibacterial activity and to rationally design more potent and specific antimicrobial agents for the future.

References

Comparative Transcriptomics of Bacteria Treated with Pleurocidin vs. Other AMPs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of the antimicrobial peptide (AMP) Pleurocidin on bacteria against other well-studied AMPs. The information herein is supported by experimental data to facilitate informed decisions in antimicrobial research and development.

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and diverse mechanisms of action. Understanding how these peptides affect bacteria at the molecular level is crucial for their development as therapeutics. This guide focuses on the comparative transcriptomic response of bacteria to this compound, a potent fish-derived AMP, and other significant AMPs like LL-37, Magainin 2, and Defensins.

Executive Summary of Transcriptomic Responses

Treatment of bacteria with AMPs triggers a cascade of gene expression changes, reflecting the cell's efforts to counteract the peptide's effects. While membrane disruption is a common primary mechanism for many AMPs, transcriptomic data reveals that their modes of action are far more complex, often involving intracellular targets and the induction of specific stress responses.

This compound , an α-helical peptide, is known to disrupt bacterial membranes, but studies also indicate it can translocate into the cytoplasm and inhibit macromolecular synthesis[1]. Its transcriptomic signature in Escherichia coli points towards a multi-pronged attack, affecting membrane integrity, energy metabolism, and protein synthesis.

In comparison, the human cathelicidin LL-37 also induces membrane damage but is well-documented to have significant intracellular effects, including binding to DNA and interfering with cellular processes[2]. Transcriptomic analyses of bacteria like Streptococcus pneumoniae treated with LL-37 reveal a broad response, including the upregulation of stress response genes and transporters involved in peptide resistance[2].

Magainin 2 , another α-helical AMP, primarily acts by forming pores in the bacterial membrane. Its impact on gene expression is often linked to the consequences of membrane depolarization and leakage of cellular contents[3][4].

Defensins , a large family of cysteine-rich cationic peptides, exhibit a range of mechanisms. Some primarily disrupt membranes, while others inhibit cell wall synthesis or have intracellular targets. Their effect on the bacterial transcriptome can therefore be quite varied depending on the specific defensin and the target organism[5][6][7].

Comparative Transcriptomic Data

The following tables summarize the key differentially expressed genes and affected pathways in bacteria upon treatment with this compound and other selected AMPs. The data is compiled from multiple studies and normalized for comparative purposes.

Table 1: Comparison of Upregulated Genes and Pathways in E. coli

Gene/Pathway CategoryThis compoundLL-37Magainin 2Defensins
Stress Response Heat shock proteins (e.g., dnaK, groEL), SOS response genes (e.g., recA)Chaperones, proteases, SOS response genesHeat shock proteinsOxidative stress response genes
Membrane/Cell Wall Genes for lipid A modification, envelope stress response (rpoE)Genes involved in cell wall synthesis and modificationGenes related to membrane repairPeptidoglycan synthesis and modification genes
Transporters Efflux pump components (e.g., acrAB)ABC transporters, efflux pumpsEfflux pumpsPutative peptide transporters
Metabolism Genes for alternative energy pathwaysGenes involved in anaerobic metabolismGenes related to amino acid metabolismCentral carbon metabolism genes

Table 2: Comparison of Downregulated Genes and Pathways in E. coli

Gene/Pathway CategoryThis compoundLL-37Magainin 2Defensins
Cell Division Genes regulating cell cycle and division (e.g., ftsZ)Cell division proteinsKey cell division genesGenes involved in septum formation
Motility Flagellar biosynthesis genesChemotaxis and flagellar genesFlagellar assembly genesMotility-related operons
Protein Synthesis Ribosomal protein genesTranslation initiation factorsRibosomal subunit genesGenes for tRNA synthesis
Energy Metabolism Genes for ATP synthesis and respiratory chain componentsGenes of the TCA cycleOxidative phosphorylation genesGenes for aerobic respiration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of transcriptomic studies. Below are representative protocols for key experiments cited in this guide.

General Experimental Workflow for Bacterial Transcriptomics

The overall process for analyzing the transcriptomic response of bacteria to AMPs follows a standardized workflow, as depicted in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_rna RNA Processing cluster_seq Sequencing & Analysis Bacterial_Culture Bacterial Culture Growth (Mid-log phase) AMP_Treatment AMP Treatment (Sub-lethal concentration) Bacterial_Culture->AMP_Treatment RNA_Extraction Total RNA Extraction AMP_Treatment->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion cDNA_Synthesis cDNA Synthesis rRNA_Depletion->cDNA_Synthesis Sequencing RNA Sequencing (e.g., Illumina) cDNA_Synthesis->Sequencing Data_Analysis Bioinformatic Analysis (DEGs, Pathway Analysis) Sequencing->Data_Analysis

Caption: A generalized workflow for bacterial transcriptomic analysis after AMP treatment.

Protocol 1: Transcriptomic Analysis of E. coli Treated with this compound
  • Bacterial Strain and Growth Conditions: E. coli MG1655 is grown in Luria-Bertani (LB) broth at 37°C with shaking to an optical density at 600 nm (OD600) of 0.5.

  • AMP Treatment: A sub-lethal concentration of this compound (e.g., 0.5 x MIC) is added to the bacterial culture. An untreated culture serves as a control. The cultures are incubated for a defined period (e.g., 30 minutes).

  • RNA Extraction: Bacteria are harvested by centrifugation, and total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. An on-column DNase digestion step is included to remove contaminating genomic DNA.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • rRNA Depletion: Ribosomal RNA is removed from the total RNA samples using a rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit, Illumina).

  • Library Preparation and Sequencing: Strand-specific RNA-seq libraries are prepared using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). The libraries are then sequenced on an Illumina platform (e.g., NovaSeq).

  • Data Analysis: Raw sequencing reads are quality-filtered and mapped to the E. coli reference genome. Differential gene expression analysis is performed using tools like DESeq2 or edgeR. Gene ontology and pathway enrichment analyses are conducted to identify significantly affected biological processes.

Protocol 2: Transcriptomic Analysis of S. pneumoniae Treated with LL-37
  • Bacterial Strain and Growth Conditions: Streptococcus pneumoniae D39 is grown in Todd-Hewitt broth supplemented with yeast extract (THY) at 37°C in a 5% CO2 atmosphere to mid-log phase.

  • AMP Treatment: LL-37 is added to the culture at a sub-inhibitory concentration. An untreated culture is used as a control. Incubation is carried out for a specified time (e.g., 15 and 30 minutes)[2].

  • RNA Stabilization and Extraction: RNA is stabilized immediately using a solution like RNAprotect Bacteria Reagent (Qiagen). Total RNA is then extracted using a combination of enzymatic lysis and column-based purification.

  • Microarray Hybridization and Analysis: The transcriptomic response is analyzed using DNA microarrays specific for the S. pneumoniae genome. The extracted RNA is converted to labeled cDNA and hybridized to the arrays.

  • Data Analysis: The arrays are scanned, and the signal intensities are quantified. Statistical analysis is performed to identify genes with significant changes in expression between the treated and control samples.

Signaling and Response Pathways

AMPs can trigger specific signaling cascades in bacteria as part of a defense mechanism. A common response is the activation of two-component systems that regulate the expression of genes involved in stress adaptation and resistance.

Signaling_Pathway AMP Antimicrobial Peptide (e.g., this compound, LL-37) Membrane Bacterial Membrane AMP->Membrane interacts with Sensor_Kinase Sensor Histidine Kinase Membrane->Sensor_Kinase induces conformational change Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator phosphorylates Gene_Expression Differential Gene Expression (Stress Response, Efflux Pumps, etc.) Response_Regulator->Gene_Expression activates/represses

Caption: A simplified model of a two-component system activated by AMP-induced membrane stress.

This guide provides a comparative overview of the transcriptomic effects of this compound and other AMPs. The presented data and protocols offer a valuable resource for researchers aiming to understand the intricate mechanisms of AMP action and to develop novel antimicrobial strategies. Further research involving direct, side-by-side transcriptomic comparisons under standardized conditions will be invaluable in elucidating the unique and overlapping modes of action of these promising therapeutic agents.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Pleurocidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of antimicrobial peptides like Pleurocidin is a critical component of laboratory management. Improper disposal can contribute to environmental contamination and the development of antimicrobial resistance.[1][2][3] Adherence to established protocols is essential not only for regulatory compliance but also for maintaining a safe laboratory environment and protecting ecosystems.

This compound, as a synthetic peptide with antimicrobial properties, should be handled as chemical waste.[4] Disposal procedures must align with federal, state, and local environmental control regulations.[5] This guide provides a comprehensive overview of the necessary precautions, personal protective equipment, and step-by-step disposal procedures for this compound.

Personal Protective Equipment and Hazard Data

When handling this compound, especially during disposal, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes key safety and hazard information.

CategoryRecommendation/DataSource
Personal Protective Equipment Splash goggles, full suit, dust respirator, boots, gloves. A self-contained breathing apparatus may be necessary to avoid inhalation.[5]
Potential Hazards May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation.[5]
In Case of Exposure Inhalation: Move to fresh air. If not breathing, give artificial respiration. Ingestion: Rinse mouth with water. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water.[5]
Hazardous Decomposition Products Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …), hydrogen chloride (HCl).[5]
Stability Stable under recommended storage conditions. Avoid strong oxidizing reagents.[5]

Experimental Protocols for Disposal

Methodology for the Disposal of Solid and Liquid this compound Waste:

  • Waste Characterization and Segregation:

    • Identify all waste streams containing this compound. This includes unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and any media used in experiments.

    • Segregate this compound waste from other laboratory waste, such as biohazardous or radioactive waste, unless it is multi-hazardous.[6][7]

  • Containerization:

    • Use chemically compatible, leak-proof containers clearly labeled as "Hazardous Waste" and "this compound."[7][8]

    • For liquid waste, use a dedicated, sealed container. Do not mix with other chemical wastes unless compatibility is confirmed.

    • For solid waste, such as contaminated gloves and pipette tips, collect in a designated, sealed bag or container.

  • Labeling and Documentation:

    • Ensure all waste containers are accurately labeled with the contents (this compound), concentration, and date of accumulation.

    • Maintain a log of the generated waste as required by your institution and local regulations.[6][7]

  • Storage:

    • Store waste containers in a designated, secure area away from heat and sources of ignition.[5][8]

    • The storage area should be well-ventilated.[7]

  • Disposal:

    • Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash.[1][7] Improper disposal can lead to environmental contamination.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Final Disposal Start This compound Waste Generated Characterize Characterize Waste (Solid, Liquid, Contaminated) Start->Characterize Segregate Segregate from Other Waste Streams Characterize->Segregate Select_Container Select Appropriate Leak-Proof Container Segregate->Select_Container Label_Container Label with 'Hazardous Waste' and 'this compound' Select_Container->Label_Container Store Store in Designated Secure Area Label_Container->Store Disposal_Decision Contact EHS for Pickup? Store->Disposal_Decision EHS_Pickup Arrange for Licensed Hazardous Waste Disposal Disposal_Decision->EHS_Pickup Yes Improper_Disposal DO NOT Dispose in Sink or Regular Trash Disposal_Decision->Improper_Disposal No

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Pleurocidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Pleurocidin, a potent antimicrobial peptide. Adherence to these procedures is essential to ensure personal safety and prevent contamination.

Personal Protective Equipment (PPE)

Given that this compound is a peptide with potential cytotoxic properties, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Reconstitution (Lyophilized Powder) Safety glasses with side shields or safety goggles.Two pairs of powder-free nitrile gloves.Fully buttoned lab coat.N95 or higher-rated respirator.
Handling Solutions (Diluted) Safety glasses with side shields or safety goggles.Powder-free nitrile gloves.Fully buttoned lab coat.Not generally required, but may be necessary based on risk assessment (e.g., potential for aerosolization).
Cell Culture & In Vitro Assays Safety glasses with side shields or safety goggles.Powder-free nitrile gloves.Fully buttoned lab coat.Work in a certified biological safety cabinet (BSC).
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or rubber gloves over inner nitrile gloves.Chemical-resistant apron or gown over a lab coat.N95 or higher-rated respirator.

Experimental Protocols: Safe Handling Procedures

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Store lyophilized this compound in a tightly sealed container at -20°C or lower, protected from light.

  • Reconstituted solutions should be stored at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.

Weighing and Reconstitution:

  • Perform all weighing and reconstitution of lyophilized this compound within a chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Use a dedicated, calibrated balance.

  • Slowly add the desired solvent to the vial to avoid generating dust.

General Handling:

  • Always handle this compound solutions in a well-ventilated area. For procedures with a high risk of aerosol generation, such as vortexing or sonicating, use a certified biological safety cabinet.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling this compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure to others.

Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and vials, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour this compound solutions down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Decontamination:

  • Work surfaces should be decontaminated at the end of each procedure and in the event of a spill. Use a suitable laboratory disinfectant with proven efficacy against peptides or a 10% bleach solution followed by a rinse with 70% ethanol and then water.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_0 This compound Handling: PPE Selection Workflow start Start: Handling this compound task Assess Task and Potential Exposure start->task is_powder Lyophilized Powder? task->is_powder is_aerosol Aerosol Generation Potential? is_powder->is_aerosol No ppe_powder Wear: - Double Nitrile Gloves - Lab Coat - Safety Goggles - N95 Respirator is_powder->ppe_powder Yes is_splash Splash Hazard? is_aerosol->is_splash No ppe_aerosol Work in BSC Wear: - Nitrile Gloves - Lab Coat - Safety Glasses is_aerosol->ppe_aerosol Yes ppe_solution Wear: - Nitrile Gloves - Lab Coat - Safety Glasses is_splash->ppe_solution No ppe_splash Wear: - Heavy-duty Gloves - Chemical Resistant Apron - Face Shield & Goggles is_splash->ppe_splash Yes end Proceed with Task ppe_powder->end ppe_aerosol->end ppe_solution->end ppe_splash->end

Caption: A workflow for selecting appropriate PPE when handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.